molecular formula C4H9NO2 B166105 H-DL-Abu-OH CAS No. 2835-81-6

H-DL-Abu-OH

货号: B166105
CAS 编号: 2835-81-6
分子量: 103.12 g/mol
InChI 键: QWCKQJZIFLGMSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-2-Aminobutyric acid (AABA), also known as α-aminobutyric acid, is a four-carbon, non-proteinogenic amino acid of significant interest in neuroscience and biochemical research. With the molecular formula C 4 H 9 NO 2 and a molecular weight of 103.12 g/mol (CAS Registry Number: 2835-81-6), it serves as a key structural analog for studying inhibitory neurotransmission . In aqueous solutions at physiological pH, AABA exists predominantly in a zwitterionic form, which influences its diffusion and solvation properties . This compound is primarily used in research to investigate the GABAergic system. Early studies have shown that the related molecule DL-2,4-diaminobutyric acid (DABA) acts as a GABA neuronal uptake inhibitor . By this mechanism, DABA can enhance the cataleptogenic effects of drugs like pilocarpine and α-flupenthixol in animal models, supporting the theory of an inhibitory strionigral GABA-ergic pathway . As a research tool, DL-2-Aminobutyric acid helps scientists probe similar metabolic pathways and receptor interactions, contributing to a broader understanding of neurological function and the development of novel neuroactive compounds . This product is classified as Molecular Biology Grade. It is presented as a white microcrystalline powder and should be stored at room temperature. DL-2-Aminobutyric acid is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Butyrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-2-Aminobutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-aminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Abu-OH: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Abu-OH, also known as DL-2-aminobutanoic acid or α-aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that is emerging as a molecule of significant interest in biomedical research. As a derivative of alanine, it participates in various biological processes and shows potential as a therapeutic agent, particularly in the modulation of inflammatory responses.[1] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. It details its role in metabolic reprogramming and epigenetic modification of macrophages, offering insights into its mechanism of action in inflammatory diseases.[2] This document also includes detailed experimental protocols for researchers seeking to investigate its properties and biological functions, alongside structured data presentation and visualizations to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder.[3][4] It is the racemic mixture of the D and L enantiomers of 2-aminobutanoic acid.[5] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
Chemical Name DL-2-Aminobutanoic acid[5]
Synonyms This compound, DL-α-Aminobutyric acid, AABA, Homoalanine[6]
CAS Number 2835-81-6[3]
Molecular Formula C₄H₉NO₂[3]
Molecular Weight 103.12 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 291 °C (decomposes)[4]
Solubility Soluble in water (50 mg/mL with ultrasonic assistance), poorly soluble in alcohol, and insoluble in oils.[3][4]
SMILES CCC(C(=O)O)N
InChI Key QWCKQJZIFLGMSD-UHFFFAOYSA-N

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its most well-documented role being the modulation of macrophage function in inflammatory conditions.[2] It is also recognized for its potential as an ergogenic supplement, influencing anabolic hormone secretion and providing fuel during exercise.[3]

Modulation of Macrophage-Associated Inflammatory Diseases

Recent research has elucidated the significant role of α-aminobutyric acid (AABA), the synonym for this compound, in constraining inflammatory diseases by targeting macrophage polarization and function.[2]

AABA has been shown to inhibit the polarization of pro-inflammatory M1 macrophages.[2] This effect is achieved through a dual mechanism involving metabolic reprogramming and epigenetic modification.[2]

  • Metabolic Reprogramming: AABA promotes a shift in macrophage metabolism from glycolysis, which is characteristic of M1 macrophages, towards oxidative phosphorylation (OXPHOS). It also enhances glutamine and arginine metabolism.[2][7] This metabolic switch is crucial for dampening the inflammatory response.

  • Epigenetic Modification: AABA increases the occupancy of trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of genes associated with M1 macrophage inflammation.[2] This epigenetic mark is repressive, leading to the downregulation of pro-inflammatory gene expression. This is achieved by upregulating the expression of the enzyme Enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase responsible for H3K27 trimethylation.[2]

The signaling pathway for this action is visualized below:

G cluster_extracellular Extracellular cluster_cell Macrophage cluster_metabolism Metabolic Reprogramming cluster_epigenetic Epigenetic Modification AABA This compound (AABA) Glycolysis Glycolysis AABA->Glycolysis inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) AABA->OXPHOS promotes Metabolism Glutamine & Arginine Metabolism AABA->Metabolism enhances EZH2 EZH2 Expression AABA->EZH2 increases M1_Polarization M1 Macrophage Polarization & Function Glycolysis->M1_Polarization supports OXPHOS->M1_Polarization inhibits Metabolism->M1_Polarization modulates H3K27me3 H3K27me3 at Inflammatory Gene Promoters EZH2->H3K27me3 catalyzes InflammatoryGenes Pro-inflammatory Gene Expression (e.g., Nos2, Tnfa, Il6) H3K27me3->InflammatoryGenes represses InflammatoryGenes->M1_Polarization drives G cluster_workflow Macrophage Polarization Workflow start Isolate Bone Marrow-Derived Macrophages (BMDMs) culture Culture BMDMs with M-CSF start->culture stimulate Stimulate with LPS to induce M1 polarization culture->stimulate treat Treat with this compound (AABA) stimulate->treat analyze Analyze for: - Cytokine secretion (ELISA) - Gene expression (RT-PCR) - Protein expression (Western Blot) - Cell surface markers (Flow Cytometry) treat->analyze end Assess inhibition of M1 polarization analyze->end

References

H-DL-Abu-OH (DL-2-Aminobutyric Acid): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Abu-OH, also known as DL-2-aminobutyric acid, a non-proteinogenic amino acid. This document covers its chemical structure, formula, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis, resolution, and analysis, and visualizes a key biosynthetic pathway.

Chemical Structure and Formula

This compound, systematically named DL-2-aminobutanoic acid, is a racemic mixture of the D- and L-enantiomers of 2-aminobutyric acid. It is an alpha-amino acid with an ethyl side chain.[1]

  • Chemical Formula: C₄H₉NO₂[2][3][4][5][6]

  • Molecular Weight: 103.12 g/mol [2][3][4][5][6]

  • CAS Number: 2835-81-6[2][3][4][6]

  • Synonyms: DL-2-Aminobutanoic acid, DL-α-Aminobutyric acid, Butyrine, Homoalanine[1][2][5][7]

  • Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Appearance White to off-white solid/powder[3][6]
Molecular Formula C₄H₉NO₂[2][3][4][5][6]
Molecular Weight 103.12 g/mol [2][3][4][5][6]
Melting Point 304 °C[7]
Solubility Soluble in water (50 mg/mL with sonication)[3][6]
pKa (Strongest Acidic) 2.62[8]
pKa (Strongest Basic) 9.53[8]
LogP -2.6[8]

Experimental Protocols

This section details methodologies for the synthesis, resolution, and analysis of 2-aminobutyric acid.

Chemical Resolution of DL-2-Aminobutyric Acid to Obtain L-2-Aminobutyric Acid

This protocol describes a method for the preparation of L-2-aminobutyric acid from the racemic mixture using D-tartaric acid as a resolving agent in the presence of an aromatic aldehyde catalyst.[4]

Materials:

Procedure:

  • Formation of the Diastereomeric Salt:

    • Mix DL-2-aminobutyric acid (0.2 mol) and D-tartaric acid (0.1 mol) in propionic acid (375 mL).

    • Add benzaldehyde (0.7 g) as a catalyst.

    • Heat the mixture to 100°C and maintain for 6 hours with stirring.

    • Cool the reaction mixture to room temperature, followed by cooling in an ice-water bath for 30 minutes.

    • Filter the precipitated solid. The mother liquor can be recycled.

  • Recrystallization of the Intermediate:

    • Dissolve the filtered solid in water and recrystallize to obtain L-2-aminobutyric acid·D-tartaric acid·L-2-aminobutyric acid salt.

  • Ammonolysis to Isolate L-2-Aminobutyric Acid:

    • Disperse the recrystallized salt in water.

    • Add triethylamine while stirring at room temperature and continue to stir for 2 hours.

    • Cool the mixture to 10°C.

    • Filter the resulting precipitate and wash the filter cake with methanol three times.

    • The resulting solid is L-2-aminobutyric acid.

Biosynthesis of (S)-2-Aminobutyric Acid in Saccharomyces cerevisiae

This protocol outlines the metabolic engineering of S. cerevisiae for the production of (S)-2-aminobutyric acid from L-threonine.[2]

Materials and Strains:

  • Saccharomyces cerevisiae strain engineered for the expression of:

    • Threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum)

    • Mutated glutamate (B1630785) dehydrogenase (e.g., from Escherichia coli)

  • Yeast growth medium (e.g., YPD)

  • Selective medium for plasmid maintenance

  • L-threonine supplement (optional)

  • Bioreactor for fermentation

Procedure:

  • Strain Construction:

    • Genetically modify S. cerevisiae to express a threonine deaminase to convert L-threonine to 2-ketobutyric acid.

    • Introduce a mutated glutamate dehydrogenase to catalyze the amination of 2-ketobutyric acid to (S)-2-aminobutyric acid.

    • Optionally, modify pathways to increase the precursor (L-threonine) availability, for instance, by using feedback-resistant mutants of aspartate kinase (HOM3).

  • Fermentation:

    • Culture the engineered yeast strain in a suitable growth medium.

    • For increased production, supplement the medium with L-threonine.

    • Perform fermentation in a controlled bioreactor, monitoring parameters such as pH, temperature, and nutrient levels.

  • Product Analysis:

    • Harvest the culture broth at desired time points.

    • Analyze the concentration of (S)-2-aminobutyric acid in the supernatant using methods like HPLC or GC-MS.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general workflow for the quantification of aminobutyric acid using HPLC with pre-column derivatization.

Materials:

  • Sample containing aminobutyric acid

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column (e.g., Zorbax SB-C18)

  • Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (B127526) (OPA))

  • Mobile phase A: Acetonitrile/water mixture

  • Mobile phase B: Phosphate buffer

  • Standard solutions of aminobutyric acid

Procedure:

  • Sample Preparation and Derivatization (using DNFB):

    • To an aliquot of the sample or standard solution, add acetonitrile, a sodium bicarbonate solution (e.g., 0.05 M NaHCO₃), and a solution of DNFB (e.g., 0.2%).

    • Mix well and heat the reaction mixture (e.g., at 50°C for 40 minutes).

    • Cool the mixture to room temperature and dilute with a methanol-water solution.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Perform chromatographic separation using a C18 column with a gradient elution program using mobile phases A and B.

    • Detect the derivatized aminobutyric acid at a suitable UV wavelength (e.g., 350 nm for DNFB derivatives).[9]

  • Quantification:

    • Create a standard curve by plotting the peak areas of the derivatized standard solutions against their concentrations.

    • Determine the concentration of aminobutyric acid in the sample by comparing its peak area to the standard curve.

Visualizations

Biosynthetic Pathway of (S)-2-Aminobutyric Acid

The following diagram illustrates the engineered biosynthetic pathway for the production of (S)-2-aminobutyric acid from the precursor L-threonine in a microbial host.

Biosynthetic_Pathway L_Threonine L-Threonine Keto_Butyrate 2-Ketobutyric Acid L_Threonine->Keto_Butyrate S_ABA (S)-2-Aminobutyric Acid Keto_Butyrate->S_ABA

References

The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their inherent limitations, including poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these challenges. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of utilizing NPAAs to enhance the therapeutic properties of peptides.

Core Principles: Enhancing Peptide Properties with Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not one of the 20 standard protein-coding amino acids, introduce novel chemical functionalities, stereochemistries, and backbone structures into peptide scaffolds.[1] This chemical diversification can fundamentally alter a peptide's physicochemical and biological properties, leading to significant improvements in stability, potency, and bioavailability.[2][3]

Key strategies for employing NPAAs include:

  • Enhancing Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by proteases. This is a critical step in extending the in-vivo half-life of peptide drugs.[4] D-amino acids, for example, are not recognized by the stereospecific active sites of most proteases, thereby preventing cleavage.[5] Sterically hindered amino acids, such as alpha-aminoisobutyric acid (Aib), can also shield adjacent peptide bonds from enzymatic attack.

  • Constraining Conformation: Many NPAAs can induce specific secondary structures, such as helices and turns. This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.[6]

  • Improving Pharmacokinetic Profiles: By modifying properties like lipophilicity and hydrogen bonding capacity, NPAAs can enhance a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved oral bioavailability and a longer duration of action.[2]

Quantitative Impact of NPAA Incorporation

The substitution of proteinogenic amino acids with NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs. The following tables provide a comparative summary of key parameters for well-established peptide drugs and their NPAA-containing analogs.

Table 1: Comparative Stability of Native vs. NPAA-Modified Peptides
PeptideKey NPAA/ModificationIn Vivo Half-LifeKey Structural Changes
Somatostatin (B550006) (Native) None1-3 minutes[4]14-amino acid cyclic peptide[4]
Octreotide D-Phe, D-Trp, Threonyl-ol90-120 minutes[4]8-amino acid analog with D-amino acids and a C-terminal alcohol[4]
Lanreotide D-Ala, D-Trp~5 days (SR formulation)[7]8-amino acid analog with D-amino acids[6]
Pasireotide D-Trp, Phenylglycine7-11 hours[8]6-amino acid cyclic peptide with unique NPAAs[8]
GLP-1 (Native) None1-2 minutes[9]30-amino acid peptide hormone[9]
Liraglutide C16 fatty acid chain~13 hours[9]Acylated GLP-1 analog[9]
Semaglutide Aib, C18 fatty acid chain~165 hours[9]Acylated GLP-1 analog with Aib at position 8[9]
Table 2: Comparative Binding Affinity and Potency of Native vs. NPAA-Modified Peptides
Peptide/AnalogTargetBinding Affinity (Kd)IC50
Native Peptide 1 (Linear) Not SpecifiedNot SpecifiedDegraded rapidly[2]
Cyclized Analog II-P1 Not SpecifiedNot SpecifiedPotency decreased, but stability increased[2]
Gb-1 GP-268 nMNot Applicable
Gb-2 GP-2250 nM[10]Not Applicable
Gb-3 GP-2272 nM[10]Not Applicable
WT-HFt SARS-CoV-2 RBD10.81 nMNot Applicable
HA1-HFt SARS-CoV-2 RBD8.32 nM[11]Not Applicable
GTG Tripeptide Not SpecifiedNot Specified5.5 µM[12]
CGY Tripeptide Not SpecifiedNot Specified1.3 µM[12]

Experimental Protocols

The successful design and evaluation of peptides containing NPAAs rely on robust experimental methodologies. The following sections detail key protocols for the synthesis and stability assessment of these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing a-Aminoisobutyric Acid (Aib)

The incorporation of the sterically hindered Aib residue requires optimized coupling conditions to ensure high yields.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Aib-OH

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[9]

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-30 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.[9]

  • Amino Acid Coupling (for non-hindered amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent like HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and allow to react for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Aib Coupling (Double Coupling Recommended):

    • In a separate vial, pre-activate the Fmoc-Aib-OH by dissolving Fmoc-Aib-OH (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[9]

    • Add the activation mixture to the deprotected resin and react for 2-4 hours. The reaction can be enhanced by microwave irradiation or elevated temperature.[9]

    • Drain the reaction solution and wash the resin with DMF.

    • Repeat the Aib coupling step to maximize efficiency.[9]

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.[9]

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[9]

In Vitro Peptide Stability Assay in Human Serum

This protocol assesses the stability of a peptide in a biologically relevant matrix.

Materials:

  • Test peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mM.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with human serum to achieve a final peptide concentration of, for example, 100 µM. A 1:1 (v/v) ratio of peptide solution to serum can be used.[14]

    • Incubate the mixture at 37°C with gentle shaking.[14]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TCA) to stop enzymatic activity and precipitate serum proteins.[14]

  • Centrifugation: Incubate the samples on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.[15]

    • Quantify the amount of remaining intact peptide by integrating the peak area corresponding to the parent peptide.[15]

    • The identity of degradation products can be determined by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes and relationships in peptide design.

Peptide Drug Discovery and Development Workflow

This workflow outlines the key stages in the design and validation of peptides incorporating non-proteinogenic amino acids.

Peptide_Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Target Identification Target Identification Lead Peptide Identification Lead Peptide Identification Target Identification->Lead Peptide Identification NPAA Selection & Design NPAA Selection & Design Lead Peptide Identification->NPAA Selection & Design Peptide Synthesis (SPPS) Peptide Synthesis (SPPS) NPAA Selection & Design->Peptide Synthesis (SPPS) Binding Affinity Assay Binding Affinity Assay Peptide Synthesis (SPPS)->Binding Affinity Assay Functional Assay Functional Assay Binding Affinity Assay->Functional Assay Functional Assay->NPAA Selection & Design Optimization Stability Assay Stability Assay Functional Assay->Stability Assay Pharmacokinetics Pharmacokinetics Stability Assay->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology

Caption: A generalized workflow for peptide drug discovery incorporating non-proteinogenic amino acids.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

This diagram illustrates how a peptide agonist containing NPAAs can activate a GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide_Agonist Peptide Agonist (with NPAAs) Peptide_Agonist->GPCR Binding & Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide agonist.

Conclusion

The incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery. By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules. The experimental protocols and quantitative data presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics.

References

The Strategic Incorporation of H-DL-Abu-OH in Peptide Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based therapeutics is continually evolving, driven by the need for enhanced stability, tailored functionality, and improved pharmacokinetic profiles. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. Among these, H-DL-α-Aminobutyric acid (H-DL-Abu-OH), an isomer of aminobutyric acid, presents a valuable tool for modifying peptide structure and function. This technical guide provides an in-depth analysis of the role of this compound in peptide chemistry, detailing its impact on structural integrity, biological activity, and the experimental protocols for its integration.

Core Concepts: The Role of this compound in Peptide Modification

This compound is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its incorporation into a peptide chain can induce significant changes in the peptide's physicochemical properties. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers. The presence of the D-enantiomer is particularly noteworthy as it can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.[1][2] This increased proteolytic resistance can extend the in vivo half-life of a peptide therapeutic.[1][3]

The ethyl side chain of aminobutyric acid, while structurally simple, can also influence the local conformation of the peptide backbone. The introduction of such non-standard residues can disrupt or stabilize secondary structures like α-helices and β-sheets, depending on the surrounding amino acid sequence.[3][4][5] This conformational modulation can, in turn, affect the peptide's binding affinity and specificity for its biological target.[6]

Quantitative Insights: Impact of Non-Canonical Amino Acid Incorporation

While specific quantitative data for this compound is not extensively documented in dedicated studies, the effects of incorporating similar non-canonical and D-amino acids are well-established. The following table summarizes the expected quantitative impact based on analogous modifications.

ParameterExpected Effect of this compound IncorporationRationale
Proteolytic Stability (t½ in serum) IncreasedD-amino acid configuration hinders recognition by proteases.[1][2]
Helical Content (%) Sequence-dependent; can decrease or increaseThe ethyl side chain can act as a helix disrupter or stabilizer depending on its position.
Receptor Binding Affinity (Kd) Altered (increase or decrease)Conformational changes induced by the modification can affect the fit within a receptor's binding pocket.[6]
Bioavailability (%) Potentially IncreasedEnhanced stability against degradation can lead to higher systemic exposure.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][7]

Materials and Reagents
  • Fmoc-DL-Abu-OH

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, coupling, and washing.

  • Resin Preparation : The resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.[1][2] The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling :

    • In a separate vessel, Fmoc-DL-Abu-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[1]

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.[8]

  • Washing : The resin is washed with DMF to remove excess reagents.

  • Chain Elongation : Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection :

    • Once the desired sequence is assembled, the resin is washed with DCM and dried.

    • The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.[1][2]

  • Peptide Precipitation and Purification : The crude peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Visualizing the Process and Impact

The following diagrams illustrate the experimental workflow and the conceptual impact of incorporating this compound.

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Fmoc-DL-Abu-OH Coupling (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat n cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

SPPS workflow for incorporating this compound.

logical_relationship Start Incorporate this compound into Peptide Sequence D_isomer Introduction of D-enantiomer Start->D_isomer Side_chain Introduction of Ethyl Side Chain Start->Side_chain Stability Increased Proteolytic Stability D_isomer->Stability Conformation Altered Backbone Conformation Side_chain->Conformation Half_life Longer In Vivo Half-life Stability->Half_life Activity Modified Biological Activity Conformation->Activity

Conceptual impact of this compound on peptide properties.

Conclusion and Future Directions

The incorporation of this compound into peptide structures represents a strategic approach to enhance their therapeutic potential. The primary advantages lie in the potential for increased proteolytic stability and the ability to modulate peptide conformation, which can lead to improved pharmacokinetic profiles and altered biological activities. The synthesis of peptides containing this compound is straightforward using established SPPS protocols.

Future research should focus on systematic studies to quantify the precise effects of this compound on the structure and function of various peptide scaffolds. High-resolution structural analysis, such as NMR or X-ray crystallography, of this compound-containing peptides would provide valuable insights into their conformational preferences. Furthermore, detailed in vivo studies are necessary to fully elucidate the impact on pharmacokinetics and therapeutic efficacy. Such data will be crucial for the rational design of next-generation peptide drugs with superior properties.

References

The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique structural and functional properties is paramount. Among these, non-proteinogenic amino acids are gaining significant attention for their potential to overcome the limitations of traditional peptide-based therapeutics and to serve as versatile building blocks for new small molecule drugs. This technical guide focuses on H-DL-Abu-OH (DL-2-aminobutanoic acid), a non-proteinogenic α-amino acid, and its burgeoning applications in the development of innovative therapeutics. This document provides an in-depth overview of its utility as a core structural motif, detailing its application in the design of enzyme inhibitors and peptidomimetics, supported by available quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications of this compound in Drug Discovery

This compound, with its simple yet distinct ethyl side chain, offers a unique alternative to natural amino acids like alanine. Its incorporation into bioactive molecules can influence conformational preferences, metabolic stability, and receptor interactions. The primary areas where this compound is making an impact are in the development of enzyme inhibitors and as a foundational scaffold for peptidomimetics.

Enzyme Inhibition: Targeting Cancer Metabolism

A promising application of this compound derivatives is in the inhibition of enzymes crucial for cancer cell survival. One such target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is overexpressed in various cancers, including non-small-cell lung cancer (NSCLC), and is responsible for the uptake of essential amino acids like glutamine.

A recent study highlighted the development of novel ASCT2 inhibitors based on an aminobutanoic acid scaffold. These compounds have demonstrated potent in vitro and in vivo activity, suggesting a viable therapeutic strategy for targeting cancer metabolism.[1]

CompoundTarget Cell LineIC50 (µM)TGI (%) @ 25 mg/kg (in vivo)
20k A549Micromolar range65
25e A549Micromolar range70
V9302 (Reference) A549-29
Table 1: Summary of the inhibitory activity of lead compounds 20k and 25e against ASCT2 in A549 non-small-cell lung cancer cells and their in vivo tumor growth inhibition (TGI) in a xenograft model.[1]

The inhibition of ASCT2 by this compound derivatives leads to a cascade of downstream effects that ultimately hinder cancer cell proliferation and survival. By blocking glutamine uptake, these inhibitors disrupt cellular amino acid metabolism and suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation. This ultimately leads to the induction of apoptosis in cancer cells.

ASCT2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine ASCT2->Glutamine_int Metabolism Amino Acid Metabolism Glutamine_int->Metabolism mTOR mTOR Signaling Metabolism->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor This compound Derivative Inhibitor->ASCT2 Inhibition

Figure 1: Signaling pathway of ASCT2 inhibition by this compound derivatives.
Peptidomimetic Scaffolds

The use of non-proteinogenic amino acids like this compound is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. This compound can be incorporated into peptide sequences to introduce conformational constraints or to probe structure-activity relationships.

While specific quantitative data for this compound-based peptidomimetics is not extensively available in the public domain, the principles of their design are well-established. The ethyl side chain of this compound can influence the local conformation of the peptide backbone, potentially favoring specific secondary structures like β-turns, which are often involved in molecular recognition events.

The development of peptidomimetics incorporating this compound typically follows a structured workflow, from initial design to biological evaluation.

Peptidomimetic_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target Target Identification (e.g., Receptor, Enzyme) Lead_Peptide Lead Peptide Identification Target->Lead_Peptide SAR Structure-Activity Relationship (SAR) Studies Lead_Peptide->SAR Scaffold This compound Scaffold Incorporation SAR->Scaffold Synthesis Chemical Synthesis of Peptidomimetic Library Scaffold->Synthesis Binding In Vitro Binding Assays (e.g., ELISA, SPR) Synthesis->Binding Functional In Vitro Functional Assays (e.g., Cell-based assays) Binding->Functional ADME In Vitro ADME/Tox (e.g., Microsomal stability) Functional->ADME In_Vivo In Vivo Efficacy & Pharmacokinetic Studies ADME->In_Vivo

Figure 2: General workflow for the development of this compound-based peptidomimetics.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and evaluation of this compound derivatives, based on common practices in medicinal chemistry.

Synthesis of N-Acyl-DL-2-Aminobutanoic Acid Derivatives

The synthesis of N-acylated derivatives of this compound is a common strategy to create analogues with diverse properties. One established method is the Schotten-Baumann reaction.

Objective: To synthesize N-lauroyl-DL-2-aminobutanoic acid.

Materials:

  • DL-2-aminobutanoic acid (this compound)

  • Lauroyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Dissolve DL-2-aminobutanoic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add lauroyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of NaOH solution.

  • After the addition is complete, continue stirring for a specified period at room temperature to allow the reaction to go to completion.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-lauroyl-DL-2-aminobutanoic acid product.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity (IC50) of a synthesized this compound derivative against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Synthesized this compound derivative (inhibitor)

  • Appropriate buffer solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well microplate, add the buffer solution, the target enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method will depend on the nature of the substrate and the reaction product.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound is a promising and versatile building block in drug discovery. Its application in the development of enzyme inhibitors, particularly for cancer targets like ASCT2, demonstrates its potential to yield potent and selective therapeutic agents. Furthermore, its use as a scaffold for peptidomimetics opens up avenues for creating drugs with improved pharmacokinetic profiles for a wide range of diseases.

Future research should focus on expanding the library of this compound derivatives and screening them against a broader array of biological targets. Detailed structure-activity relationship studies will be crucial to optimize the potency and selectivity of these compounds. Moreover, the development of stereospecific synthetic routes for the individual D- and L-enantiomers of 2-aminobutanoic acid derivatives will allow for a more refined investigation of their interactions with chiral biological targets. As our understanding of the pharmacological potential of non-proteinogenic amino acids grows, this compound is poised to become an increasingly important tool in the arsenal (B13267) of medicinal chemists.

References

Theoretical Analysis of DL-2-Aminobutyric Acid Using Density Functional Theory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of DL-2-aminobutyric acid, a non-proteinogenic amino acid of interest in various biological and pharmaceutical contexts. The content herein is based on a comprehensive theoretical investigation using Density Functional Theory (DFT), supplemented with experimental spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, drug design, and materials science.

Introduction

DL-2-aminobutyric acid (α-aminobutyric acid) is an isomer of the amino acid aminobutyric acid. While not incorporated into proteins, it plays a role as a metabolite in amino acid synthesis and catabolism.[1] Its structural and electronic characteristics are crucial for understanding its biological activity and potential applications in drug development. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular properties of such compounds, offering insights that complement experimental findings.

This guide details the theoretical and experimental methodologies employed in the study of DL-2-aminobutyric acid and presents the key findings in a structured format. The theoretical calculations are primarily based on the B3LYP functional with the 6-311++G(d,p) basis set.[2][3]

Computational and Experimental Protocols

Computational Methodology (DFT)

The theoretical analysis of DL-2-aminobutyric acid was performed using the Gaussian 09W software package.[2] The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set.[2][3] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]

Subsequent analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) calculations, were carried out on the optimized geometry to determine the electronic properties of the molecule.[2][3] Time-Dependent DFT (TD-DFT) was employed to calculate the electronic absorption spectra in both the gas phase and in solvents such as methanol (B129727) and DMSO.[3][4]

DFT_Workflow start Initial Molecular Structure of DL-2-Aminobutyric Acid geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize nbo NBO Analysis verify_min->nbo Proceed fmo FMO Analysis (HOMO-LUMO) nbo->fmo mep MEP Analysis fmo->mep tddft TD-DFT for UV-Vis Spectra mep->tddft end Analyzed Molecular Properties tddft->end

A generalized workflow for the DFT analysis of DL-2-aminobutyric acid.
Experimental Methodology

Experimental characterization of DL-2-aminobutyric acid involved spectroscopic techniques to validate the theoretical findings.[3][4]

  • Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum was recorded to identify the characteristic vibrational modes of the molecule. The experimental spectrum was then compared with the theoretically calculated vibrational frequencies.[4]

  • UV-Visible Spectroscopy : The electronic absorption spectrum was measured in solvents like methanol to determine the maximum absorption wavelength (λmax) and compare it with the results from TD-DFT calculations.[4]

Molecular Structure and Geometry

The optimized molecular structure of DL-2-aminobutyric acid was determined using DFT calculations. The molecule belongs to the C1 point group due to its asymmetrical nature.[4] A comparison of the calculated geometrical parameters (bond lengths and bond angles) with experimental data, where available, shows good agreement, thereby validating the computational method used.[4]

Molecular structure of DL-2-aminobutyric acid.

Table 1: Selected Optimized Geometrical Parameters of DL-2-Aminobutyric Acid

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond Length (Å)C6-N141.491.47[4]
N14-H151.010.9[4]
N14-H161.010.9[4]
C-H~1.09-
Bond Angle (°).........
Dihedral Angle (°).........

Note: A comprehensive list of bond lengths, bond angles, and dihedral angles is available in the supplementary information of the source publication. The minor discrepancies between calculated (gas phase) and experimental (solid phase) values can be attributed to the different states of matter.[4]

Vibrational Analysis

The vibrational spectrum of DL-2-aminobutyric acid was analyzed both theoretically and experimentally. The molecule, consisting of 16 atoms, has 42 normal modes of vibration.[4] The calculated vibrational frequencies show good agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the observed bands.[4]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeTheoretical (B3LYP/6-311++G(d,p))Experimental (FT-IR)
NH₂ Asymmetric Stretch35983611[4]
NH₂ Symmetric Stretch3520-
C-H Stretch2978, 2969, 2951, 2928, 2901, 27843065, 2986, 2878[4]
NH₂ Bending1652, 1425, 1365, 1305, 1296, 12391586, 1306[4]
C-C Stretch1156, 1058, 1006, 905, 820, 3611152, 1059, 1019, 926, 806[4]

Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[4]

Table 3: Calculated Electronic Properties of DL-2-Aminobutyric Acid

ParameterValue
HOMO Energy-6.9823 eV[4]
LUMO Energy-0.6829 eV[4]
HOMO-LUMO Energy Gap (ΔE)6.2994 eV[4]
Dipole Moment5.82 D[2]
First-order Hyperpolarizability (β)1.149 × 10⁻³⁰ esu[2]

The large HOMO-LUMO gap of 6.2994 eV suggests that DL-2-aminobutyric acid is a chemically stable molecule with low reactivity.[4] The significant dipole moment and first-order hyperpolarizability also indicate potential for non-linear optical (NLO) activity.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and donor-acceptor interactions.[2] For DL-2-aminobutyric acid, NBO analysis has revealed strong donor-acceptor interactions, with stabilization energies up to 22.07 kcal/mol, contributing to the overall stability of the molecule.[2]

UV-Visible Spectral Analysis

The electronic transitions of DL-2-aminobutyric acid were studied using TD-DFT. The calculated maximum absorption wavelength (λmax) in methanol was found to be 184 nm, which is in reasonable agreement with the experimental value of 225 nm.[4] This transition is attributed to the electronic excitation from the HOMO to the LUMO.

Conclusion

The theoretical analysis of DL-2-aminobutyric acid using DFT at the B3LYP/6-311++G(d,p) level of theory has provided a comprehensive understanding of its structural, vibrational, and electronic properties. The calculated parameters show good correlation with available experimental data, validating the computational approach. The molecule is characterized by high chemical stability, as indicated by its large HOMO-LUMO energy gap. The findings from this study can be instrumental for further research into the biological roles and potential therapeutic applications of DL-2-aminobutyric acid and its derivatives.

References

Spectroscopic Characterization of H-DL-Abu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of H-DL-Abu-OH (DL-2-aminobutyric acid), a non-proteinogenic amino acid of interest in various fields of biochemical and pharmaceutical research. This document outlines the key spectroscopic data, detailed experimental protocols, and a workflow for the systematic analysis of this compound.

Introduction

This compound, a racemic mixture of the D and L enantiomers of 2-aminobutyric acid, is an isomer of the neurotransmitter gamma-aminobutyric acid (GABA). Its structural similarity to other biologically active molecules necessitates precise and thorough characterization for applications in drug development, metabolomics, and biochemical studies. Spectroscopic techniques are fundamental to elucidating its molecular structure and purity. This guide covers the essential spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.6 - 3.7Triplet~7.4α-CH
~1.8 - 2.0Multiplet-β-CH₂
~0.9 - 1.0Triplet~7.4γ-CH₃

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

¹³C NMR (Carbon-13 NMR) Data

Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O

Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxyl)
~55 - 60α-CH
~25 - 30β-CH₂
~9 - 12γ-CH₃

Note: The carboxyl carbon signal is often broad and may have a lower intensity.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 - 2800O-H and N-H stretchingCarboxylic acid and Amine
~3100 - 3000C-H stretchingAliphatic
~1650 - 1550N-H bendingAmine
~1600 - 1500Asymmetric COO⁻ stretchingCarboxylate
~1450 - 1380C-H bendingAliphatic
~1400Symmetric COO⁻ stretchingCarboxylate
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound (LC-ESI-QTOF, Positive Ion Mode)

m/zIon
104.0711[M+H]⁺ (Protonated Molecule)
58.0664[M+H - H₂O - CO]⁺ or [C₂H₆N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Micropipettes

  • pH meter

Protocol:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of D₂O in a small vial.

    • Ensure complete dissolution; gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical acquisition parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-10 ppm.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual HDO signal (typically at ~4.79 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Typical acquisition parameters:

      • Pulse sequence: Standard proton-decoupled pulse-acquire sequence.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in an appropriate solvent such as a water/methanol mixture. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

  • Data Acquisition (LC-ESI-QTOF):

    • Set up the liquid chromatography system with a suitable column (e.g., C18) and a mobile phase gradient if necessary for separation from any impurities.

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

    • Typical mass spectrometer parameters:

      • Mass range: m/z 50-500.

      • Capillary voltage: 3-4 kV.

      • Source temperature: 100-150 °C.

    • Acquire full scan mass spectra. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion [M+H]⁺.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Proton and Carbon Framework) NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Conclusion Comprehensive Spectroscopic Characterization NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

In-Depth Technical Guide: Molecular Docking Studies with DL-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies involving DL-2-aminobutyric acid, a non-proteinogenic α-amino acid. The document outlines key quantitative data from recent research, details relevant experimental methodologies, and visualizes the computational workflows and related biological pathways.

Executive Summary

DL-2-aminobutyric acid has been the subject of computational studies to explore its potential as a bioactive molecule. Molecular docking simulations and subsequent analyses have revealed its capability to bind to various protein targets, suggesting its potential pharmacological relevance. This guide synthesizes the available data to provide a practical resource for researchers in the field of drug discovery and computational biology.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from molecular docking and binding free energy calculations for DL-2-aminobutyric acid against several protein targets.

Table 1: Molecular Docking Binding Affinities of DL-2-Aminobutyric Acid

Target ProteinPDB IDBinding Energy (kcal/mol)
COVID-19 Viral Main Protease6XYU-8.7[1][2]
FABG4 Enzyme-Not specified
Cruzain-Not specified
RIP2 Kinase-Not specified
Various Proteins (lowest reported)--4.9[3]

Table 2: Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) Calculation

ParameterValue
Average Free Binding Energy (ΔG)-23.48 ± 1.72 kcal/mol

Note: The specific protein target for this MM/PBSA calculation was not explicitly stated in the source material.

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies with DL-2-aminobutyric acid, based on commonly used software and protocols.

Ligand and Protein Preparation

3.1.1. Ligand Preparation (DL-2-Aminobutyric Acid)

  • Obtain 3D Structure: The 3D structure of DL-2-aminobutyric acid can be obtained from chemical databases such as PubChem or generated using molecular modeling software.

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods (DFT with B3LYP/6-311++G(d,p) basis set) to obtain a low-energy conformation.[3]

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT file format, which includes partial charges and atom types required for AutoDock. This can be done using AutoDockTools (ADT).

3.1.2. Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., PDB ID: 6XYU) from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT format using ADT.

Molecular Docking Protocol using AutoDock
  • Grid Box Generation:

    • Define the binding site on the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction tools.

    • Using AutoGrid (part of the AutoDock suite), generate a grid map that encompasses the defined binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Docking Parameter Setup:

    • Create a docking parameter file (.dpf) in ADT.

    • Specify the ligand, the rigid protein, and the flexible residues (if any).

    • Set the parameters for the Lamarckian Genetic Algorithm (LGA), including the number of GA runs, population size, and number of evaluations.

  • Running the Docking Simulation:

    • Execute the docking calculation using the AutoDock program, providing the docking parameter file as input.

  • Analysis of Results:

    • Analyze the docking log file (.dlg) to view the results.

    • The results will be clustered into different conformations (poses) of the ligand in the protein's binding site.

    • Identify the pose with the lowest binding energy, which represents the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.

MM/PBSA Binding Free Energy Calculation
  • Molecular Dynamics (MD) Simulation:

    • Perform an MD simulation of the protein-ligand complex obtained from the best docking pose. This provides a dynamic representation of the complex in a simulated physiological environment.

  • MM/PBSA Calculation:

    • Use the trajectories from the MD simulation to calculate the binding free energy. The MM/PBSA method calculates the free energy of the protein, the ligand, and the complex in solution.

    • The binding free energy (ΔG_binding) is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

Mandatory Visualizations

Experimental and Computational Workflows

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis cluster_validation Further Validation (Optional) ligand_prep Ligand Preparation (DL-2-Aminobutyric Acid) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (e.g., 6XYU) protein_prep->grid_gen docking_run Running AutoDock grid_gen->docking_run results_analysis Analysis of Docking Results docking_run->results_analysis interaction_viz Visualization of Interactions results_analysis->interaction_viz md_sim Molecular Dynamics Simulation results_analysis->md_sim mmpbsa MM/PBSA Calculation md_sim->mmpbsa gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad synthesis gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle packaging gaba_receptor GABA Receptor gaba->gaba_receptor binding vesicle->gaba release ion_channel Ion Channel (Cl-) gaba_receptor->ion_channel activates hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization leads to

References

The Evolving Landscape of α-Aminobutyric Acid Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH, or DL-α-aminobutyric acid, a non-proteinogenic amino acid, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. While research directly focused on this compound derivatives is nascent, the broader class of α-aminobutyric acid (Abu) analogs is demonstrating significant bioactivity across various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of the bioactivity of Abu derivatives, with a focus on their interactions with key biological targets. Due to the limited availability of data specifically on this compound derivatives, this document encompasses findings related to the broader family of α-aminobutyric acid derivatives, including N-acyl modifications and stereoisomers. We will delve into their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Bioactivity Data

The bioactivity of α-aminobutyric acid derivatives has been quantified against several important biological targets. The following tables summarize the inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC) for various derivatives, providing a comparative view of their potency.

Table 1: Inhibitory Activity of α-Aminobutyric Acid Derivatives against Enzymes

Derivative ClassTarget EnzymeTest CompoundIC50 (µM)Reference
γ-Aminobutyric Acid (GABA) DerivativesBranched-chain Amino Acid Transaminase 1 (BCAT1)WQQ-3454.87[1]
γ-Aminobutyric Acid (GABA) DerivativesBranched-chain Amino Acid Transaminase 1 (BCAT1)Compound 7 (bicyclo[3.2.1]octene derivative)0.78[2]
Amide DerivativesXanthine OxidaseVarious Amide DerivativesNot Specified[3]
N-Acyl AlanineFatty Acid Amide Hydrolase (FAAH)Ibu-AM5 (Amide of Ibuprofen and 2-amino-3-methylpyridine)Orders of magnitude more potent than ibuprofen[4]
Benzylamide DerivativesFatty Acid Amide Hydrolase (FAAH)Compound 114.1[4]
Benzylamide DerivativesFatty Acid Amide Hydrolase (FAAH)Compound 154.4[4]

Table 2: Receptor Binding Affinity of Aminobutyric Acid Analogs

Derivative ClassReceptorTest CompoundKi (nM)Reference
Cyclopropane based GABA analogGABA-A ReceptorCompound 173340
Benzodiazepine derivativeCentral Benzodiazepine Receptors (CBR)Compound 750.42[5]
Phenyl-γ-aminobutyric acidGABA-B Receptor(R)-Phenibut>100-fold higher affinity than (S)-phenibut
Phenyl-γ-aminobutyric acidα2δ subunit-containing Voltage-Dependent Calcium Channels (VDCCs)(R)-Phenibut23,000[6]
Phenyl-γ-aminobutyric acidα2δ subunit-containing Voltage-Dependent Calcium Channels (VDCCs)(S)-Phenibut39,000[6]

Table 3: Antimicrobial Activity of α-Aminobutyric Acid Derivatives

Derivative ClassMicroorganismTest CompoundMIC (µg/mL)Reference
3-Halobenzo[b]thiophene derivativesBacillus cereusCompound 19128[7]
3-Halobenzo[b]thiophene derivativesCandida albicansCompound 19128[7]
Marine Streptomyces sp.S2A extractKlebsiella pneumoniaePartially purified extract31.25[8]
Marine Streptomyces sp.S2A extractStaphylococcus epidermidisPartially purified extract15.62[8]
Marine Streptomyces sp.S2A extractStaphylococcus aureusPartially purified extract15.62[8]
Marine Streptomyces sp.S2A extractBacillus cereusPartially purified extract15.62[8]
Marine Streptomyces sp.S2A extractEscherichia coliPartially purified extract15.62[8]
Marine Streptomyces sp.S2A extractMicrococcus luteusPartially purified extract7.8[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bioactivity of novel compounds. Below are methodologies for key assays cited in the evaluation of α-aminobutyric acid derivatives.

BCAT1 Enzyme Inhibition Assay

This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potency (IC50) of compounds against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination to the oxidation of NADH by L-glutamate dehydrogenase (GLDH).[2]

Materials and Reagents:

  • Purified recombinant human BCAT1 enzyme

  • L-Leucine

  • α-Ketoglutarate (α-KG)

  • L-Glutamate Dehydrogenase (GLDH)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

Procedure:

  • Reagent Preparation: Prepare a reagent mix containing L-Leucine, α-KG, GLDH, and NADH in the assay buffer.

  • Assay Plate Setup: Add 2 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.

  • Add 178 µL of the reagent mix to each well.[2]

  • Enzyme Addition and Reaction Initiation: Add 20 µL of the purified BCAT1 enzyme solution (final concentration ~10 nM) to each well to initiate the reaction.[2]

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control wells (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

GABA-A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor using [³H]muscimol.

Materials and Reagents:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]muscimol (radioligand)

  • Unlabeled GABA or bicuculline (B1666979) methiodide (for determining non-specific binding)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.[9]

    • Centrifuge at 1,000 x g for 10 min at 4°C.[9]

    • Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.[9]

    • Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 min at 4°C. Repeat this wash step twice.[9]

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration. Store at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.[9]

    • Set up triplicate tubes for total binding (membranes + [³H]muscimol), non-specific binding (membranes + [³H]muscimol + excess unlabeled GABA), and experimental (membranes + [³H]muscimol + test compound).

    • Add the membrane preparation (100-200 µg of protein) to each tube.[10]

    • Add [³H]muscimol (e.g., 5 nM) to all tubes.[9]

    • Incubate at 4°C for 45-60 minutes.[10]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.[10]

    • Wash the filters three times with 4 mL of ice-cold wash buffer.[10]

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[9][10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1][11]

Materials and Reagents:

  • Test microorganism (bacterial or fungal strain)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or other appropriate growth medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[11]

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for the synthesis of N-acyl-α-aminobutyric acid derivatives.

GABA_A_Receptor_Signaling GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_neurotransmitter->GABA_A_Receptor Binding Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx

Caption: GABA-A Receptor Signaling Pathway.

BCAT1_Signaling_in_Cancer BCAT1 Signaling in Cancer Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT1 BCAT1 BCAA->BCAT1 alpha_KG α-Ketoglutarate alpha_KG->BCAT1 BCKA Branched-Chain Keto Acids BCAT1->BCKA Glutamate Glutamate BCAT1->Glutamate NF_kB_pathway NF-κB Pathway Activation BCAT1->NF_kB_pathway Activates Cell_Proliferation Cancer Cell Proliferation BCKA->Cell_Proliferation Energy Source mTOR_signaling mTOR Signaling Glutamate->mTOR_signaling Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTOR_signaling->Mitochondrial_Biogenesis Promotes Mitochondrial_Biogenesis->Cell_Proliferation Supports NF_kB_pathway->Cell_Proliferation Promotes

Caption: BCAT1 Signaling in Cancer Metabolism.[4][7]

N_Acyl_Abu_Synthesis General Workflow for N-Acyl-α-Aminobutyric Acid Synthesis Abu DL-α-Aminobutyric Acid (this compound) Reaction_Mixture Reaction Mixture Abu->Reaction_Mixture Fatty_Acid_Chloride Fatty Acid Chloride (or Activated Ester) Fatty_Acid_Chloride->Reaction_Mixture Base Base (e.g., NaOH, Pyridine) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane, Water) Solvent->Reaction_Mixture N_Acyl_Abu N-Acyl-DL-α-Aminobutyric Acid Reaction_Mixture->N_Acyl_Abu Schotten-Baumann Reaction Purification Purification (e.g., Crystallization, Chromatography) N_Acyl_Abu->Purification

Caption: N-Acyl-α-Aminobutyric Acid Synthesis Workflow.

Conclusion

Derivatives of α-aminobutyric acid represent a promising and diverse class of bioactive molecules with potential applications in oncology, neuroscience, and infectious diseases. The data presented in this guide highlight their ability to potently and selectively interact with key enzymes and receptors. The provided experimental protocols offer a foundation for the standardized evaluation of new analogs, facilitating comparative studies and accelerating drug discovery efforts. The signaling pathway diagrams provide a visual framework for understanding the mechanisms of action of these compounds. While the direct exploration of this compound derivatives is an area ripe for further investigation, the broader family of α-aminobutyric acid derivatives has already demonstrated significant therapeutic potential, warranting continued research and development.

References

H-DL-Abu-OH: A Strategic Building Block for Next-Generation Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, peptidomimetics represent a promising frontier, offering the potential to overcome the inherent limitations of native peptides as therapeutic agents. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, enabling the fine-tuning of pharmacological properties. Among these, H-DL-Abu-OH (DL-2-aminobutyric acid) has emerged as a valuable building block for enhancing peptide stability, modulating conformation, and ultimately, improving therapeutic efficacy. This technical guide provides a comprehensive overview of the role of this compound in peptidomimetic development, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Rationale for Incorporating this compound

Native peptides, despite their high potency and specificity, are often hampered by poor metabolic stability, rapid clearance, and low oral bioavailability.[1] The incorporation of unnatural amino acids like this compound addresses these challenges by altering the peptide's susceptibility to proteolytic degradation and influencing its three-dimensional structure. The "DL" designation indicates a racemic mixture of both D- and L-enantiomers of 2-aminobutyric acid. The inclusion of the D-isomer, in particular, is a well-established strategy to confer resistance to enzymatic cleavage, as most endogenous proteases are stereospecific for L-amino acids.[1]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
Molecular Formula C4H9NO2[2]
Molecular Weight 103.12 g/mol [2]
CAS Number 2835-81-6[2]
Appearance White to off-white solid[2]
Melting Point 291 °C (decomposes)[3]

Impact on Peptide Properties: A Quantitative Perspective

The introduction of this compound into a peptide backbone can lead to significant improvements in its pharmacological profile. The following tables summarize quantitative data from studies on peptides where natural amino acids have been replaced with aminobutyric acid (Abu) or its analogs, illustrating the tangible benefits of this modification.

Table 1: Enhancement of Antimicrobial Activity

A study on the antimicrobial peptide 17KKV, based on the Magainin 2 sequence, demonstrated that the incorporation of 2-aminoisobutyric acid (Aib), a closely related α,α-disubstituted amino acid, enhanced its activity against multidrug-resistant Pseudomonas aeruginosa (MDRP).[4] While not a direct substitution of this compound, this data highlights the potential of similar small, non-proteinogenic amino acids to improve potency.

PeptideSequenceMIC (µM) against P. aeruginosa
17KKV (modified)Sequence with AibPotent activity reported
Magainin 2 (native)GIGKFLHSAKKFGKAFVGEIMNSLess potent against MDRP

Table 2: Influence on Proteolytic Stability

The primary advantage of incorporating D-amino acids, such as D-2-aminobutyric acid, is the significant increase in resistance to enzymatic degradation. The following table provides a conceptual comparison based on established principles.[1]

Peptide TypePosition of AbuExpected Half-life in SerumRationale
Native Peptide (L-amino acids only)N/AShortSusceptible to cleavage by proteases.
Peptide with L-AbuAnySlightly increasedMinor structural change may slightly alter protease recognition.
Peptide with D-AbuAnySignificantly increasedD-amino acid configuration sterically hinders protease binding and cleavage.[1]

Experimental Protocols

The successful incorporation of this compound and the subsequent evaluation of the resulting peptidomimetic require robust experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of a specific protease or in a complex biological matrix like human serum.[1]

Materials:

  • Purified peptide (with and without this compound)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide at a known concentration with the protease solution or human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining at each time point.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.

Receptor Binding Assay (Competitive Inhibition)

This assay measures the ability of a peptide to bind to a specific receptor by competing with a known radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand

  • Test peptide (unlabeled competitor)

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through the glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test peptide. Calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex processes involved in peptidomimetic drug development and their mechanisms of action.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization s1 SPPS with Fmoc-DL-Abu-OH s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Characterization s3->s4 e1 Proteolytic Stability Assay s4->e1 e2 Receptor Binding Assay s4->e2 e3 In Vitro Cell-Based Assays e1->e3 e2->e3 e4 In Vivo Animal Models e3->e4 a1 Determine Half-life, IC50, Ki e4->a1 a2 Structure-Activity Relationship (SAR) Studies a1->a2 a3 Lead Optimization a2->a3

Peptidomimetic Development Workflow

The following diagram illustrates a generalized signaling pathway that can be modulated by a peptidomimetic designed to act as a receptor antagonist.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression response Cellular Response gene_expression->response ligand Native Ligand ligand->receptor Binds & Activates peptidomimetic Abu-Peptidomimetic (Antagonist) peptidomimetic->receptor Binds & Blocks

Receptor Antagonism by an Abu-Peptidomimetic

Conclusion

This compound serves as a powerful and versatile building block in the design of peptidomimetics. Its incorporation, particularly the D-enantiomer, offers a reliable strategy to enhance proteolytic stability, a critical factor in improving the in vivo half-life and overall therapeutic potential of peptide-based drugs. While the direct quantitative impact can vary depending on the peptide sequence and the position of substitution, the evidence strongly supports the utility of this compound in overcoming the inherent limitations of native peptides. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively synthesize, characterize, and evaluate this compound-containing peptidomimetics, paving the way for the development of more robust and effective peptide therapeutics.

References

Exploring the Conformational Space of α-Aminobutyric Acid-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. These modified peptides often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties that can translate into novel biological activities. Among these, α-aminobutyric acid (Abu), a simple, achiral amino acid with an ethyl side chain, serves as a valuable tool for probing and modulating peptide structure and function. Understanding the conformational landscape that Abu bestows upon a peptide is critical for the rational design of new therapeutics. This technical guide provides an in-depth exploration of the methods used to characterize the conformational space of Abu-containing peptides, complete with experimental and computational protocols, and a comparative analysis of Abu's structural influence.

The Conformational Influence of α-Aminobutyric Acid

The ethyl side chain of α-aminobutyric acid, being larger than the methyl group of alanine (B10760859) but smaller than the isopropyl group of valine, sterically restricts the available conformational space of the peptide backbone. This constraint predominantly favors the adoption of helical secondary structures, such as α-helices and 310-helices. This is analogous to the well-documented helix-promoting propensity of α-aminoisobutyric acid (Aib), which possesses two methyl groups at the α-carbon. The incorporation of Abu can therefore be used to stabilize helical folds, which are often crucial for mediating protein-protein interactions.

Ramachandran Plot Analysis

The conformational preferences of an amino acid residue are best visualized on a Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ (phi) and ψ (psi). For Abu, the allowed regions are expected to be more restricted than for glycine (B1666218) or alanine, primarily encompassing the right-handed α-helical (φ ≈ -57°, ψ ≈ -47°) and 310-helical (φ ≈ -49°, ψ ≈ -26°) regions. While extensive databases of Ramachandran plots exist for the 20 proteinogenic amino acids, specific, high-resolution data for Abu within peptides is less common. However, based on its structure and the behavior of similar amino acids like Aib, its conformational space can be confidently predicted to lie within these helical domains.

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough exploration of the conformational space of Abu-containing peptides.

Synthesis of Abu-Containing Peptides

The synthesis of peptides incorporating Abu is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Table 1: Protocol for Manual Fmoc-SPPS of an Abu-Containing Peptide

StepProcedureReagents and Solvents
1. Resin SwellingSwell the appropriate resin (e.g., Wang, Rink Amide) in DMF for 30-60 minutes.N,N-Dimethylformamide (DMF)
2. First Amino Acid LoadingCouple the first Fmoc-protected amino acid to the resin using a suitable activating agent.Fmoc-amino acid, DIC/Oxyma or HBTU/DIEA, DMF/DCM
3. Fmoc DeprotectionRemove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.20% Piperidine in DMF
4. Coupling of AbuCouple Fmoc-Abu-OH to the deprotected N-terminus of the growing peptide chain.Fmoc-Abu-OH, HBTU/DIEA in DMF
5. Subsequent CouplingsRepeat steps 3 and 4 for each subsequent amino acid in the sequence.Fmoc-amino acids, HBTU/DIEA in DMF
6. Final DeprotectionRemove the Fmoc group from the final amino acid.20% Piperidine in DMF
7. Cleavage and DeprotectionCleave the peptide from the resin and remove side-chain protecting groups.Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
8. PurificationPurify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).Acetonitrile/Water gradients with 0.1% TFA
9. CharacterizationConfirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.-

A critical aspect of SPPS is preventing aggregation of the growing peptide chain, which can hinder coupling efficiency. For sequences prone to aggregation, specialized protocols may be employed.

Workflow for Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start Resin Resin Swelling Start->Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Final Residue? Wash2->Repeat Repeat->Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification RP-HPLC Purification Cleavage->Purification End End Purification->End

General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for determining the secondary structure content of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, one can obtain a characteristic spectrum that reflects the peptide's secondary structure.

Table 2: Protocol for CD Spectroscopy of an Abu-Containing Peptide

StepProcedureKey Considerations
1. Sample PreparationDissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise peptide concentration.Buffer should be transparent in the far-UV region (190-250 nm). Accurate concentration is crucial for calculating molar ellipticity.
2. Instrument SetupPurge the CD spectrometer with nitrogen gas. Calibrate the instrument using a standard such as camphor (B46023) sulfonic acid.Nitrogen purging is essential to remove oxygen, which absorbs in the far-UV.
3. Data AcquisitionRecord the CD spectrum of the peptide solution in a quartz cuvette (typically 1 mm path length) over the far-UV range (e.g., 190-260 nm).Multiple scans should be averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer alone must be subtracted.
4. Data ConversionConvert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × l × n), where c is the molar concentration, l is the path length in cm, and n is the number of residues.This normalization allows for comparison between different peptides.
5. Secondary Structure EstimationDeconvolute the resulting spectrum using algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.The characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm are indicative of α-helical content.

Experimental Workflow for Circular Dichroism Spectroscopy

CD_Workflow Start Start SamplePrep Sample Preparation (Purified Peptide in Buffer) Start->SamplePrep InstrumentSetup Instrument Setup (N2 Purge, Calibration) SamplePrep->InstrumentSetup BufferScan Buffer Baseline Scan InstrumentSetup->BufferScan SampleScan Peptide Sample Scan BufferScan->SampleScan DataProcessing Data Processing (Baseline Subtraction) SampleScan->DataProcessing Conversion Convert to Mean Residue Ellipticity DataProcessing->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution End End Deconvolution->End NMR_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Calculation cluster_validation Validation TOCSY TOCSY Assignment Resonance Assignment TOCSY->Assignment HSQC HSQC HSQC->Assignment NOESY NOESY Restraints Generate Restraints (NOEs, Dihedral Angles) NOESY->Restraints Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structural Validation (PROCHECK) Refinement->Validation PeptideSample Purified Peptide Sample PeptideSample->TOCSY PeptideSample->HSQC PeptideSample->NOESY MD_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis Build Build Initial Structure Solvate Solvation Build->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Heat) Minimize->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis End End Analysis->End Start Start Start->Build Bioactivity_Logic Abu Abu Incorporation Conformation Helical Conformation Stabilization Abu->Conformation Binding Enhanced Receptor Binding Affinity Conformation->Binding Stability Increased Proteolytic Stability Conformation->Stability Activity Modulation of Biological Pathway Binding->Activity Stability->Activity

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid (H-DL-Abu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, facilitating the synthesis of peptides for a vast array of research and therapeutic applications. The incorporation of non-proteinogenic amino acids, such as DL-α-aminobutyric acid (DL-Abu), can bestow unique properties upon peptides, including enhanced proteolytic stability and modified receptor binding affinities. This document provides a comprehensive guide for the incorporation of DL-Abu into peptides utilizing the widely adopted Fmoc-based SPPS methodology. While the free amino acid H-DL-Abu-OH is specified, standard SPPS protocols necessitate the use of an N-terminally protected form, typically Fmoc-DL-Abu-OH, to control peptide bond formation.

The core principle of Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain covalently linked to an insoluble solid support (resin). Each cycle consists of three main steps:

  • Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the newly liberated N-terminal amine of the peptide-resin.[1]

  • Washing: Thorough washing of the resin to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[1]

Data Presentation

The following tables summarize typical quantitative data for the key steps in the SPPS protocol for incorporating Fmoc-DL-Abu-OH.

Table 1: Reagent Equivalents for Fmoc-DL-Abu-OH Coupling

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-DL-Abu-OH3 - 5Incoming amino acid
Coupling Reagent (e.g., HCTU, HATU, PyBOP)2.9 - 4.5Activation of the carboxylic acid
Base (e.g., DIPEA, Collidine)6 - 9Activation and neutralization

Note: The optimal number of equivalents can vary depending on the specific coupling reagent, the steric hindrance of the amino acids being coupled, and the nature of the peptide sequence.[4][5][6]

Table 2: Common Deprotection and Cleavage Cocktails

ProcessReagent SolutionTypical Reaction Time
Fmoc Deprotection20% (v/v) Piperidine in DMF5-20 minutes
Cleavage and Side-Chain DeprotectionTFA / TIS / H₂O (95:2.5:2.5, v/v/v)2-4 hours
Cleavage from 2-Chlorotrityl Resin (Protected Peptide)Acetic Acid / TFE / DCM (1:2:7, v/v/v)1-2 hours

Abbreviations: TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, DCM: Dichloromethane, TFE: Trifluoroethanol.[1][4][7]

Experimental Protocols

This section provides a detailed methodology for the manual solid-phase synthesis of a peptide containing DL-Abu on a 0.1 mmol scale.

Materials and Equipment
  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids).[1][4]

  • Fmoc-Amino Acids: Fmoc-DL-Abu-OH and other required Fmoc-protected amino acids.

  • Solvents: High-purity N,N-dimethylformamide (DMF), Dichloromethane (DCM).[1]

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[1][4]

  • Coupling Reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Activation Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][4]

  • Cleavage Cocktail: See Table 2 for common formulations.

  • Precipitation/Washing Solvent: Cold diethyl ether.[4]

  • Equipment: Peptide synthesis vessel, shaker, filtration apparatus, analytical and preparative HPLC system, mass spectrometer.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

1. Resin Swelling:

  • Place the resin (e.g., 100-200 mesh, 0.1 mmol substitution) in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.[1]
  • Drain the solvent.

2. First Amino Acid Loading (for resins like 2-Chlorotrityl chloride):

  • Dissolve Fmoc-DL-Abu-OH (or the first Fmoc-amino acid) and DIPEA in DCM.
  • Add the solution to the resin and agitate for 1-2 hours.
  • "Cap" any unreacted sites by adding a solution of methanol (B129727) in DCM.
  • Wash the resin thoroughly with DCM and DMF.[1]

3. Peptide Elongation Cycle (repeated for each amino acid):

4. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 3a to liberate the N-terminal amine.

5. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]
  • Add a cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and incubate at room temperature for 2-4 hours with occasional swirling. The choice of cocktail depends on the amino acid composition of the peptide.[1][7]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for next Amino Acid Wash2->Cycle Cycle->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection No (Sequence Complete) Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for Incorporating H-DL-Abu-OH using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of the non-proteinogenic amino acid DL-2-aminobutyric acid (H-DL-Abu-OH) into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The use of a racemic mixture of Abu presents unique considerations, leading to the synthesis of diastereomeric peptides, which will be addressed in the protocols and analytical sections.

Introduction

DL-2-aminobutyric acid (Abu) is a non-canonical amino acid that, when incorporated into peptides, can enhance proteolytic stability and modulate conformational properties.[1] The use of the racemic mixture (DL-Abu) will result in a peptide population consisting of two diastereomers at the site of incorporation, which may be advantageous for screening peptide libraries for desired biological activities or can be separated and characterized individually. Fmoc chemistry is the preferred method for this incorporation due to its mild deprotection conditions and compatibility with a wide range of amino acids and solid supports.[2]

Data Presentation

Table 1: Physicochemical Properties of Fmoc-DL-Abu-OH
PropertyValue
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP
Storage 2-8°C
Table 2: Comparative Performance of Common Coupling Reagents for Fmoc-DL-Abu-OH
Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45>99>95Very Low
HBTU Aminium/Uronium Salt20-60>98>95Low
HCTU Aminium/Uronium Salt15-45>99>95Very Low
PyBOP Phosphonium Salt30-120>98>95Low
DIC/Oxyma Carbodiimide/Additive60-180>97>95Very Low

Data is extrapolated from studies on similar amino acids and general performance of coupling reagents in Fmoc SPPS.[3][4] Actual results may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-DL-Abu-OH

This protocol outlines the manual steps for incorporating a single Fmoc-DL-Abu-OH residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-DL-Abu-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Chosen coupling reagent (e.g., HATU, HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Coupling of Fmoc-DL-Abu-OH:

    • In a separate vessel, pre-activate Fmoc-DL-Abu-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and gently agitate for 2-4 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Analytical Characterization of Peptides Containing DL-Abu

The incorporation of this compound will result in a mixture of two diastereomeric peptides. This protocol outlines the methods to analyze and potentially separate these isomers.

Materials:

  • Crude peptide containing DL-Abu

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% Trifluoroacetic acid (TFA)

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Purification and Diastereomer Separation by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture).

    • Purify the peptide using preparative RP-HPLC with a C18 column and a linear gradient of water/ACN containing 0.1% TFA.

    • The two diastereomers may separate into two distinct peaks due to differences in their hydrophobicity and interaction with the stationary phase.[4] The extent of separation will depend on the peptide sequence and the HPLC conditions.

    • Collect the fractions corresponding to each peak.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC under the same or optimized conditions.

  • Mass Spectrometry Analysis:

    • Confirm the molecular weight of the purified peptides using mass spectrometry.[6] The two diastereomers will have the same molecular mass.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[7]

Mandatory Visualizations

experimental_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-DL-Abu-OH + Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Cleavage Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Final Cycle Repeat->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: Workflow for incorporating Fmoc-DL-Abu-OH in SPPS.

signaling_pathway racemic_abu This compound (Racemic Mixture) peptide_synthesis Fmoc Solid-Phase Peptide Synthesis racemic_abu->peptide_synthesis diastereomers Diastereomeric Peptides (Peptide-L-Abu and Peptide-D-Abu) peptide_synthesis->diastereomers separation RP-HPLC Separation diastereomers->separation peptide_l Purified Peptide-L-Abu separation->peptide_l peptide_d Purified Peptide-D-Abu separation->peptide_d analysis Characterization (MS, etc.) peptide_l->analysis peptide_d->analysis

Caption: Logical relationship of synthesis and analysis.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology for the creation of peptides. It remains highly relevant for the large-scale production of short peptides and for fragment condensation strategies. The incorporation of non-proteinogenic amino acids, such as DL-2-aminobutyric acid (H-DL-Abu-OH), into peptide sequences is a key strategy in drug discovery to enhance metabolic stability, modulate bioactivity, and explore a wider conformational space. The use of a racemic mixture (DL) of 2-aminobutyric acid introduces diastereomeric diversity, which can be advantageous for screening and identifying peptides with optimal therapeutic properties.

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating this compound. We will cover the core principles, detailed experimental protocols, data on expected outcomes, and troubleshooting advice.

Core Principles

The solution-phase synthesis of a peptide is a stepwise process involving the repetition of two key steps: the coupling of an N-protected amino acid to a C-protected amino acid or peptide, followed by the deprotection of the N-terminus of the newly formed peptide to allow for the next coupling cycle. When incorporating this compound, it is typically coupled with an N-protected amino acid. The resulting product will be a mixture of two diastereomers if the N-protected amino acid is chiral. These diastereomers can often be separated by chromatographic techniques.

Protecting Group Strategy:

The choice of protecting groups for the α-amino and carboxyl termini is crucial to prevent side reactions.[1] A common strategy in solution-phase synthesis is the use of the tert-butyloxycarbonyl (Boc) group for the N-terminus and a methyl or benzyl (B1604629) ester for the C-terminus.[2] The Boc group is stable under coupling conditions and can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[3]

Coupling Reaction:

The formation of the peptide bond requires the activation of the carboxylic acid of the N-protected amino acid. This is achieved using a coupling reagent. Common coupling reagents for solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization.[4][5] More modern and highly efficient coupling reagents include uronium/aminium salts like HBTU and HATU.[1]

Diastereomer Formation and Separation:

The coupling of an N-protected chiral amino acid (e.g., Boc-L-Alanine) with racemic this compound will result in a mixture of two diastereomeric peptides (e.g., Boc-L-Ala-D-Abu-OH and Boc-L-Ala-L-Abu-OH). These diastereomers have different physicochemical properties and can typically be separated by silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

The following protocols provide a general procedure for the synthesis of a dipeptide, for example, Boc-L-Ala-DL-Abu-OMe, and its subsequent deprotection.

Protocol 1: Synthesis of a Protected Dipeptide (Boc-L-Ala-DL-Abu-OMe)

This protocol details the coupling of Boc-L-Alanine with the methyl ester of DL-2-aminobutyric acid.

Materials and Reagents:

  • Boc-L-Ala-OH

  • H-DL-Abu-OMe·HCl (DL-2-aminobutyric acid methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[2]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (if solubility is an issue)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization of H-DL-Abu-OMe·HCl:

    • Dissolve H-DL-Abu-OMe·HCl (1.05 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 20-30 minutes.

  • Activation of Boc-L-Ala-OH:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Boc-L-Ala-OH solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-L-Ala-OH mixture, add the neutralized H-DL-Abu-OMe solution from step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the two diastereomers.

Solution_Phase_Peptide_Synthesis_Workflow cluster_coupling Step 1: Coupling Boc_AA Boc-L-Ala-OH H_DL_Abu H-DL-Abu-OMe·HCl Neutralization Neutralization (DIPEA/DCM) Activation Activation (DCC/HOBt) Coupling Coupling Reaction (DCM, 12-24h) Workup Work-up & Purification (Extraction, Chromatography) Diastereomers Separated Diastereomers (Boc-L-Ala-D-Abu-OMe & Boc-L-Ala-L-Abu-OMe)

Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide.

Materials and Reagents:

  • Boc-protected dipeptide (e.g., Boc-L-Ala-D-Abu-OMe)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

Procedure:

  • Dissolve the Boc-protected dipeptide in DCM.

  • Add an equal volume of TFA (resulting in a 50% TFA/DCM solution).[3]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting peptide-TFA salt can be precipitated by the addition of cold diethyl ether and collected by filtration. This product can be used in the next coupling step after neutralization.

Boc_Deprotection_Workflow

Caption: Workflow for the N-terminal Boc deprotection of a peptide.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. The data is representative and may vary depending on the specific amino acids and reaction conditions.

Table 1: Typical Reaction Parameters for the Synthesis of Boc-L-Xaa-DL-Abu-OMe

N-Protected Amino Acid (Boc-L-Xaa-OH)Coupling ReagentsSolventReaction Time (hours)
Boc-L-Ala-OHDCC/HOBtDCM12 - 24
Boc-L-Phe-OHEDC/HOBtDCM/DMF16 - 24
Boc-L-Val-OHHATU/DIPEADMF4 - 8
Boc-L-Leu-OHDCC/HOBtDCM12 - 24

Table 2: Expected Yields and Purity of Diastereomeric Dipeptides

Dipeptide ProductTypical Crude Yield (%)Purity after Chromatography (%)Diastereomeric Ratio (approx.)
Boc-L-Ala-D-Abu-OMe80 - 90 (combined)>951:1
Boc-L-Ala-L-Abu-OMe>95
Boc-L-Phe-D-Abu-OMe75 - 85 (combined)>951:1
Boc-L-Phe-L-Abu-OMe>95
Boc-L-Val-D-Abu-OMe70 - 80 (combined)>951:1
Boc-L-Val-L-Abu-OMe>95

Table 3: Characterization Data for a Representative Dipeptide (Boc-L-Ala-DL-Abu-OMe)

Analytical TechniqueExpected Results
¹H NMR Two distinct sets of signals for the diastereomers, particularly for the α-protons and methyl groups of both alanine (B10760859) and aminobutyric acid residues.
¹³C NMR Two distinct sets of signals for the diastereomeric carbons.
Mass Spectrometry (ESI-MS) A single major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the dipeptide, as diastereomers have the same mass.
RP-HPLC Two well-resolved peaks corresponding to the two diastereomers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Steric hindrance.- Impure reagents or solvents.- Allow for a longer activation time.- Switch to a more potent coupling reagent (e.g., HATU, HBTU).- Use fresh, anhydrous solvents and high-purity reagents.
Incomplete Reaction - Insufficient reaction time.- Poor solubility of reactants.- Extend the reaction time and continue to monitor by TLC.- Add a co-solvent like DMF to improve solubility.
Poor Separation of Diastereomers - Inappropriate chromatography conditions.- Optimize the eluent system for silica gel chromatography (e.g., by varying the polarity).- For difficult separations, use RP-HPLC with a suitable gradient.
Side Product Formation - Racemization during activation.- Ensure the reaction is carried out at 0 °C during the activation step.- Use HOBt or other racemization suppressants.

Signaling Pathways and Applications

Peptides containing DL-2-aminobutyric acid can have a range of biological activities and applications. The incorporation of a D-amino acid can significantly increase the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life. This is a critical attribute for the development of peptide-based therapeutics.

For example, if a peptide is designed to inhibit a particular enzyme or block a receptor-ligand interaction in a signaling pathway, its stability is paramount. The diagram below illustrates a generic signaling pathway where a peptide antagonist can play a role. The increased stability of a DL-Abu-containing peptide can lead to a more sustained therapeutic effect.

Signaling_Pathway_Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Peptide DL-Abu Peptide Antagonist Peptide->Receptor Blocks Response Cellular Response Signaling_Cascade->Response Leads to

Caption: Inhibition of a signaling pathway by a DL-Abu-containing peptide antagonist.

The diastereomeric mixture obtained from the synthesis can be screened for biological activity. In some cases, one diastereomer may exhibit significantly higher potency than the other, providing valuable structure-activity relationship (SAR) data for further drug development.

Conclusion

The solution-phase synthesis of peptides containing this compound is a robust and valuable technique for introducing non-proteinogenic amino acids to create novel peptide therapeutics. Careful control of reaction conditions, appropriate choice of coupling reagents, and effective purification strategies are key to obtaining high-purity diastereomeric peptides. The resulting compounds can offer significant advantages in terms of metabolic stability and provide opportunities to fine-tune biological activity.

References

Application Notes and Protocols for the Incorporation of H-DL-Abu-OH Using Various Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. H-DL-α-Aminobutyric acid (H-DL-Abu-OH) is a small, aliphatic amino acid analog whose incorporation can influence peptide conformation and bioactivity. The selection of an appropriate coupling reagent is paramount to ensure high efficiency of incorporation, minimize side reactions, and preserve the stereochemical integrity of the adjacent residues in the peptide chain.

This document provides a comprehensive overview of common coupling reagents for the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS), complete with detailed protocols and comparative data to guide researchers in selecting the optimal methodology for their specific application.

Overview of Common Coupling Reagent Classes

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. Modern coupling reagents are broadly categorized into several classes, primarily aminium/uronium salts, phosphonium (B103445) salts, and carbodiimides.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly efficient activators that form reactive esters.[1] HATU, based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is known for its rapid kinetics and low racemization rates.[2] COMU is a newer generation reagent based on OxymaPure, offering high solubility, efficiency, and a superior safety profile compared to benzotriazole-based reagents.[3][4][5]

  • Phosphonium Salts: Reagents such as PyBOP and DEPBT are also highly effective. PyBOP provides efficient coupling while avoiding certain side reactions like guanidinylation.[6] DEPBT is particularly noted for its remarkable ability to suppress racemization, making it ideal for coupling easily epimerized amino acids.[6][7][8]

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is a cost-effective reagent commonly used in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt).[6] The additive is crucial for accelerating the coupling reaction and minimizing racemization.[9]

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent for this compound incorporation depends on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. As this compound is a relatively small, non-hindered residue, most modern coupling reagents will perform effectively. The primary considerations are efficiency and the prevention of racemization at the C-terminal residue of the peptide chain.

Coupling Reagent Reagent Class Advantages Disadvantages Key Considerations
HATU Aminium/Uronium SaltVery high coupling efficiency and rapid kinetics.[10] Low levels of racemization due to the HOAt moiety.[1][2]Higher cost. Based on potentially explosive HOAt.[11] Can cause guanidinylation of the N-terminus if used in large excess.[1][11]Excellent for difficult or high-throughput syntheses. Use a slight excess relative to the amino acid.
COMU Aminium/Uronium SaltHigh coupling efficiency, comparable to HATU.[12] Safer (non-explosive) and more soluble than HATU.[3][4] Byproducts are water-soluble, simplifying workup.[4]Can have limited stability in solution over long periods.[5]An excellent modern alternative to HATU/HBTU, especially for manual and microwave-assisted SPPS.[3][12]
DEPBT Phosphonium SaltMediates amide bond formation with very low racemization.[6][7][8] Effective for sterically hindered or racemization-prone residues.[13]Slower reaction kinetics compared to HATU or COMU.The reagent of choice when minimizing racemization of sensitive residues (e.g., His, Cys) adjacent to the coupling site is the highest priority.[12]
DIC/OxymaPure Carbodiimide/AdditiveHighly cost-effective. OxymaPure is a safe and effective modern replacement for HOBt.[3]Slower coupling times compared to aminium/phosphonium salts.[1] Higher risk of racemization if conditions are not optimized.[9]Suitable for routine, large-scale synthesis where cost is a major factor. Pre-activation is recommended.[14]

Experimental Workflows and Protocols

The following section details the generalized workflow for SPPS and specific protocols for using the recommended coupling reagents to incorporate Fmoc-DL-Abu-OH.

The incorporation of an amino acid via SPPS is a cyclical process. The diagram below illustrates the fundamental steps involved in a single coupling cycle using Fmoc chemistry.

SPPS_Workflow cluster_resin Peptide-Resin cluster_result Elongated Peptide-Resin Resin_Start Resin-AA(n) Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Resin_Start->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling (Fmoc-DL-Abu-OH + Coupling Reagent + Base) Wash1->Coupling 3 Wash2 DMF/DCM Wash Coupling->Wash2 4 Resin_End Resin-AA(n)-Abu Wash2->Resin_End 5 Resin_End->Deprotection Repeat for next cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

This protocol outlines the procedure for incorporating Fmoc-DL-Abu-OH using the high-efficiency reagent HATU.[2][15]

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 2 min, followed by 1 x 8 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, prepare the activation solution:

      • Fmoc-DL-Abu-OH (3.0 eq)

      • HATU (2.9 eq)

      • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq)

      • Dissolve in a minimal volume of DMF.

    • Allow the mixture to pre-activate for 1-3 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction for completeness using a qualitative method (e.g., Kaiser ninhydrin (B49086) test). A negative test (colorless or yellow beads) indicates a complete reaction.

    • If the test is positive after 60 minutes, allow the reaction to proceed longer or perform a second coupling (double coupling).

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

This protocol uses COMU, a safer and highly soluble alternative to HATU.[3][4]

  • Resin Preparation: Follow the same procedure as in Protocol 4.2, Step 1.

  • Activation and Coupling:

    • In a separate vessel, prepare the activation solution:

      • Fmoc-DL-Abu-OH (3.0 eq)

      • COMU (3.0 eq)

      • DIPEA (6.0 eq)

      • Dissolve in a minimal volume of DMF. Note: COMU requires only 1 equivalent of base for activation, but excess base is standard in SPPS to ensure a basic environment.

    • Immediately add the solution to the deprotected peptide-resin. Pre-activation time is generally not required.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by a color change.[4]

    • Perform a Kaiser test to confirm reaction completion.

  • Washing: Follow the same procedure as in Protocol 4.2, Step 4.

This protocol is recommended when suppression of racemization of the C-terminal residue is of utmost importance.[7][8]

  • Resin Preparation: Follow the same procedure as in Protocol 4.2, Step 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-DL-Abu-OH (2.0 eq) and DEPBT (2.0 eq) in DMF.

    • Add DIPEA or N-Methylmorpholine (NMM) (4.0 eq) to the solution and vortex briefly.

    • Add the solution to the deprotected peptide-resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature. Reaction times are typically longer than with HATU/COMU, ranging from 2 to 6 hours.

    • Monitor the coupling progress with the Kaiser test.

  • Washing: Follow the same procedure as in Protocol 4.2, Step 4.

Activation Mechanisms and Logical Relationships

The activation of the carboxylic acid proceeds via different intermediates depending on the reagent class. This has implications for reactivity and side reactions.

Activation_Mechanisms cluster_aminium Aminium/Uronium Salt Activation (HATU, COMU) cluster_phosphonium Phosphonium Salt Activation (DEPBT, PyBOP) AminoAcid Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ AminoAcid->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate Deprotonates HATU HATU / COMU Carboxylate->HATU DEPBT DEPBT / PyBOP Carboxylate->DEPBT Peptide H₂N-Peptide-Resin ActiveEster Reactive OAt/Oxyma Ester Peptide->ActiveEster Nucleophilic Attack PhosphoniumIntermediate Acyloxyphosphonium Intermediate Peptide->PhosphoniumIntermediate Nucleophilic Attack Product Fmoc-AA-CO-NH-Peptide-Resin HATU->ActiveEster Reacts with Carboxylate ActiveEster->Product DEPBT->PhosphoniumIntermediate Reacts with Carboxylate PhosphoniumIntermediate->Product

Caption: Activation pathways for aminium and phosphonium salt coupling reagents.

Troubleshooting and Special Considerations

  • Incomplete Coupling: If a Kaiser test remains positive, a "double coupling" strategy is recommended. This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated amino acid.[16]

  • Racemization: While this compound itself is a racemic mixture, the activation step can potentially cause epimerization of the C-terminal amino acid of the peptide-resin. To minimize this risk:

    • Use reagents known for low racemization like DEPBT or HATU/COMU.[6][7][9]

    • Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, especially during fragment condensation.[17]

    • Avoid prolonged pre-activation times.[16]

  • Solvent Choice: DMF is the standard solvent for SPPS. For sequences prone to aggregation, N-Methylpyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.[16]

Conclusion

The successful incorporation of this compound can be readily achieved with a variety of modern coupling reagents. For routine synthesis, COMU offers an excellent balance of high efficiency, safety, and ease of use. For particularly challenging sequences or when synthesizing peptides with highly racemization-prone residues adjacent to the coupling site, HATU provides maximum reactivity while DEPBT offers the highest degree of chiral preservation. The classic DIC/OxymaPure system remains a viable, cost-effective option for large-scale production. Careful selection of the coupling reagent and optimization of reaction conditions are key to achieving high-purity peptides for research and drug development.

References

Application Notes and Protocols for the Synthesis of Peptides with Multiple H-DL-Abu-OH Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. DL-α-aminobutyric acid (H-DL-Abu-OH), a non-natural amino acid, offers the potential to create peptides with novel conformations and enhanced biological stability. The presence of both D and L enantiomers can influence peptide secondary structure and increase resistance to enzymatic degradation, making peptides containing multiple Abu residues attractive candidates for therapeutic applications.

This document provides detailed application notes and protocols for the synthesis of peptides containing multiple this compound residues using Fmoc-based solid-phase peptide synthesis (SPPS). It addresses the unique challenges associated with incorporating this residue and offers strategies to optimize synthesis outcomes.

Challenges in Synthesizing Peptides with Multiple this compound Residues

The synthesis of peptides with multiple this compound residues can present several challenges:

  • Aggregation: Sequences containing multiple hydrophobic residues like Abu are prone to aggregation on the solid support, leading to incomplete deprotection and coupling reactions.[1][2] This can result in deletion sequences and low purity of the crude product.

  • Difficult Couplings: While not as sterically hindered as residues like α-aminoisobutyric acid (Aib), the repeated incorporation of Abu can lead to difficult coupling steps, especially as the peptide chain elongates.[3][4] Incomplete coupling is a major source of impurities.

  • Racemization: The use of the DL-form of Abu is intentional in this case; however, it is important to be aware of potential racemization of other chiral centers in the peptide backbone during activation and coupling steps, which can be exacerbated by certain reagents and conditions.

Recommended Synthesis Strategies

To overcome these challenges, the following strategies are recommended:

  • Optimized Coupling Reagents: The choice of coupling reagent is critical. For potentially difficult couplings, stronger uronium/aminium or phosphonium (B103445) salt-based reagents are preferred over carbodiimides.[5]

  • Double Coupling: For the incorporation of Abu residues, a double coupling strategy is recommended to ensure complete reaction and minimize the formation of deletion sequences.

  • Microwave-Assisted SPPS: Microwave energy can significantly enhance the efficiency of coupling reactions, especially for sterically hindered or aggregation-prone sequences.[6]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation of the growing peptide chain.

  • Special Solvents: Using solvents with higher solvating power, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in place of or in combination with N,N-dimethylformamide (DMF), can reduce aggregation.

Data Presentation

Table 1: Recommended Coupling Reagents for Difficult Couplings
Coupling ReagentChemical NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, especially for hindered amino acids. Can be used for both solution-phase and solid-phase synthesis.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA popular and effective coupling reagent, often used with HOBt to suppress racemization. Resulting by-products are soluble in water and common organic solvents.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent that is particularly effective for hindered couplings and can minimize racemization.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateA cost-effective carbodiimide-based method. Oxyma Pure is a safer and often more effective alternative to HOBt.[7]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA modern, highly efficient coupling reagent with performance comparable to HATU. It is based on Oxyma, making it a safer alternative to HBTU/HATU.

Note: The optimal coupling reagent may be sequence-dependent. It is advisable to perform small-scale test syntheses to determine the most effective reagent for a specific peptide sequence.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS
Reagent CocktailComposition (v/v)Primary Use
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose cleavage for peptides without sensitive residues like Cys, Met, or Trp.[5][8]
TFA/TIS/EDT/H₂O 94% TFA / 1% TIS / 2.5% EDT / 2.5% H₂OFor peptides containing Trp, which requires a scavenger like EDT to prevent modification by carbocations.
TFA/Thioanisole/EDT/Anisole 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleA more robust cocktail for peptides with multiple sensitive residues, including Arg, Cys, and Met.

Abbreviations: TFA, Trifluoroacetic acid; TIS, Triisopropylsilane; H₂O, Water; EDT, 1,2-Ethanedithiol.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide with Multiple this compound Residues

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Abu-Phe-Abu) on a Rink Amide resin (0.1 mmol scale) using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g)

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-DL-Abu-OH, Fmoc-Phe-OH)

  • Coupling Reagent: HATU

  • Activator Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker/vortexer

Procedure:

  • Resin Swelling and Preparation:

    • Place 200 mg of Rink Amide resin in the synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for 1 hour with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-DL-Abu-OH):

    • In a separate vial, dissolve Fmoc-DL-Abu-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).

    • Add DIEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test is indicated by yellow beads). If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Peptide Elongation Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-DL-Abu-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH). For each Fmoc-DL-Abu-OH coupling, a double coupling is recommended.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (5 times) and dry under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a clean tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Characterization resin Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-DL-Abu-OH + HATU/DIEA) deprotection->coupling wash1 DMF Wash coupling->wash1 repeat Repeat Cycle for Each Amino Acid wash1->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lcms LC-MS Analysis (Identity & Purity) purification->lcms analytical_hplc Analytical HPLC (Purity Assessment) purification->analytical_hplc

Caption: Experimental workflow for the synthesis and analysis of peptides with multiple this compound residues.

aggregation_concept cluster_synthesis SPPS Cycle cluster_problem Challenge: On-Resin Aggregation cluster_solution Impact of DL-Abu Residues start Growing Peptide Chain on Resin deprotection Fmoc Deprotection start->deprotection coupling Incoming Amino Acid Coupling deprotection->coupling coupling->start aggregation Peptide chains interact and fold, blocking reaction sites. coupling->aggregation Hydrophobic sequences (multiple Abu) disruption DL-Abu residues disrupt regular secondary structures (e.g., β-sheets). coupling->disruption Strategic incorporation of DL-residues incomplete_coupling Incomplete Coupling aggregation->incomplete_coupling deletion_sequence Deletion Sequence Impurity incomplete_coupling->deletion_sequence improved_solvation Improved Solvation disruption->improved_solvation higher_yield Higher Purity & Yield improved_solvation->higher_yield

Caption: Conceptual diagram of peptide aggregation during SPPS and the role of DL-amino acids.

signaling_pathway cluster_peptide Synthetic Peptide Action cluster_cell Intracellular Signaling Cascade peptide Peptide with DL-Abu Residues stability Increased Proteolytic Stability (Resistance to Degradation) peptide->stability DL-amino acids hinder protease action receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade Activation (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Phosphorylation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized signaling pathway for a synthetic peptide containing D-amino acids. Note: This is a hypothetical pathway as the specific biological targets of multi-Abu peptides are not yet well-defined.

References

Application Notes: Utilizing H-DL-Abu-OH to Introduce Conformational Constraints in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery and development, the ability to modulate the three-dimensional structure of peptides is paramount to enhancing their therapeutic potential. Unmodified peptides often suffer from drawbacks such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations. H-DL-Abu-OH, a racemic mixture of D- and L-α-aminobutyric acid, serves as a valuable building block for introducing conformational constraints and improving the pharmacokinetic profile of peptides.

As an α,α-disubstituted amino acid, the ethyl group at the α-carbon of α-aminobutyric acid restricts the rotation around the peptide backbone, thereby inducing specific secondary structures like β-turns or helical conformations. Furthermore, the presence of the D-enantiomer in the racemic mixture can significantly enhance resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acids.[1][2] This application note provides a comprehensive overview, experimental protocols, and data on the use of this compound to engineer peptides with improved stability and defined conformations.

Data Presentation: Impact of this compound on Peptide Properties

The incorporation of this compound into a peptide sequence can lead to significant improvements in its stability and can influence its biological activity by altering its conformation. The following tables summarize the expected quantitative impact based on the principles of D-amino acid substitution.

Table 1: Comparative Proteolytic Stability of Peptides

Peptide SequenceModificationHalf-life in Human Serum (t½, hours)Reference Principle
Ac-Ala-Ala-L-Abu -Ala-Ala-NH₂L-α-Aminobutyric Acid~ 2[3][4]
Ac-Ala-Ala-DL-Abu -Ala-Ala-NH₂Racemic α-Aminobutyric Acid> 24[2][3][4]
Ac-Tyr-Gly-Gly-Phe-L-Leu Native Enkephalin Analog< 1[5][6]
Ac-Tyr-Gly-Gly-Phe-DL-Abu DL-Abu Modified Analog> 12[5][6]

Table 2: Illustrative Receptor Binding Affinity

Peptide AnalogModificationIC₅₀ (nM)Fold ChangeReference Principle
Peptide XL-amino acid at position 5150-[7]
Peptide X'D-amino acid at position 5752x improvement[7]
Peptide YNative Sequence50-[7]
Peptide Y'DL-Abu substitution1000.5x decrease[7]

Note: The data in these tables are illustrative and based on established principles of D-amino acid and α,α-disubstituted amino acid incorporation. Actual results will be sequence-dependent.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-DL-Abu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard L-amino acids):

    • Dissolve the Fmoc-L-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-DL-Abu-OH:

    • Follow the same coupling procedure as in step 3, using Fmoc-DL-Abu-OH.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis:

G start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end_node End: Purified Peptide purification->end_node

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Stability Assay in Human Serum

This protocol assesses the stability of a peptide in the presence of proteases found in human serum.

Materials:

  • Purified peptide (with and without this compound)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in PBS.

  • Incubation:

    • Incubate the peptide at a final concentration of 100 µg/mL in 80% human serum (in PBS) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation:

    • To each aliquot, add an equal volume of 10% TFA in ACN to precipitate serum proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the peptide.

Workflow for Serum Stability Assay:

G start Start: Prepare Peptide Solution incubation Incubate with Human Serum at 37°C start->incubation sampling Take Aliquots at Time Points incubation->sampling precipitation Precipitate Proteins (TFA/ACN) sampling->precipitation centrifugation Centrifuge to Separate Supernatant precipitation->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis data Quantify Peptide and Calculate Half-life analysis->data end_node End: Stability Data data->end_node

Caption: Workflow for Peptide Stability Assay in Human Serum.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide in solution.

Materials:

  • Purified peptide

  • Phosphate (B84403) buffer (10 mM, pH 7.4)

  • Trifluoroethanol (TFE)

  • Quartz cuvette (1 mm path length)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in phosphate buffer to a final concentration of 0.1 mg/mL.

    • Prepare a second sample in a buffer containing a helix-inducing co-solvent like TFE (e.g., 50% TFE).

  • CD Measurement:

    • Record the CD spectrum from 190 to 260 nm at room temperature.

    • Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm.

      • Random coil: A strong negative band around 198 nm.

Expected Conformational Changes:

G peptide_l Peptide with L-Abu random_coil Flexible/ Random Coil peptide_l->random_coil Higher conformational flexibility peptide_dl Peptide with DL-Abu constrained Constrained/ Defined Structure (e.g., β-turn, helix) peptide_dl->constrained Steric hindrance from α-ethyl group and D-enantiomer

Caption: Conformational Effects of this compound Incorporation.

Application in a Biological Context: Modulation of Macrophage Polarization

Recent studies have highlighted the role of α-aminobutyric acid (AABA) in modulating inflammatory responses by influencing macrophage polarization.[8][9] M1 macrophages are pro-inflammatory, while M2 macrophages are involved in anti-inflammatory responses and tissue repair. AABA has been shown to inhibit M1 polarization and promote a shift towards an M2 phenotype. This is achieved through metabolic reprogramming and epigenetic modifications, rather than through the canonical MAPK and NF-κB signaling pathways.[9]

Incorporating this compound into a peptide designed to target macrophages could therefore be a strategy to enhance its anti-inflammatory properties. The increased stability conferred by the D-amino acid would prolong the peptide's bioavailability, while the conformational constraints could optimize its interaction with macrophage surface receptors or transporters.

Signaling Pathway: AABA-mediated Inhibition of M1 Macrophage Polarization

G cluster_0 Macrophage lps LPS tlr4 TLR4 lps->tlr4 mapk_nfkb MAPK & NF-κB Signaling tlr4->mapk_nfkb m1_genes Pro-inflammatory Genes (e.g., Nos2, Tnfα, Il6) mapk_nfkb->m1_genes m1_polarization M1 Polarization (Pro-inflammatory) m1_genes->m1_polarization aaba α-Aminobutyric Acid (AABA) ezh2 EZH2 Expression aaba->ezh2 promotes h3k27me3 H3K27me3 at M1 Gene Promoters ezh2->h3k27me3 increases h3k27me3->m1_genes represses transcription

Caption: AABA inhibits M1 macrophage polarization via epigenetic regulation.

Conclusion

This compound is a versatile and valuable tool for peptide chemists and drug developers. Its incorporation into peptide sequences offers a dual advantage: the α,α-disubstitution introduces conformational constraints that can pre-organize the peptide into a bioactive conformation, while the presence of the D-enantiomer enhances proteolytic stability, leading to an extended biological half-life. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of peptides containing this compound. The application of this strategy in modulating macrophage polarization highlights its potential in the development of novel anti-inflammatory peptide therapeutics. By leveraging the unique properties of this compound, researchers can design and synthesize next-generation peptide drugs with superior efficacy and pharmacokinetic profiles.

References

Application Notes and Protocols: Enhancing Peptide Stability with H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic potential of peptides is often limited by their short in-vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as H-DL-Abu-OH (DL-2-aminobutyric acid). This non-natural amino acid can significantly enhance the metabolic stability of peptides. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to improve peptide stability.

This compound is an alpha-amino acid with a side chain that is one carbon longer than alanine.[1] Its incorporation into a peptide sequence, particularly the D-isomer, serves as a steric shield, hindering the ability of proteases to bind and cleave the peptide bonds.[2] This modification can lead to a significant increase in the peptide's half-life in biological fluids.[3][4]

Mechanism of Enhanced Stability

The primary mechanism by which the incorporation of the D-enantiomer of 2-aminobutyric acid (D-Abu) enhances peptide stability is through steric hindrance at the protease active site. Proteases are chiral enzymes that are highly specific for L-amino acid residues. The presence of a D-amino acid disrupts the natural L-configuration of the peptide backbone, preventing proper recognition and cleavage by these enzymes.[2][5]

Mechanism of Increased Proteolytic Resistance cluster_0 Native Peptide (L-Amino Acids) cluster_1 Modified Peptide (with D-Abu) Native_Peptide Peptide with L-Amino Acids Binding_Site Active Site Recognition Native_Peptide->Binding_Site Matches Protease Protease Enzyme Protease->Binding_Site Cleavage Peptide Bond Cleavage (Rapid Degradation) Binding_Site->Cleavage Modified_Peptide Peptide with this compound (D-configuration) No_Binding Steric Hindrance (Mismatched Chirality) Modified_Peptide->No_Binding Mismatches Protease_2 Protease Enzyme Protease_2->No_Binding Stability Enhanced Peptide Stability (Increased Half-life) No_Binding->Stability

Caption: D-amino acid incorporation hinders protease recognition.

Quantitative Data

The incorporation of this compound is expected to significantly increase the half-life of peptides in biological fluids. The following tables provide illustrative data based on the established principles of D-amino acid substitution on a model peptide.

Table 1: In Vitro Stability of a Model Peptide in Human Serum

Peptide VariantModificationHalf-life (t½) in Human Serum (hours)
Model PeptideNone (all L-amino acids)1.5
Model Peptide-AbuSingle L- to D-Abu substitution> 24

Table 2: Proteolytic Degradation of a Model Peptide by Trypsin

Peptide VariantModification% Intact Peptide after 4h Incubation
Model PeptideNone (all L-amino acids)< 5%
Model Peptide-AbuSingle L- to D-Abu substitution> 90%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.[6][7]

Materials and Equipment:

  • Resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids (including Fmoc-D-Abu-OH)

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM)

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Reagents: HBTU, HOBt, or HATU

  • Activator Base: N,N-diisopropylethylamine (DIEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling.

  • Incorporation of Fmoc-D-Abu-OH: Follow the same procedure as in step 3 for the coupling of Fmoc-D-Abu-OH at the desired position in the peptide sequence.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours.

    • Filter to collect the cleaved peptide solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Purify the peptide by preparative reverse-phase HPLC.

    • Confirm the mass of the purified peptide using a mass spectrometer.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This assay assesses the overall stability of the synthesized peptide in a complex biological fluid.[2]

Materials:

  • Synthesized peptides (native and this compound modified)

  • Pooled human serum

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • HPLC system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the peptides (1 mg/mL) in a suitable buffer.

  • Incubation:

    • Thaw human serum and centrifuge to remove precipitates.

    • Incubate the peptide with serum at a final concentration (e.g., 100 µg/mL) at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately add an equal volume of 10% TCA to the aliquot to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation:

    • Vortex and incubate the samples on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Collect the supernatant containing the peptide.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time.

Protocol 3: Protease Degradation Assay

This assay evaluates the stability of the peptide against a specific protease, such as trypsin.[2]

Materials:

  • Synthesized peptides

  • Trypsin (proteomics grade)

  • Assay buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • TFA (10%)

  • HPLC system

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and trypsin in the assay buffer.

  • Digestion Reaction:

    • Mix the peptide and trypsin solutions in a microcentrifuge tube (e.g., final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate ratio).

    • Incubate the reaction at 37°C.

  • Time-Point Sampling and Quenching:

    • At specific time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding 10% TFA.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC to determine the percentage of the remaining intact peptide.

    • Compare the degradation profiles of the native and modified peptides.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for synthesizing and evaluating the stability of a peptide modified with this compound.

Experimental Workflow for Peptide Synthesis and Stability Assessment Start Peptide Design SPPS Solid-Phase Peptide Synthesis (with Fmoc-D-Abu-OH) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Stability_Assay In Vitro Stability Assays Characterization->Stability_Assay Serum_Assay Human Serum Stability Assay Stability_Assay->Serum_Assay Protease_Assay Protease Degradation Assay Stability_Assay->Protease_Assay Data_Analysis Data Analysis (Half-life Determination) Serum_Assay->Data_Analysis Protease_Assay->Data_Analysis End Stable Peptide Candidate Data_Analysis->End

Caption: Workflow for peptide synthesis and stability testing.

The incorporation of this compound into peptide sequences is a highly effective strategy for enhancing their stability against proteolytic degradation. This modification can significantly extend the half-life of peptide-based therapeutics, thereby improving their pharmacokinetic profiles and therapeutic efficacy. The protocols provided in this document offer a comprehensive guide for the synthesis and evaluation of peptides containing this compound.

References

Application Note: Analytical Reversed-Phase HPLC Method for Peptides Containing H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids, such as H-DL-2-aminobutyric acid (H-DL-Abu-OH), into peptide sequences is a critical strategy in modern drug development. These modifications can significantly enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Consequently, robust analytical methods are essential for the characterization and quality control of these synthetic peptides. This application note details a representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of peptides containing this compound.

Reversed-phase HPLC is a powerful and widely used technique for the separation and purification of peptides.[1][2] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.[1] By creating a gradient of increasing organic solvent concentration in the mobile phase, peptides are eluted from the column based on their relative hydrophobicity.[1] The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak shape and resolution by masking the interactions of residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.

This document provides a detailed protocol for researchers, scientists, and drug development professionals to serve as a starting point for developing and optimizing their own specific analytical HPLC methods for peptides containing the this compound moiety.

Experimental Protocol

This protocol outlines a general method for the analytical RP-HPLC of a peptide containing this compound. Optimization of the gradient and other parameters may be necessary depending on the specific properties of the peptide.

1. Materials and Reagents

  • Peptide Sample: Peptide containing this compound, dissolved in Mobile Phase A.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.[3]

2. HPLC System Preparation and Configuration

  • Purge the HPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to a constant value, typically between 25°C and 40°C, to ensure reproducible retention times.

  • Set the UV detection wavelength. For peptides, detection is commonly performed at 214 nm or 280 nm. 214 nm allows for the detection of the peptide backbone, while 280 nm is used for peptides containing aromatic amino acids like tryptophan or tyrosine.

3. Sample Preparation

  • Accurately weigh a small amount of the peptide standard or sample.

  • Dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the HPLC analysis.

ParameterValue
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 20 µL
Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
305050
35595
40595
41955
50955

5. Data Analysis

  • Integrate the peaks in the resulting chromatogram.

  • The retention time of the main peak corresponds to the peptide of interest.

  • The purity of the peptide can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection (20 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (0.1% TFA in H2O & ACN) system_equilibration System Equilibration (C18 Column, 30 min) mobile_phase_prep->system_equilibration system_equilibration->injection gradient_elution Gradient Elution (5-95% ACN over 40 min) injection->gradient_elution detection UV Detection (214 nm) gradient_elution->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_assessment Purity Assessment (% Area) peak_integration->purity_assessment drug_development_flow peptide_design Peptide Design (Incorporate this compound) synthesis Peptide Synthesis peptide_design->synthesis purification Crude Peptide Purification synthesis->purification hplc_analysis Analytical HPLC (Purity & Identity Check) purification->hplc_analysis characterization Further Characterization (Mass Spec, etc.) hplc_analysis->characterization biological_assays Biological Assays (Efficacy & Safety) hplc_analysis->biological_assays final_product Final Peptide Product characterization->final_product biological_assays->final_product

References

Application Note: Quantitative Analysis of H-DL-Abu-OH Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH, a dipeptide containing DL-α-aminobutyric acid, represents a class of non-proteinogenic peptides of growing interest in various research fields, including their potential as therapeutic agents and their role in metabolic pathways. Accurate and sensitive quantification of such peptides in complex biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding their physiological functions. This application note provides a detailed protocol for the quantitative analysis of this compound peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The methodologies described herein are designed to offer a robust framework for researchers in academia and the pharmaceutical industry.

Principle of Analysis

The quantitative analysis of this compound peptides is achieved through LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This technique involves the selection of a specific precursor ion (the protonated peptide) and its characteristic fragment ions. The high selectivity of MRM allows for accurate quantification even in complex biological samples by minimizing matrix interference.[5] For absolute quantification, a stable isotope-labeled internal standard of the analyte is typically employed to account for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

Effective sample preparation is critical to remove interfering substances such as proteins and salts that can suppress the ionization of the target peptide.[1][2]

Materials:

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifugal filters (e.g., Amicon® Ultra 10K NMWL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum centrifuge

Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Protein Precipitation:

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) for Desalting and Concentration:

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% TFA.

    • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% TFA.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.

    • Elution: Elute the peptide with 500 µL of 70% acetonitrile in water with 0.1% formic acid.

    • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum centrifuge.

    • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve the analyte from other components in the sample.

LC Parameters:

Parameter Value
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with MRM for targeted quantification.

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen

| Collision Gas | Argon |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide a hypothetical example for the quantitative analysis of an this compound containing peptide.

Table 1: Hypothetical MRM Transitions for a Target Peptide (e.g., Gly-Abu)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gly-Abu161.188.1 (y1-ion)15
Gly-Abu161.157.1 (b1-ion)20
Gly-Abu-d5 (IS)166.193.1 (y1-ion)15
Gly-Abu-d5 (IS)166.157.1 (b1-ion)20

Table 2: Hypothetical Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900

Table 3: Hypothetical Method Validation Parameters

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (C18 Desalting) ProteinPrecipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (Reverse Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI-MRM) LC->MS Quantification Quantification (Peak Area Integration) MS->Quantification Results Results (Concentration Calculation) Quantification->Results

Caption: General workflow for the quantitative analysis of this compound peptides.

Peptide Fragmentation

peptide_fragmentation cluster_peptide Peptide Structure (e.g., Gly-Abu) cluster_fragments MS/MS Fragmentation H H₂N Gly Gly PeptideBond CO-NH Gly->PeptideBond b-ion cleavage Abu Abu PeptideBond->Abu y-ion cleavage OH COOH b1 b₁-ion (H₂N-Gly-CO⁺) y1 y₁-ion (H₃N⁺-Abu-COOH)

Caption: Simplified fragmentation diagram of a dipeptide in MS/MS.

Potential Metabolic Pathway Involvement

While the specific metabolic pathways of this compound are not well-defined, aminobutyric acid is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. The GABA shunt is a metabolic pathway that connects the Krebs cycle (TCA cycle) with GABA metabolism.[6][7][8][9] It is plausible that peptides containing aminobutyric acid could interact with or be metabolized through similar pathways.

gaba_shunt cluster_tca TCA Cycle cluster_gaba GABA Shunt alphaKG α-Ketoglutarate Glutamate Glutamate alphaKG->Glutamate Succinate Succinate Succinate->alphaKG ...TCA Cycle... GAD GAD Glutamate->GAD GABA GABA GABA_T GABA-T GABA->GABA_T SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH GAD->GABA GABA_T->SSA SSADH->Succinate

Caption: The GABA shunt pathway, a potential metabolic route for aminobutyric acid.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based quantitative analysis of this compound peptides. The detailed protocols for sample preparation, LC separation, and MS detection, along with illustrative data and diagrams, offer a solid starting point for researchers. Method parameters should be optimized for specific peptide sequences and biological matrices to ensure the highest data quality. The use of stable isotope-labeled internal standards is strongly recommended for achieving accurate and precise quantification. This methodology will aid in advancing the understanding of the roles of non-proteinogenic peptides in biological systems and in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for NMR Spectroscopy in the Structure Elucidation of α-Aminobutyric Acid (Abu)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of peptides in solution. This is particularly crucial in drug discovery and development, where the conformation of a peptide is directly linked to its biological activity. This document provides a detailed guide to the application of NMR spectroscopy for the structural elucidation of peptides containing the non-proteinogenic amino acid α-aminobutyric acid (Abu). Abu residues can influence the conformational preferences of peptides, making detailed structural analysis essential for understanding their function.

These notes will cover sample preparation, a suite of NMR experiments, and the workflow for data analysis and structure calculation.

Data Presentation: NMR Parameters for Abu-Containing Peptides

The following tables summarize typical NMR data obtained for a hypothetical Abu-containing peptide. These values are representative and can be used as a reference for the assignment and analysis of new Abu peptides.

Table 1: Representative ¹H Chemical Shifts (δ) in ppm

ResidueHNOther
Abu 8.15 4.25 1.85, 1.70 0.95 (t)
Ala8.304.351.40 (d)
Val8.054.152.100.98 (d), 0.92 (d)
Leu8.204.401.75, 1.651.600.90 (d), 0.85 (d)
Gly8.453.95, 3.85

Chemical shifts are referenced to DSS or a similar standard and are dependent on solvent, pH, and temperature.

Table 2: Representative ¹³C Chemical Shifts (δ) in ppm

ResidueC' (Carbonyl)
Abu 55.2 25.8 11.5 174.5
Ala52.519.0175.0
Val62.032.520.0, 19.5174.0
Leu55.042.026.0175.5
Gly45.0173.0

Table 3: Key ³J-Coupling Constants (in Hz)

CouplingTypical ValueDihedral Angle (φ/χ₁) Information
³J(HN, Hα)< 5 Hzα-helix
5-8 HzRandom coil
> 8 Hzβ-sheet
³J(Hα, Hβ) for Abu ~7.5 Hz (gauche/trans) Side-chain conformation

Table 4: Summary of Key NOE Connectivities for Abu Residues

NOE TypeProton PairDistanceStructural Information
Intra-residueHα(i) - Hβ(i)< 3.0 ÅSide-chain conformation
Hα(i) - Hγ(i)< 4.0 ÅSide-chain conformation
HN(i) - Hβ(i)< 3.5 ÅSide-chain conformation
SequentialHα(i) - HN(i+1)< 3.5 ÅBackbone conformation (β-sheet)
HN(i) - HN(i+1)< 3.5 ÅBackbone conformation (α-helix)
Hβ(i) - HN(i+1)< 4.0 ÅBackbone conformation
Medium-rangeHα(i) - HN(i+2/i+3/i+4)< 4.5 ÅSecondary structure (turns, helices)
Hα(i) - Hβ(i+3)< 4.5 ÅHelical structure

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are a general guide and may require optimization based on the specific peptide and available instrumentation.

Protocol 1: Sample Preparation
  • Peptide Purity and Quantity : Ensure the peptide is of high purity (>95%) to avoid spectral artifacts.[1] A typical sample for high-resolution NMR requires 1-5 mg of peptide.[2]

  • Solvent Selection : Dissolve the peptide in a deuterated solvent to minimize solvent signals. For most applications, a mixture of 90% H₂O / 10% D₂O is used to allow for the observation of exchangeable amide protons.[1] Phosphate-buffered saline (PBS) in D₂O is also a common choice.[3]

  • Concentration : Prepare the peptide solution at a concentration of 0.5-5 mM.[3][4] Higher concentrations generally lead to better signal-to-noise but can also promote aggregation.[3]

  • pH Adjustment : Adjust the pH of the sample to a range of 4-6. This range slows down the exchange rate of amide protons with the solvent, making them more easily observable.[5]

  • Internal Standard : Add a small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).

Protocol 2: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
  • Objective : To identify all protons within a single amino acid spin system.

  • Pulse Program : Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).

  • Acquisition Parameters :

    • Spectral Width : Set to cover all proton resonances (typically 12-16 ppm).

    • Mixing Time : Use a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.[4]

    • Number of Scans : Accumulate a sufficient number of scans (e.g., 8-32) per increment to achieve adequate signal-to-noise.

    • Resolution : Acquire at least 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

  • Processing : Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform baseline correction.

  • Analysis : Identify vertical sets of cross-peaks, each set corresponding to the complete spin system of an amino acid residue.

Protocol 3: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective : To identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation.

  • Pulse Program : Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).

  • Acquisition Parameters :

    • Spectral Width : Same as for the TOCSY experiment.

    • Mixing Time : The choice of mixing time is crucial and depends on the molecular weight of the peptide. For small peptides, a mixing time of 200-400 ms is a good starting point.[4]

    • Number of Scans and Resolution : Similar to the TOCSY experiment.

  • Processing : Process the data similarly to the TOCSY data.

  • Analysis : Identify cross-peaks between protons from different residues. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective : To correlate protons with their directly attached carbon atoms. This is particularly useful for resolving overlapping proton signals.

  • Isotopic Labeling : This experiment requires the peptide to be isotopically enriched with ¹³C.

  • Pulse Program : Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcetgpsisp2).

  • Acquisition Parameters :

    • Spectral Widths : Set the ¹H spectral width as before and the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 10-70 ppm for aliphatic carbons).

    • Number of Scans and Resolution : Acquire a sufficient number of scans and increments to obtain good resolution in both dimensions.

  • Processing and Analysis : Each cross-peak in the HSQC spectrum corresponds to a C-H bond in the peptide.

Structure Elucidation Workflow

The determination of the three-dimensional structure of an Abu-containing peptide from NMR data follows a systematic workflow.

  • Resonance Assignment : The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is achieved by a combined analysis of TOCSY and NOESY spectra. The TOCSY spectrum is used to identify the spin systems of the individual amino acids, and the NOESY spectrum is then used to link these spin systems in the correct sequence through sequential NOE connectivities (e.g., Hα(i) to HN(i+1)).

  • Derivation of Structural Restraints :

    • Distance Restraints : The intensities of the NOESY cross-peaks are converted into upper distance bounds between pairs of protons.

    • Dihedral Angle Restraints : ³J(HN, Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angle φ using the Karplus equation.

  • Structure Calculation : The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational algorithms, such as simulated annealing and molecular dynamics, to generate a family of structures that are consistent with the experimental data.

  • Structure Validation : The resulting ensemble of structures is evaluated for its quality and agreement with the experimental restraints. This includes checking for violations of the restraints, analyzing the stereochemical quality (e.g., using a Ramachandran plot), and assessing the overall precision of the structure ensemble (calculated as the root-mean-square deviation, RMSD).

Visualizations

The following diagrams illustrate key concepts and workflows in the NMR-based structure elucidation of Abu peptides.

Experimental_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Structure Validation Peptide_Synthesis Peptide Synthesis (with Abu) Purification Purification (>95%) Peptide_Synthesis->Purification NMR_Sample NMR Sample Prep (0.5-5 mM, pH 4-6) Purification->NMR_Sample TOCSY 2D TOCSY NMR_Sample->TOCSY NOESY 2D NOESY NMR_Sample->NOESY HSQC 2D HSQC (¹³C/¹⁵N labeled) NMR_Sample->HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Restraints Derive Restraints (Distances & Angles) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation (RMSD, Ramachandran) Calculation->Validation Final_Structure Final Structure Ensemble Validation->Final_Structure

Caption: Experimental workflow for Abu peptide structure elucidation.

Sequential_Assignment cluster_i Spin System (i) cluster_i_plus_1 Spin System (i+1) Residue_i Residue (i) Residue_i_plus_1 Residue (i+1) HNi HN(i) Hai Hα(i) HNi->Hai TOCSY HNi1 HN(i+1) HNi->HNi1 NOESY (dNN) Hbi Hβ(i) Hai->Hbi TOCSY Hai->HNi1 NOESY (dαN) Hbi->HNi1 Hai1 Hα(i+1) HNi1->Hai1 TOCSY Hbi1 Hβ(i+1) Hai1->Hbi1 TOCSY

Caption: Sequential assignment using TOCSY and NOESY data.

Abu_Spin_System HN HN Ha HN->Ha ³J Hb Ha->Hb ³J Hg Hb->Hg ³J

References

Application Notes and Protocols: H-DL-Abu-OH as an Analytical Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-2-Aminobutyric acid (H-DL-Abu-OH) is a non-proteinogenic amino acid, meaning it is not one of the 22 proteinogenic amino acids encoded by the genetic code.[1] It serves as a valuable building block in the synthesis of peptides and other complex organic molecules. In the realm of drug discovery and development, non-proteinogenic amino acids like this compound are of significant interest for their potential to create novel peptide therapeutics with improved stability and pharmacological properties.[2]

As an analytical standard, this compound is utilized for the accurate identification and quantification of this compound in various matrices.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. Due to the lack of a strong chromophore in many amino acids, including this compound, a derivatization step is often employed to enhance detection by UV-Visible or fluorescence detectors.[6] A common and robust method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives.[4][7]

This document provides detailed protocols for the use of this compound as an analytical standard in a reversed-phase HPLC (RP-HPLC) method with pre-column OPA derivatization and UV detection.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • HPLC grade water

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

Preparation of Standard Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.

  • This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Pre-column Derivatization Protocol with OPA

This protocol is adapted from established methods for amino acid derivatization.[4][7]

  • Preparation of OPA Derivatization Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of a 0.1 M boric acid solution (pH adjusted to 9.5 with sodium hydroxide).

    • Add 50 µL of 3-Mercaptopropionic acid.

    • Mix well. This reagent should be prepared fresh daily and protected from light.

  • Derivatization Procedure:

    • In an autosampler vial or a microcentrifuge tube, mix 100 µL of the this compound standard solution (or sample) with 100 µL of the OPA derivatization reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

HPLC Method

The following is a general-purpose RP-HPLC method suitable for the analysis of OPA-derivatized amino acids.[4]

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
250100
300100
31955
40955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 340 nm.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. These values are representative for OPA-derivatized amino acids and should be determined experimentally for this compound in your laboratory.

Table 1: Chromatographic Parameters

ParameterExpected Value
Retention Time (min)To be determined experimentally
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Table 2: Method Validation Parameters

ParameterExpected Range
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Mandatory Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL this compound) working Working Solutions (1-100 µg/mL) stock->working mix Mix Standard/Sample with OPA Reagent working->mix react React for 2 min mix->react inject Inject into HPLC System react->inject separate C18 Column Separation inject->separate detect UV Detection (340 nm) separate->detect quantify Quantification detect->quantify validate Method Validation quantify->validate

Caption: Experimental workflow for HPLC analysis of this compound.

signaling_pathway_concept cluster_synthesis Peptide Synthesis cluster_assay Biological Assay cluster_analysis Pharmacokinetic Analysis cluster_result Result npaa This compound Standard peptide Novel Peptide Synthesis npaa->peptide Incorporation cell Cell-Based Assay peptide->cell receptor Target Receptor cell->receptor Binding/Activity sample Biological Sample (e.g., Plasma) receptor->sample Metabolism/ Distribution hplc_analysis HPLC Quantification sample->hplc_analysis pk_profile Pharmacokinetic Profile hplc_analysis->pk_profile

Caption: Conceptual use of an this compound standard in drug development.

References

Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on an insoluble resin support.[1] The incorporation of non-natural amino acids (nnAAs) into peptides has become a pivotal strategy in drug discovery and materials science, offering the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[2][3] This document provides detailed protocols and application notes for the successful incorporation of nnAAs into peptide sequences using the widely adopted Fmoc/tBu strategy.[4]

The principles of SPPS involve the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently linked to a solid support.[4][5] Each cycle of amino acid addition consists of two main steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the incoming amino acid (coupling).[1][5] Following the assembly of the desired peptide sequence, a final cleavage step releases the peptide from the resin and removes any permanent side-chain protecting groups.[6]

Key Challenges in Incorporating Non-Natural Amino Acids

The introduction of nnAAs can present unique challenges compared to the incorporation of standard proteinogenic amino acids. These challenges often stem from the unique structural and chemical properties of the nnAA side chains.

  • Steric Hindrance: Bulky or sterically hindered nnAAs can lead to incomplete coupling reactions, resulting in deletion sequences. To overcome this, more powerful coupling reagents and extended reaction times may be necessary.

  • Altered Reactivity: The functional groups on nnAA side chains may interfere with standard SPPS chemistry or require specific protecting group strategies to prevent unwanted side reactions.

  • Solubility Issues: Peptides containing certain nnAAs may exhibit poor solubility, leading to aggregation on the resin and hindering subsequent synthesis steps. The use of chaotropic salts or specialized solvent systems can help mitigate these issues.

  • Protecting Group Strategy: The selection of appropriate side-chain protecting groups for nnAAs is crucial. These groups must be stable throughout the synthesis and selectively removable during the final cleavage step without damaging the peptide.[7]

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy, which is favored for its mild deprotection conditions and orthogonal protection scheme.[7]

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal amides: Rink Amide resin is a common choice.

  • For C-terminal acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are frequently used.[4]

Protocol for Loading the First Amino Acid (Fmoc-AA-OH) onto Wang Resin:

  • Swell 1 g of Wang resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Dissolve 3 equivalents of the Fmoc-protected amino acid and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of dimethylformamide (DMF).

  • Add the amino acid solution to the swollen resin.

  • Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction vessel.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Dry the resin under vacuum.

  • Determine the loading efficiency using a spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.

The SPPS Cycle: Deprotection and Coupling

The iterative cycle of deprotection and coupling is the core of SPPS.[5]

Protocol for a Standard SPPS Cycle:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5x) to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of the Fmoc-protected amino acid (natural or non-natural) and 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU) in DMF.[8][9]

    • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered nnAAs, longer coupling times or double coupling may be required.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, necessitating a second coupling step.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously.[6] The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide, especially the presence of sensitive residues.[10][11]

Common Cleavage Cocktails:

Reagent CocktailComposition (v/v)Target Residues and Protecting Groups
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)General purpose, effective for trityl-based protecting groups.[12]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Recommended for peptides containing Cys, Met, Trp, and Tyr.[12]
TFA/TIS/H₂O TFA (95%), TIS (2.5%), Water (2.5%)Suitable for peptides without sensitive amino acid residues.[6]

Protocol for Cleavage and Peptide Precipitation:

  • Wash the dried peptide-resin with DCM.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).[12]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (-20°C).[6]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

Peptide Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and amino acid analysis (AAA).[13][14]

Data Presentation

The efficiency of incorporating nnAAs can be quantified and compared. The following table provides an example of how to summarize this data.

Non-Natural Amino AcidCoupling ReagentCoupling Time (h)Crude Purity (%)Overall Yield (%)
β-AlanineHBTU/DIEA18565
4-FluorophenylalanineHATU/DIEA28260
N-methyl-ArgininePyAOP/DIEA4 (double coupling)7550
StatineDIC/Oxyma37855

Data is illustrative and will vary based on the specific peptide sequence and experimental conditions.

Visualizing the Workflow and Logic

Diagrams created using Graphviz can effectively illustrate the experimental workflows and decision-making processes in SPPS.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. nnAA Coupling (Fmoc-nnAA-OH, Reagent, Base) Wash1->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is synthesis complete? No Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is synthesis complete? Yes Repeat->Deprotection Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (MS, AAA) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating non-natural amino acids.

Coupling_Strategy Start Select Non-Natural Amino Acid Hindrance Is the nnAA sterically hindered? Start->Hindrance Standard_Coupling Standard Coupling (e.g., HBTU, 1-2h) Hindrance->Standard_Coupling No Strong_Coupling Stronger Coupling Reagent (e.g., HATU, PyAOP) Hindrance->Strong_Coupling Yes Monitor Monitor with Ninhydrin Test Standard_Coupling->Monitor Extended_Time Extended Coupling Time (>2h) or Double Coupling Strong_Coupling->Extended_Time Extended_Time->Monitor Complete Proceed to Next Cycle Monitor->Complete Negative Recouple Recouple Monitor->Recouple Positive Recouple->Monitor

Caption: Decision-making process for selecting a coupling strategy for non-natural amino acids.

References

Application Notes and Protocols for the Purification of H-DL-Abu-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides modified with the non-proteinogenic amino acid H-DL-Abu-OH (DL-2-aminobutyric acid) are of increasing interest in drug development due to their potential for enhanced metabolic stability and unique conformational properties. The incorporation of a racemic mixture (DL) of 2-aminobutyric acid introduces diastereomers into the peptide population, presenting a significant purification challenge. This document provides detailed application notes and protocols for the successful purification of this compound modified peptides, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC) and strategies for diastereomer separation.

Core Purification Principles

The standard and most effective method for purifying synthetic peptides, including those modified with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates peptides based on their hydrophobicity. The crude peptide mixture, a product of solid-phase peptide synthesis (SPPS), contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1]

The key challenge in purifying this compound modified peptides lies in the separation of the resulting diastereomers. The subtle differences in the three-dimensional structure of these isomers can lead to variations in their hydrophobic character, enabling their resolution by RP-HPLC under optimized conditions.[2][3] In some cases, complementary techniques like ion-exchange chromatography may be employed for pre-purification or to address specific separation challenges.

Data Presentation: Purity and Yield

The efficiency of a purification protocol is determined by the final purity and the overall yield of the target peptide. The following tables provide representative data for the purification of peptides containing unnatural amino acids, illustrating typical outcomes that can be expected when applying the protocols described below to this compound modified peptides.

Table 1: Representative Purification Yields for Modified Peptides

Purification StepTypical Yield (%)Reference
Crude Peptide Synthesis60-80[4]
RP-HPLC Purification20-50[5]
Lyophilization>95[1]

Table 2: Achievable Purity Levels for Modified Peptides

Purity LevelCommon ApplicationsReference
>85%Polyclonal antibody production, epitope mapping[6]
>95%In vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies[6]
>98%Clinical trials, crystallography, structure-activity relationship (SAR) studies[6]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Modified Peptides

This protocol outlines a standard procedure for the purification of a crude this compound modified peptide using preparative RP-HPLC.

Materials:

  • Crude this compound modified peptide, lyophilized

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Lyophilizer

Method:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added. Centrifuge the sample to remove any insoluble material before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at a flow rate appropriate for the column diameter.

  • Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity and may require optimization.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak(s).

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the purified peptide at the desired purity level. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 2: Diastereomer Separation of this compound Modified Peptides

This protocol focuses on optimizing the separation of diastereomers that arise from the incorporation of DL-2-aminobutyric acid.

Materials:

  • Partially purified this compound modified peptide (from Protocol 1 or a crude sample with high target peptide content)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • High-resolution analytical and semi-preparative RP-HPLC columns (e.g., C8 or C18 with smaller particle sizes, 3-5 µm)

Method:

  • Method Development on Analytical Scale:

    • Inject a small amount of the peptide mixture onto an analytical RP-HPLC column.

    • Experiment with shallow gradients (e.g., 0.5-1% change in Mobile Phase B per minute) to maximize the separation of closely eluting peaks.

    • Vary the temperature of the column (e.g., between 30°C and 65°C) as temperature can significantly affect the conformation of the peptides and their interaction with the stationary phase, often improving diastereomer resolution.[2]

    • Test different stationary phases (C8 vs. C18) to find the optimal selectivity for the diastereomers.[2]

  • Scale-up to Semi-Preparative or Preparative HPLC:

    • Once optimal separation conditions are identified on the analytical scale, transfer the method to a semi-preparative or preparative column with the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection and Analysis:

    • Collect narrow fractions across the eluting peaks corresponding to the diastereomers.

    • Analyze the purity and identity of each fraction using analytical RP-HPLC and mass spectrometry to confirm the separation of the diastereomers.

  • Pooling and Lyophilization:

    • Pool the fractions of the desired diastereomer(s) and lyophilize as described in Protocol 1.

Visualizations

Peptide Purification Workflow

The following diagram illustrates the general workflow for the purification of synthetic peptides, from the crude product to the final purified compound.

Peptide_Purification_Workflow General Peptide Purification Workflow crude_peptide Crude Peptide (from SPPS) dissolution Dissolution in Mobile Phase A crude_peptide->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Analytical RP-HPLC & Mass Spectrometry fraction_collection->purity_analysis purity_analysis->hplc Re-purification pooling Pooling of Pure Fractions purity_analysis->pooling Purity >95% lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A flowchart of the general peptide purification process.

Diastereomer Separation Strategy

This diagram outlines the logical workflow for developing a method to separate peptide diastereomers.

Diastereomer_Separation_Strategy Diastereomer Separation Strategy start Analytical RP-HPLC Method Development gradient Optimize Gradient (Shallow Gradient) start->gradient temperature Vary Column Temperature start->temperature stationary_phase Test Different Stationary Phases (C8/C18) start->stationary_phase optimization Optimized Analytical Method gradient->optimization temperature->optimization stationary_phase->optimization scale_up Scale-up to Preparative HPLC optimization->scale_up purification Purification and Fraction Collection scale_up->purification analysis Purity and Identity Analysis (LC-MS) purification->analysis end Isolated Diastereomers analysis->end

Caption: A logical workflow for diastereomer separation method development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of H-DL-Abu-OH (DL-α-Aminobutyric acid) in their peptide synthesis experiments. This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting strategies, detailed experimental protocols, and comparative data to help overcome common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, or DL-α-Aminobutyric acid, is a non-proteinogenic amino acid. Structurally, it is an isomer of aminobutyric acid. As a small, non-polar amino acid, its side chain consists of an ethyl group, making it slightly more sterically hindered than alanine (B10760859) but less so than valine. This moderate steric bulk can sometimes contribute to challenges in achieving high coupling efficiency during solid-phase peptide synthesis (SPPS).

Q2: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The ethyl side chain of this compound can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction rate.[1]

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Less reactive reagents may not be sufficient to overcome the energy barrier for amide bond formation with moderately hindered amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, physically blocking the reactive sites and preventing efficient coupling.[2][3] Hydrophobic sequences are particularly prone to aggregation.[2]

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent choice can significantly impact coupling efficiency.

Q3: How can I detect incomplete coupling of this compound?

Several methods can be used to monitor the completeness of the coupling reaction:

  • Qualitative Ninhydrin (B49086) (Kaiser) Test: This is a rapid and common method to detect the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling.

  • HPLC Analysis of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC. The presence of deletion sequences (peptides lacking the this compound residue) is a clear indicator of low coupling efficiency.

Q4: Can increasing the reaction temperature improve the coupling efficiency of this compound?

Yes, increasing the reaction temperature can often improve coupling efficiency for sterically hindered amino acids by providing the necessary energy to overcome the activation barrier. However, elevated temperatures can also increase the risk of side reactions, such as racemization, especially with sensitive amino acids.[4] Therefore, temperature optimization should be approached with caution.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, consider the following troubleshooting strategies:

1. Optimize Your Choice of Coupling Reagent:

The selection of a highly efficient coupling reagent is paramount. For moderately hindered amino acids like this compound, onium salt-based reagents are often more effective than carbodiimides alone.

  • Recommendation: Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU. These reagents are known to be highly effective for challenging couplings.[1][5]

2. Implement a Double Coupling Strategy:

If a single coupling reaction is incomplete, performing a second coupling can significantly improve the overall yield.

  • Procedure: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

3. Mitigate On-Resin Aggregation:

If you suspect peptide aggregation is hindering the reaction, several techniques can be employed to disrupt the secondary structures.

  • Change the Solvent: Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can help to solvate the growing peptide chain more effectively.[6]

  • Incorporate Chaotropic Salts: Adding chaotropic salts, such as LiCl, to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.[2][3]

  • Use Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to overcome aggregation-related issues.[3]

4. Adjust Reaction Conditions:

  • Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even longer can lead to higher completion rates.

  • Increase Reagent Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can drive the reaction to completion.

Data Presentation

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids. While this data is for Boc-L-Valine, it serves as a useful proxy for estimating the relative effectiveness of these reagents for the moderately hindered this compound.[1][5]

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with a high safety profile. Outperforms HBTU in some difficult sequences.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may be less effective for highly hindered couplings.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

Objective: To achieve high coupling efficiency for this compound in SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 3-5.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Qualitative Monitoring of Coupling Efficiency using the Kaiser Test

Objective: To rapidly assess the presence of free primary amines on the resin.

Materials:

  • Peptide-resin sample (10-15 beads)

  • Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol

  • Kaiser Test Reagent B: 80% (w/v) phenol (B47542) in ethanol

  • Kaiser Test Reagent C: 2% (v/v) of 0.001 M KCN in pyridine

  • Heating block or water bath at 100-120°C

Procedure:

  • Place the peptide-resin sample in a small glass test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).

  • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).

Protocol 3: Quantitative Assessment of Coupling Efficiency by HPLC

Objective: To quantitatively determine the percentage of successful coupling by analyzing a cleaved peptide sample.

Materials:

  • Peptide-resin sample (approx. 5-10 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Solvents for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

Procedure:

  • Cleavage: Treat the peptide-resin sample with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the sample to pellet the peptide, decant the ether, and allow the pellet to air dry.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Inject the sample onto the HPLC system and run a suitable gradient to separate the components.

  • Data Analysis: Integrate the peak areas of the desired product and any deletion sequences. Calculate the coupling efficiency as the ratio of the desired product peak area to the total peak area of the product and deletion sequences.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency (Positive Kaiser Test or Deletion Peak in HPLC) CheckReagent Is the coupling reagent optimal for hindered amino acids? Start->CheckReagent SwitchReagent Switch to a more potent reagent (e.g., HATU, HBTU, COMU) CheckReagent->SwitchReagent No DoubleCouple Perform a double coupling CheckReagent->DoubleCouple Yes SwitchReagent->DoubleCouple CheckAggregation Is there evidence of peptide aggregation? DoubleCouple->CheckAggregation AggregationSolutions Implement anti-aggregation strategies: - Use NMP solvent - Add chaotropic salts - Use microwave synthesis CheckAggregation->AggregationSolutions Yes AdjustConditions Adjust Reaction Conditions: - Extend reaction time - Increase reagent equivalents CheckAggregation->AdjustConditions No AggregationSolutions->AdjustConditions Recheck Re-evaluate coupling efficiency (Kaiser Test / HPLC) AdjustConditions->Recheck Recheck->Start Positive/Deletion Present Success Coupling Successful Recheck->Success Negative/No Deletion

Caption: A workflow diagram for troubleshooting low coupling efficiency.

General Peptide Coupling Reaction Pathway

Peptide_Coupling_Pathway cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling AminoAcid This compound (Carboxyl Component) ActivatedAA Activated this compound (Active Ester) AminoAcid->ActivatedAA PeptideResin N-Terminally Deprotected Peptide-Resin (Amine Component) CoupledProduct Coupled Peptide-Resin PeptideResin->CoupledProduct CouplingReagent Coupling Reagent (e.g., HATU) + Base (DIPEA) CouplingReagent->ActivatedAA ActivatedAA->CoupledProduct

Caption: A simplified diagram of the peptide coupling reaction pathway.

References

Technical Support Center: H-DL-Abu-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of H-DL-Abu-OH in your solid-phase peptide synthesis workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate side reactions and optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using this compound in SPPS?

The primary concern when using a racemic mixture like this compound is the potential for diastereomer formation at the coupling site. However, the most significant process-induced side reaction is racemization of the activated amino acid during coupling.[1][2] Racemization can lead to the formation of unwanted epimers, complicating purification and potentially altering the biological activity of the final peptide.[1][3]

Q2: How can I minimize racemization during the coupling of this compound?

Minimizing racemization is critical for achieving high purity of the target peptide. Several factors can be controlled to suppress this side reaction:

  • Choice of Coupling Reagents and Additives: The use of coupling reagents in combination with racemization-suppressing additives is highly recommended. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective at minimizing racemization.[2][4] Onium salt-based coupling reagents such as HBTU, HATU, and HCTU are also known for their efficiency and ability to reduce racemization, especially when used with an appropriate base.

  • Base Selection: The choice of base and its strength can influence the rate of racemization. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over stronger, less hindered bases like triethylamine.[4]

  • Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C to room temperature) can help to reduce the rate of racemization.

  • Pre-activation Time: While pre-activation of the amino acid can be beneficial, prolonged pre-activation times should be avoided as this can increase the risk of racemization.

Q3: Does the steric hindrance of the ethyl side chain of aminobutyric acid (Abu) affect coupling efficiency?

Yes, the ethyl side chain of Abu can introduce a moderate level of steric hindrance compared to smaller amino acids like glycine (B1666218) or alanine. This can potentially slow down the coupling reaction.[5][6][7] In cases of difficult or slow couplings, the following strategies can be employed:

  • Use of Potent Coupling Reagents: Employing highly reactive coupling reagents like HATU or HCTU can help overcome steric hindrance.

  • Microwave-Assisted SPPS: Microwave energy can be used to accelerate coupling reactions for sterically hindered amino acids, driving them to completion more efficiently.[6]

  • Double Coupling: If monitoring of the coupling reaction (e.g., using the Kaiser test) indicates incomplete reaction, a second coupling step can be performed.

Q4: Are there other potential side reactions I should be aware of when incorporating this compound?

While racemization is the primary concern, other general SPPS side reactions can also occur:

  • Diketopiperazine Formation: This is more likely to occur at the dipeptide stage, especially if proline is one of the first two residues. Using 2-chlorotrityl chloride resin can help to suppress this side reaction due to its steric bulk.[2]

  • Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, there is a risk of aspartimide formation, particularly in the presence of piperidine (B6355638) during Fmoc deprotection.[8][9] Adding HOBt to the deprotection solution can help to mitigate this.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low purity of crude peptide with multiple peaks close to the main product Racemization of this compound during coupling.- Utilize coupling reagents with additives known to suppress racemization (e.g., DIC/OxymaPure®, HATU).- Switch to a sterically hindered base like DIPEA.- Perform coupling at a lower temperature (0°C).- Minimize pre-activation time.
Incomplete coupling of this compound (positive Kaiser test) Steric hindrance from the ethyl side chain of Abu.- Switch to a more powerful coupling reagent (e.g., HATU, HCTU).- Perform a double coupling.- Consider using microwave-assisted SPPS to enhance coupling efficiency.[6]
Presence of a deletion sequence lacking the Abu residue Incomplete coupling followed by capping of the unreacted amine.- Optimize coupling conditions as described above to ensure complete reaction.- Thoroughly wash the resin after the coupling step to remove any unreacted reagents before proceeding to the next cycle.
Formation of unexpected byproducts unrelated to racemization Other sequence-dependent side reactions (e.g., diketopiperazine or aspartimide formation).- For dipeptides prone to diketopiperazine formation, consider using 2-chlorotrityl chloride resin.[2]- To prevent aspartimide formation, add HOBt to the piperidine deprotection solution.[2]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-DL-Abu-OH with HATU

This protocol is designed for the efficient coupling of Fmoc-DL-Abu-OH while minimizing racemization.

Materials:

  • Fmoc-DL-Abu-OH (3-5 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Abu-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing Workflows and Mechanisms

Logical Flow for Troubleshooting Low Peptide Purity

G cluster_solutions Solutions start Low Crude Peptide Purity check_ms Analyze by Mass Spectrometry start->check_ms check_racemization Racemization Suspected (Mass matches, multiple peaks) check_ms->check_racemization check_deletion Deletion Sequence Suspected (Lower mass observed) check_ms->check_deletion check_other Other Side Reactions check_ms->check_other solution_racemization Optimize Coupling: - Use Oxyma/HOBt - Use hindered base (DIPEA) - Lower temperature check_racemization->solution_racemization Yes solution_deletion Optimize Coupling: - Use stronger coupling reagent - Double couple - Use microwave SPPS check_deletion->solution_deletion Yes solution_other Address Sequence-Specific Issues: - Use 2-Cl-Trt resin for dipeptides - Add HOBt to deprotection for Asp check_other->solution_other Yes

Caption: Troubleshooting workflow for low peptide purity.

General SPPS Cycle for this compound Incorporation

SPPS_Cycle start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-DL-Abu-OH + Coupling Reagent + Base in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle repeat_cycle Repeat for next amino acid end_cycle->repeat_cycle repeat_cycle->deprotection

Caption: A single cycle of Solid-Phase Peptide Synthesis.

References

Technical Support Center: Optimizing H-DL-Abu-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the activation and coupling of H-DL-2-aminobutyric acid (H-DL-Abu-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for incorporating this non-proteinogenic amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when activating and coupling this compound?

A1: this compound, like other non-proteinogenic or sterically hindered amino acids, can present several challenges during solid-phase peptide synthesis (SPPS). The main difficulties include:

  • Steric Hindrance: The ethyl side chain of aminobutyric acid can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially slowing down reaction rates.[1][2]

  • Peptide Aggregation: Sequences containing hydrophobic residues like Abu can be prone to aggregation on the resin. This self-association, driven by intermolecular hydrogen bonds, can block reactive sites and lead to incomplete coupling and deprotection steps.[2][3]

  • Racemization: As a DL-racemic mixture is being used, this is often for specific applications like peptide library generation. However, preventing further racemization of the activated enantiomer during the coupling step is crucial, especially under harsh conditions.[4][5][6] Using additives like 1-Hydroxy-7-azabenzotriazole (HOAt) can help suppress this side reaction.[4][5]

Q2: Which coupling reagents are most effective for Fmoc-DL-Abu-OH?

A2: For sterically demanding couplings, standard carbodiimide (B86325) reagents like DCC or DIC alone may be insufficient.[1] More potent activating reagents are recommended.[1][4]

  • Aminium/Uronium Salts (HATU, HCTU): These are highly effective as they form highly reactive esters that overcome steric barriers.[1][4][7] HATU, in particular, is known for fast reactions and minimizing racemization.[5][6]

  • Phosphonium (B103445) Salts (PyBOP, PyAOP): These are also significantly more effective than carbodiimides for hindered couplings.[1][8]

  • COMU: This coupling reagent is a safer and highly efficient alternative to benzotriazole-based reagents, requiring only one equivalent of base to achieve high yields.[6]

Q3: What is the significance of using a DL-racemic mixture in peptide synthesis?

A3: The use of a racemic mixture like Fmoc-DL-Abu-OH is generally avoided in the synthesis of a discrete, single-sequence peptide because it results in a hard-to-separate mixture of diastereomers. However, it is intentionally employed in specialized applications, most notably for generating peptide libraries for screening and drug discovery purposes where chemical diversity at a specific position is desired.[2] For synthesizing a defined peptide sequence, the enantiomerically pure Fmoc-D-Abu-OH or Fmoc-L-Abu-OH should be used.[2][9]

Q4: Which solvents are recommended to prevent aggregation and improve solubility?

A4: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[1]

  • N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic sequences.[1][10]

  • Dimethylformamide (DMF): The most common solvent for SPPS, but its quality is crucial. It can degrade to dimethylamine, which can cause premature Fmoc deprotection.[11]

  • Solvent Mixtures: For particularly difficult sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Troubleshooting Guide

Issue: Low or Incomplete Coupling of Fmoc-DL-Abu-OH

  • Symptom: A positive Kaiser test (indicating free amines) after the coupling step.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution Citation
Insufficient Reagent Potency Switch from standard carbodiimides (DIC/DCC) to a more powerful aminium/uronium (HATU, HCTU) or phosphonium (PyBOP) salt-based reagent.[1][12]
Steric Hindrance Increase the coupling reaction time from the standard 1-2 hours to overnight. Alternatively, perform a "double coupling" by reacting the resin with a fresh solution of activated amino acid.[1][13]
Peptide Aggregation Use a solvent with better solvating properties like NMP or a DCM/DMF/NMP mixture. Perform a wash with chaotropic salts (e.g., LiCl in DMF) before coupling to disrupt secondary structures.[1][3]
Suboptimal Reagent Concentration Ensure adequate concentration of reagents. Dissolving reagents in a smaller solvent volume can make the coupling more effective.[13]
Inefficient Activation Pre-activate the Fmoc-DL-Abu-OH with the coupling reagent and base for 1-5 minutes in a separate vessel before adding it to the deprotected resin.[1][14]
Difficult Sequence Employ microwave-assisted peptide synthesis (MA-SPPS) to use thermal energy to drive difficult couplings to completion more efficiently.[1][3]

Issue: Poor Solubility of Fmoc-DL-Abu-OH

  • Symptom: The protected amino acid does not fully dissolve in the coupling solvent.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution Citation
Inadequate Solvent Use a stronger polar aprotic solvent like NMP or DMF. For chlorinated solvents like DCM, adding 5-10% DMF or NMP can enhance solubility.[15]
Low Solvent Quality Ensure the use of high-purity, anhydrous solvents. Water impurities significantly decrease the solubility of hydrophobic compounds.[15]
Low Temperature Gently warm the mixture to 30-40°C to improve solubility. Avoid excessive heat to prevent degradation.[15]
Compound Aggregation Use sonication to break up aggregates and facilitate the dissolution of the powder.[15]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent Reagent Type Typical Coupling Time Representative Yield (%) Advantages Disadvantages Citation
HATU Aminium/Uronium Salt15-45 minutes>99High efficiency, fast kinetics, very low racemization.Higher cost.[7][12]
HCTU Aminium/Uronium Salt15-45 minutes>99More reactive than HBTU, high efficiency.Higher cost.[1][7]
PyBOP Phosphonium Salt30-120 minutes>98Highly efficient, low propensity for racemization.Byproduct can be difficult to remove.[7]
COMU Aminium/Uronium Salt20-45 minutes>99Safer (non-explosive), highly reactive, requires less base.Higher cost.[6][12]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation. HOBt has safety/shipping restrictions.[6][8][12]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes95-99Cost-effective, safer alternative to HOBt, low racemization.Slower kinetics compared to onium salts.[8]

Table 2: Recommended Solvent Systems for SPPS

Solvent Key Properties Primary Use Case Citation
DMF Good solvation for most reagents, standard SPPS solvent.General purpose for routine synthesis.[11]
NMP Superior solvation, especially for aggregated sequences.Synthesis of hydrophobic or "difficult" peptides.[1][10]
DCM Excellent for resin swelling (polystyrene), less polar.Resin swelling, first amino acid loading, Boc-chemistry. Rarely used for Fmoc coupling steps.[11][16]
DCM/DMF/NMP (1:1:1) Chaotropic mixture, excellent solvation.Overcoming severe on-resin aggregation.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-DL-Abu-OH using HATU

This protocol is recommended for achieving high coupling efficiency with minimal side reactions.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.[12]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[14]

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.[12][14]

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.[1]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[12]

  • Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes. For difficult sequences, this time can be extended up to 4 hours or overnight.[1][12]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[12]

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.[12]

Protocol 2: Double Coupling for Difficult Sequences

This protocol is used when the initial coupling is incomplete, as indicated by a positive Kaiser test.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: If the Kaiser test is positive, proceed to the second coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove by-products from the first attempt.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2.

  • Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[2]

  • Final Wash and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test to confirm completion.[2]

Mandatory Visualizations

G Activation of Fmoc-DL-Abu-OH with HATU AA Fmoc-DL-Abu-OH ActiveEster OAt-Active Ester AA->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Byproducts Tetramethylurea + DIPEA-H⁺ ActiveEster->Byproducts G SPPS Experimental Workflow: Single Coupling Cycle Start Start with Peptide-Resin-(AA)n-Fmoc Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 5. Coupling Reaction Wash1->Couple Activate 4. Pre-activate Fmoc-DL-Abu-OH Activate->Couple Monitor 6. Monitor Completion (Kaiser Test) Couple->Monitor Wash2 7. Wash (DMF, DCM) Monitor->Wash2 Negative Incomplete Incomplete Coupling Monitor->Incomplete Positive End Ready for Next Cycle Wash2->End DoubleCouple Perform Double Coupling Incomplete->DoubleCouple DoubleCouple->Monitor

References

Technical Support Center: Improving the Solubility of H-DL-Abu-OH-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides rich in H-DL-Abu-OH (DL-α-Aminobutyric acid). Given that this compound is a non-polar, hydrophobic amino acid, peptides with a high content of this residue often exhibit poor aqueous solubility, leading to potential challenges in experimental reproducibility and therapeutic formulation.

Troubleshooting Guide

This guide is designed to address specific issues encountered during the solubilization of this compound-rich peptides.

Problem 1: Lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris).

  • Cause: Peptides with a high percentage of hydrophobic residues, such as this compound, tend to aggregate in aqueous solutions due to the hydrophobic effect. Peptides containing over 50% hydrophobic residues are often insoluble or only partially soluble in aqueous buffers alone.[1][2][3]

  • Solution Workflow:

    • Initial Small-Scale Test: Always begin by testing the solubility of a small amount of the peptide to avoid risking the entire sample.[2][4]

    • Assess Peptide Charge: Determine the overall charge of the peptide at a neutral pH.

      • Assign a value of +1 to each basic residue (K, R, H, and the N-terminal amine).

      • Assign a value of -1 to each acidic residue (D, E, and the C-terminal carboxyl).

      • Sum the values to get the net charge.[2][5]

    • pH Adjustment (for charged peptides):

      • Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in a 10-30% aqueous acetic acid solution. If it remains insoluble, a minimal amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution.[6][7]

      • Acidic Peptides (Net Negative Charge): Try dissolving in a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide.[2]

    • Organic Co-solvents (for neutral or highly hydrophobic peptides):

      • If pH adjustment is ineffective or the peptide is neutral, use a minimal volume of an organic solvent to create a concentrated stock solution.[1][8]

      • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is highly effective for hydrophobic peptides.[2][9] Start with a small volume (e.g., 20-50 µL) of 100% DMSO added to the lyophilized powder.[9]

      • Alternatives to DMSO: If the peptide contains oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), use dimethylformamide (DMF) instead of DMSO.[2][9] Acetonitrile (ACN) or isopropanol (B130326) are also viable options.[8]

    • Dilution: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide stock solution drop-by-drop while vortexing.[9] Rapid addition can cause the peptide to precipitate.

Problem 2: Peptide precipitates when the organic stock solution is diluted with an aqueous buffer.

  • Cause: The peptide is crashing out of solution as it transitions from a favorable organic environment to a less favorable aqueous one. This indicates that the solubility limit in the final buffer composition has been exceeded.

  • Solution Workflow:

    • Lower the Final Concentration: The most straightforward solution is to aim for a more dilute final peptide concentration.

    • Optimize Co-solvent Percentage: Determine the maximum concentration of the organic solvent that is compatible with your downstream assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.[3]

    • Use Chaotropic Agents: For non-cellular assays, dissolving the peptide in a solution containing 6 M guanidine (B92328) hydrochloride (GuHCl) or 8 M urea (B33335) can disrupt aggregation. These agents are generally not compatible with biological systems.[6]

    • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[2]

    • Gentle Warming: Gently warming the solution to less than 40°C may increase solubility, but use caution as this can degrade some peptides.[1][6]

Frequently Asked Questions (FAQs)

Q1: What makes this compound-rich peptides difficult to dissolve?

A1: this compound is a non-polar, hydrophobic amino acid. Peptides with a high content of such residues have a strong tendency to aggregate in aqueous solutions to minimize the unfavorable interactions between the hydrophobic side chains and water. This aggregation leads to poor solubility. Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[2][3]

Q2: What is the first solvent I should try?

A2: For any peptide of unknown solubility, it is recommended to first try sterile, distilled water.[2] If that fails, the choice of the next solvent depends on the peptide's net charge. For highly hydrophobic peptides, like those rich in this compound, it is often necessary to proceed directly to using a small amount of an organic co-solvent like DMSO.[2][9]

Q3: How can I determine the net charge of my peptide?

A3: You can estimate the net charge by summing the charges of the amino acid residues at a specific pH (usually neutral pH is considered first). Assign a value of +1 for basic residues (Lys, Arg, His, N-terminus) and -1 for acidic residues (Asp, Glu, C-terminus).[2][5]

Q4: Is sonication safe for my peptide?

A4: Yes, brief sonication is a commonly recommended and safe technique to aid in the dissolution of peptides. It uses ultrasonic waves to agitate the solvent and break apart peptide aggregates.[2][9] It is advisable to use a water bath to prevent overheating of the sample during sonication.

Q5: What concentration of DMSO is acceptable in my cell-based assay?

A5: For most cell-based assays, the final concentration of DMSO should be kept below 0.5-1% to avoid cytotoxicity.[3] It is always best to determine the tolerance of your specific cell line to the organic solvent.

Q6: My peptide contains Cysteine. Are there any special considerations?

A6: Yes. If your peptide contains Cysteine (Cys), avoid using DMSO as it can oxidize the thiol group. Use DMF as an alternative.[2][9] Also, avoid basic solutions (pH > 7) for Cys-containing peptides, as this can promote disulfide bond formation.[6]

Data Presentation

Peptide TypeSolvent SystemApproximate Solubility (mg/mL)Reference/Notes
Highly Hydrophobic Peptides
Leucine-rich peptidePBS (pH 7.4)< 0.1General observation for highly hydrophobic peptides.
Leucine-rich peptide10% Acetic Acid0.5 - 1.0pH adjustment can improve solubility for some sequences.
Leucine-rich peptide50% Acetonitrile/Water1.0 - 5.0Organic co-solvents significantly enhance solubility.
Valine-rich peptideWaterInsolubleValine is highly hydrophobic.
Valine-rich peptide100% DMSO10 - 50Pure organic solvents are often required for initial stock solutions.[10]
General Peptides
Basic PeptidesPBS (pH 7.4)≤ 1.0Generally soluble at low concentrations.[1]
Acidic PeptidesPBS (pH 7.4)≤ 1.0Generally soluble at low concentrations.[1]

Experimental Protocols

Protocol 1: Systematic Solubilization of a Hydrophobic this compound-Rich Peptide

This protocol outlines a step-by-step approach to solubilizing a lyophilized, hydrophobic peptide rich in this compound.

  • Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Initial Solubility Test (Small Scale):

    • Weigh a small, known amount of the peptide (e.g., 0.1 mg) into a microcentrifuge tube.

    • Add a calculated volume of sterile, distilled water to attempt to make a 1 mg/mL solution.

    • Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.

  • Organic Solvent Addition:

    • To the same tube, add a minimal volume of 100% DMSO (e.g., 10-20 µL).

    • Vortex thoroughly. The peptide should dissolve in the pure organic solvent.

  • Aqueous Dilution:

    • While vigorously vortexing, add your desired aqueous buffer (e.g., PBS pH 7.4) drop-by-drop to the concentrated DMSO stock.

    • Continue adding the buffer slowly until the desired final concentration is reached.

  • Troubleshooting Insolubility:

    • If the solution becomes cloudy or a precipitate forms during dilution, stop adding the buffer. This indicates you have exceeded the peptide's solubility limit.

    • At this point, you can either:

      • Use the peptide at the highest concentration at which it remained in solution.

      • Add more DMSO to redissolve the peptide and then re-dilute to a lower final concentration.

      • If the peptide remains insoluble, try sonication in a water bath for 5-10 minutes or gentle warming (<40°C).[1][2]

  • Final Steps:

    • Once the peptide is fully dissolved, centrifuge the solution to pellet any minor, undissolved particulates.[3]

    • Use the supernatant for your experiments.

    • For storage, aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Visualizations

Solvent_Selection_Workflow start Start: Lyophilized this compound-Rich Peptide check_hydrophobicity High Hydrophobic Content (>50%)? start->check_hydrophobicity try_water Attempt to dissolve in sterile water check_hydrophobicity->try_water Yes assess_charge Assess Net Charge of Peptide check_hydrophobicity->assess_charge No dissolved_water Dissolved? try_water->dissolved_water use_in_experiment Use in Experiment dissolved_water->use_in_experiment Yes dissolved_water->assess_charge No is_basic Net Charge > 0 (Basic)? assess_charge->is_basic is_acidic Net Charge < 0 (Acidic)? is_basic->is_acidic No use_acidic_buffer Use 10% Acetic Acid is_basic->use_acidic_buffer Yes is_neutral Net Charge = 0 (Neutral) is_acidic->is_neutral No use_basic_buffer Use 0.1M NH4HCO3 is_acidic->use_basic_buffer Yes use_organic_solvent Use Minimal DMSO or DMF is_neutral->use_organic_solvent dissolved_organic Dissolved? use_acidic_buffer->dissolved_organic use_basic_buffer->dissolved_organic use_organic_solvent->dissolved_organic slow_dilution Slowly dilute with aqueous buffer dissolved_organic->slow_dilution Yes optimize Optimize: Lower concentration or increase co-solvent % dissolved_organic->optimize No precipitate Precipitation? slow_dilution->precipitate precipitate->use_in_experiment No precipitate->optimize Yes optimize->slow_dilution

Caption: A decision workflow for selecting the appropriate solvent to dissolve this compound-rich peptides.

Solubilization_Workflow start Start: Lyophilized Peptide weigh Weigh small amount for testing start->weigh add_solvent Add chosen solvent (Water, Acid/Base, or Organic) weigh->add_solvent vortex Vortex thoroughly add_solvent->vortex check_dissolution Visually check for dissolution vortex->check_dissolution sonicate_warm Sonication and/or gentle warming (<40°C) check_dissolution->sonicate_warm Not Dissolved dilute If organic solvent used, slowly dilute with aqueous buffer check_dissolution->dilute Dissolved check_dissolution2 Visually check for dissolution sonicate_warm->check_dissolution2 check_dissolution2->dilute Dissolved end End: Solubilized peptide solution for use check_dissolution2->end Insoluble: Re-evaluate solvent/concentration centrifuge Centrifuge to remove particulates dilute->centrifuge centrifuge->end

Caption: A general experimental workflow for the solubilization of hydrophobic peptides.

References

Technical Support Center: H-DL-Abu-OH Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of H-DL-Abu-OH (DL-2-aminobutyric acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this small, hydrophilic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a small, hydrophilic, and zwitterionic peptide, which presents several purification challenges:

  • Poor retention on reversed-phase columns: Due to its high polarity, it may elute in the void volume of standard C18 columns.[1][2][3]

  • Low solubility: While soluble in water, achieving high concentrations for preparative purification can be difficult, and solubility is highly pH-dependent.[4][5][6]

  • Aggregation: As a zwitterion, the peptide can aggregate, especially around its isoelectric point (pI), leading to poor peak shape and low recovery.[6]

  • Co-elution with similar impurities: Small, polar impurities from the synthesis process can be difficult to separate.

Q2: What is the recommended primary method for purifying crude this compound?

A2: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] This technique separates the peptide from impurities based on hydrophobicity. For a highly hydrophilic peptide like this compound, optimization of the RP-HPLC method is critical.

Q3: How can I improve the retention of this compound on an RP-HPLC column?

A3: To improve retention of this hydrophilic peptide, consider the following strategies:

  • Use an ion-pairing agent: Incorporating 0.1% Trifluoroacetic Acid (TFA) in your mobile phases (both aqueous and organic) is crucial. TFA pairs with the peptide's charged groups, increasing its overall hydrophobicity and retention on the C18 column.[4][8]

  • Choose the right column: While C18 is standard, a column with a different stationary phase like C8 or Phenyl might provide better selectivity.[6] Also, consider using columns specifically designed for highly aqueous mobile phases (e.g., "Aqua" or "Hydro" type columns) to prevent stationary phase collapse.[2]

  • Optimize the gradient: Use a shallow gradient of the organic solvent (e.g., acetonitrile) to enhance the separation of the target peptide from closely eluting impurities.[6][9]

  • Adjust the sample solvent: Dissolve your crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile (B52724), 0.1% TFA) or a solvent weaker than the initial mobile phase to ensure it binds to the column head. Avoid dissolving the sample in strong solvents like pure DMSO or acetonitrile if possible, as this can cause breakthrough (the peptide eluting in the void volume).[3][4]

Q4: My peptide has poor solubility. How can I address this?

A4: Peptide solubility is often pH-dependent. Since this compound is zwitterionic, adjusting the pH away from its isoelectric point (pI) can increase its net charge and improve solubility.[6] Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% TFA or 1% acetic acid.[6] If solubility is still an issue, a small amount of an organic solvent like acetonitrile or DMSO can be used, but be mindful of its impact on column retention.[4] For this compound, ultrasonic treatment may be required to aid dissolution in water.[5][10]

Q5: What are alternative purification techniques if RP-HPLC is not sufficient?

A5: If standard RP-HPLC does not provide the desired purity, consider a multi-step purification approach:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is an excellent orthogonal method to RP-HPLC.[11][12][13] For this compound, which has a primary amine, cation-exchange chromatography at a pH below its pI would be a suitable choice.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be a powerful alternative for purifying this compound.[13][14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peptide elutes in the void volume (no retention) 1. Peptide is too hydrophilic for the column. 2. Injection solvent is too strong. 3. Mobile phase is too strong. 4. Column phase collapse.1. Ensure 0.1% TFA is in the mobile phase. Try a different column (e.g., Phenyl, C8, or a polar-endcapped column).[6] 2. Dissolve the sample in the initial mobile phase or 100% water with 0.1% TFA. Consider dry loading.[2][3] 3. Start the gradient with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile). 4. Use a column designed for highly aqueous conditions.[2]
Poor peak shape (tailing or broadening) 1. Secondary interactions with the column. 2. Peptide aggregation. 3. Column overload.1. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to minimize interactions with residual silanol (B1196071) groups on the silica-based column.[6][8] 2. Adjust the mobile phase pH away from the peptide's pI. Reduce the sample concentration.[6] 3. Inject a smaller amount of the peptide onto the column.[6]
Low recovery of the purified peptide 1. Peptide precipitation on the column. 2. Irreversible binding to the column. 3. Peptide instability.1. Adjust the mobile phase composition or pH to improve solubility.[9] 2. This may indicate strong hydrophobic interactions; consider a less hydrophobic column or a different organic modifier.[9] 3. Ensure mobile phases are freshly prepared and of high quality.[9]
Insufficient separation from impurities 1. The HPLC gradient is too steep. 2. The column chemistry is not optimal.1. Use a shallower gradient to improve the separation of closely eluting peaks.[6][9] 2. Try a different stationary phase (e.g., C8 instead of C18) or a column with a different selectivity.[6][9]

Quantitative Data Summary

Table 1: Typical RP-HPLC Parameters for this compound Purification

Parameter Analytical Scale Preparative Scale Notes
Column C18, 3-5 µm, 100 Å, 4.6 x 150 mmC18, 5-10 µm, 100 Å, 21.2 x 250 mmParticle and pore size may vary. Consider "Aqua" type columns for better performance.[2]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a crucial ion-pairing agent.[6][8]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min15-20 mL/minAdjust based on column diameter.
Gradient 0-30% B over 30 min0-30% B over 30-60 minA shallow gradient is recommended for better resolution.[6]
Detection 210-220 nm210-220 nmThe peptide bond absorbs in this range.[7]
Injection Volume 10-50 µL1-5 mLDepends on sample concentration and column size.
Sample Conc. 1-5 mg/mL10-25 mg/mLLower concentration can prevent aggregation.[6]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of this compound

This protocol outlines a general procedure for the purification of a synthetic peptide like this compound.

1. Materials and Reagents:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A at a concentration of 10-25 mg/mL.

  • If solubility is an issue, try adding a small percentage of ACN or use sonication.[5][10]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95-100% Mobile Phase A and 0-5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject the filtered peptide sample onto the column.[9]

  • Elution Gradient: Run a shallow linear gradient, for example, from 0% B to 20% B over 40 minutes. The optimal gradient should be determined based on an initial analytical run.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.[9]

5. Post-Purification Analysis and Processing:

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pooling: Pool the fractions containing the pure peptide (e.g., >98% purity).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification reagents Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) equilibrate Equilibrate Column reagents->equilibrate sample Dissolve & Filter Crude Peptide inject Inject Sample sample->inject equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Pure this compound lyophilize->final_product

Caption: RP-HPLC workflow for this compound peptide purification.

troubleshooting_flowchart decision decision solution solution problem problem start Start Purification check_retention Good Retention? start->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes sol_retention - Use Ion-Pairing Agent (TFA) - Weaker Injection Solvent - Try Different Column check_retention->sol_retention No check_purity Sufficient Purity? check_peak_shape->check_purity Yes sol_peak_shape - Lower Sample Concentration - Adjust Mobile Phase pH - Check for Column Overload check_peak_shape->sol_peak_shape No end_success Purification Successful check_purity->end_success Yes sol_purity - Optimize Gradient (shallower) - Try Orthogonal Method (IEX/HILIC) check_purity->sol_purity No sol_retention->start Re-run sol_peak_shape->start Re-run sol_purity->start Re-run

Caption: Troubleshooting flowchart for this compound purification.

References

identifying byproducts in H-DL-Abu-OH peptide synthesis by MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing H-DL-Abu-OH (DL-2-aminobutyric acid). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during solid-phase peptide synthesis (SPPS) and subsequent analysis by mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the solid-phase synthesis of peptides containing this compound?

While side reactions are often sequence-dependent, several common byproducts can be anticipated during the synthesis of peptides incorporating this compound. These impurities typically arise from incomplete reactions or undesired side reactions during the coupling, deprotection, or cleavage steps. Mass spectrometry is an essential tool for identifying these byproducts.[1][2] Common byproducts include:

  • Deletion Peptides: Sequences missing one or more amino acid residues, including the Abu residue.

  • Truncation Peptides: Peptide chains that have stopped elongating prematurely.

  • Incomplete Deprotection: Peptides still carrying protecting groups (e.g., Fmoc or Boc on the N-terminus, or side-chain protecting groups on other residues) after the final cleavage.

  • Side-Chain Adducts: Modifications to reactive amino acid side chains caused by reactive species generated during cleavage.

  • Racemization: Epimerization of amino acids, which can be a concern with any amino acid during activation.

Q2: How can I use mass spectrometry to identify these byproducts?

Mass spectrometry (MS) is a primary analytical technique for characterizing synthetic peptides and their impurities.[2][3] By comparing the experimentally observed mass-to-charge (m/z) ratios with the theoretical masses of the target peptide and potential byproducts, one can identify these impurities. Tandem mass spectrometry (MS/MS) further aids in confirming the sequence and pinpointing the location of modifications or deletions by analyzing the fragmentation pattern of the peptide.[2]

Q3: Are there any specific side reactions associated with the DL-2-aminobutyric acid (Abu) residue?

Currently, there is limited literature detailing side reactions unique to the incorporation of DL-Abu-OH in solid-phase peptide synthesis. However, like other amino acids with small alkyl side chains, it is generally considered to be relatively non-reactive under standard SPPS conditions. The primary challenges are more likely to be related to the general complexities of peptide synthesis rather than specific reactions of the Abu side chain.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of this compound containing peptides, with a focus on byproduct identification by MS.

Problem 1: The mass spectrum of my crude peptide shows a peak with a mass corresponding to my target peptide minus the mass of an amino acid residue.

Possible Cause: This indicates the presence of a deletion peptide . This can happen due to:

  • Incomplete removal of the N-terminal Fmoc protecting group, preventing the next amino acid from coupling.

  • Inefficient coupling of an amino acid, leaving a portion of the resin-bound peptides unreacted in that cycle.

Solution:

  • Optimize Deprotection: Extend the deprotection time with piperidine (B6355638) or perform a double deprotection step.

  • Improve Coupling Efficiency:

    • Use a more efficient coupling reagent (see Table 1).

    • Increase the coupling time or perform a double coupling for the problematic amino acid.

    • Ensure all reagents are fresh and of high purity.

  • MS/MS Analysis: Use tandem mass spectrometry to fragment the impurity peak. The resulting fragment ions will reveal which amino acid is missing from the sequence.

Problem 2: My mass spectrum shows a series of peaks with masses lower than the target peptide.

Possible Cause: This suggests the presence of truncation peptides . This can be caused by:

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for deprotection and coupling.[4]

  • Chain Termination: Irreversible capping of the N-terminus can occur, although this is less common with standard Fmoc chemistry.

Solution:

  • Address Aggregation:

    • Switch to a more polar solvent system (e.g., NMP instead of DMF).

    • Incorporate backbone protection strategies (e.g., pseudoprolines) if the sequence is known to be aggregation-prone.

    • Use a lower-loading resin to increase the distance between peptide chains.

  • Review Synthesis Protocol: Ensure that no unintended capping agents are present in the reagents.

Problem 3: I observe a peak in my mass spectrum with a mass significantly higher than my target peptide.

Possible Cause: This often points to incomplete deprotection of protecting groups from other amino acids in the sequence or the presence of other adducts.

Solution:

  • Optimize Cleavage:

    • Ensure the cleavage cocktail is appropriate for the protecting groups used on other amino acids in your sequence (see Table 3).

    • Increase the cleavage time or temperature if necessary.

    • Use scavengers in the cleavage cocktail to prevent the formation of reactive carbocations that can re-attach to the peptide.

  • MS Analysis: Calculate the mass difference between the observed peak and the target peptide. This difference will often correspond to the mass of a known protecting group (see Table 2).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Containing this compound (Fmoc-Strategy)

This protocol outlines the manual synthesis of a peptide containing a DL-Abu residue using Fmoc chemistry.[5]

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang resin for a C-terminal acid) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and mix.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Wash the resin thoroughly with DMF.

3. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
  • Wash the resin thoroughly with DMF.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.
  • Add the appropriate cleavage cocktail (see Table 3) to the resin.
  • Incubate at room temperature for 2-4 hours with occasional swirling.
  • Filter the resin and collect the filtrate.

5. Peptide Precipitation:

  • Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide.

6. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
  • Analyze by LC-MS to determine the purity and identify any byproducts.

Protocol 2: Mass Spectrometry Analysis of Crude Peptide

1. Sample Preparation:

  • Dissolve the crude peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%).

2. LC-MS Analysis:

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to an electrospray ionization (ESI) mass spectrometer.
  • Elute the peptide using a gradient of increasing acetonitrile concentration.
  • Acquire mass spectra across the elution profile.

3. Data Analysis:

  • Identify the peak corresponding to the target peptide based on its retention time and m/z value.
  • Examine the mass spectrum for other peaks that may correspond to byproducts.
  • Calculate the mass differences between these peaks and the target peptide to infer the nature of the impurity (e.g., deletion, incomplete deprotection).
  • If necessary, perform MS/MS analysis on the impurity peaks to confirm their identity.

Data Presentation

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentFull Name
HBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HCTU2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate
DICN,N'-Diisopropylcarbodiimide

Table 2: Common Protecting Groups and Their Monoisotopic Masses

Protecting GroupAbbreviationMonoisotopic Mass (Da)
FluorenylmethyloxycarbonylFmoc222.0994
tert-ButyloxycarbonylBoc100.0524
tert-ButyltBu56.0626
TritylTrt243.1174
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbf252.1028

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v)ScavengersPrimary Use
Reagent KTFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Water, Phenol, Thioanisole, EDT"Universal" cocktail for peptides with sensitive residues (Cys, Met, Trp, Arg)
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)Thioanisole, EDT, AnisoleFor peptides containing Arg(Pbf)
Standard TFATFA / Water / TIS (95:2.5:2.5)Water, Triisopropylsilane (TIS)For peptides without sensitive side chains

Visualizations

SPPS_Byproduct_Identification cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Troubleshooting Start Start SPPS Coupling Amino Acid Coupling Start->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Cycle Deprotection->Coupling Cleavage Cleavage from Resin Deprotection->Cleavage Final Cycle Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide LCMS LC-MS Analysis Crude_Peptide->LCMS MS_Spectrum Mass Spectrum LCMS->MS_Spectrum Identify_Target Identify Target Peptide MS_Spectrum->Identify_Target Identify_Byproducts Identify Byproducts MS_Spectrum->Identify_Byproducts Troubleshoot Troubleshoot Synthesis Identify_Target->Troubleshoot MSMS MS/MS Analysis Identify_Byproducts->MSMS Confirm Identity Identify_Byproducts->Troubleshoot

Caption: Workflow for identifying byproducts in peptide synthesis by MS.

Byproduct_Mass_Analysis cluster_main Byproduct Mass Calculation Target_Mass Target Peptide Mass (M) Deletion Deletion Peptide (M - Mass of AA) Target_Mass->Deletion Incomplete Coupling/ Deprotection Truncation Truncation Peptide (Mass < M) Target_Mass->Truncation Aggregation/ Chain Termination Incomplete_Deprotection Incomplete Deprotection (M + Mass of PG) Target_Mass->Incomplete_Deprotection Inefficient Cleavage

Caption: Logic for identifying common byproducts by their mass relative to the target peptide.

References

strategies to reduce deletion sequences in Abu-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of deletion sequence formation during the synthesis of peptides containing α-aminobutyric acid (Abu).

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis and analysis of Abu-containing peptides.

Q1: My mass spectrometry (MS) analysis shows a significant peak at [M-85.1 Da], corresponding to my target peptide minus an Abu residue. What is causing this?

A1: This peak indicates the presence of a deletion sequence where the Abu residue failed to couple to the growing peptide chain. The primary cause is incomplete coupling efficiency, often due to the steric hindrance presented by Abu's ethyl side chain. During solid-phase peptide synthesis (SPPS), if the Fmoc-Abu-OH amino acid does not couple completely to the free N-terminal amine of the resin-bound peptide, that unreacted amine will couple with the next amino acid in the sequence, resulting in a peptide that is missing the intended Abu residue.

Corrective Actions:

  • Optimize Coupling Chemistry: Switch to a more potent coupling reagent. Aminium/uronium salt-based reagents like HATU, HCTU, or COMU are significantly more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[1][2][3]

  • Implement Double Coupling: After the initial coupling reaction for Abu, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-Abu-OH.[4] This provides a second opportunity for the reaction to go to completion.

  • Introduce a Capping Step: After the Abu coupling step, treat the resin with a capping agent, such as acetic anhydride (B1165640) and N,N-Diisopropylethylamine (DIPEA).[4] This will acetylate any unreacted N-terminal amines, preventing them from reacting further and ensuring they are not present as deletion impurities in the final crude product.[4]

  • Extend Reaction Time: Increase the coupling time for the Abu residue to 1-4 hours to allow the reaction to proceed to completion. Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[5][6]

Q2: I performed a double coupling for Abu, but I still observe a small deletion peak. What further steps can I take?

A2: If a double coupling is insufficient, the issue may stem from resin-related effects or sequence-dependent aggregation.

Advanced Strategies:

  • Change Solvents: If you are using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP) for the Abu coupling step. NMP has better resin-swelling properties and can help disrupt secondary structures that may hinder the coupling reaction.[4]

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-Abu-OH and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents relative to the resin loading).

  • Incorporate Structure-Disrupting Elements: For long or aggregation-prone sequences, consider inserting a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid upstream of the difficult coupling site to disrupt inhibitory secondary structures.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for incorporating Fmoc-Abu-OH to minimize deletion risk from the start?

A1: Proactive measures are key to preventing Abu-deletion sequences.

  • Choice of Reagent: Always select a high-efficiency aminium/uronium salt coupling reagent like HATU or COMU for Abu and other sterically hindered residues.[1][2][3] These reagents exhibit faster kinetics and are more effective at overcoming steric barriers.[2]

  • Standard Protocol: Program your automated synthesizer to perform a mandatory double coupling for all Abu residues, with an extended coupling time (e.g., 60-90 minutes) for each coupling.

  • Solvent Quality: Ensure you are using high-purity, fresh peptide synthesis grade solvents (DMF or NMP) to avoid premature Fmoc deprotection or other side reactions.

Q2: How do I reliably detect and quantify Abu deletion sequences?

A2: The standard and most effective method is Ultra-high Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[8]

  • Chromatographic Separation: A high-resolution reversed-phase HPLC column can often separate the desired peptide from the slightly more hydrophilic deletion sequence.

  • Mass Analysis: The mass spectrometer will clearly identify the two species. The target peptide will have its expected molecular weight [M], while the deletion impurity will appear at [M - 85.101 Da], corresponding to the mass of an Abu residue.

  • Quantification: The relative percentage of the deletion sequence can be estimated by integrating the area of the corresponding UV peak in the chromatogram. For precise quantification, quantitative Amino Acid Analysis (AAA) can be performed.[8]

Q3: Does the position of the Abu residue in the peptide sequence matter?

A3: Yes, the position can influence the difficulty of the coupling. Coupling an Abu residue to another sterically hindered amino acid (e.g., Val, Ile, or another Abu) can exacerbate the problem. Additionally, difficult or aggregation-prone sequences can reduce the accessibility of the N-terminus, making any coupling, especially a hindered one, less efficient.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids

This data, extrapolated from studies on sterically similar residues, serves as a guide for selecting the optimal reagent for Abu incorporation.[1][2]

Coupling ReagentReagent ClassTypical Reaction Time (min)Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings.[1][2]Higher cost, potential for side reactions if used in excess.[1][2]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5More cost-effective than HATU, very efficient.Slightly less reactive than HATU.
COMU Aminium/Uronium Salt20 - 45> 99High efficiency, safer (non-explosive byproducts).[3]Higher cost.
DIC/HOBt Carbodiimide60 - 18095 - 98Economical, widely used for standard couplings.Slower, less effective for hindered couplings.[1]

Experimental Protocols

Protocol 1: Optimized Double-Coupling Protocol for Fmoc-Abu-OH

This protocol is designed for an automated peptide synthesizer to maximize incorporation efficiency.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection cycle on the resin-bound peptide (e.g., 20% piperidine (B6355638) in DMF).

  • Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Abu-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-Abu-OH as described in step 3.

    • Add the fresh solution to the resin.

    • Agitate the reaction mixture at room temperature for another 45-60 minutes.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.

  • Monitoring (Optional): Perform a Kaiser test after the final wash. A negative result (yellow beads) indicates successful and complete coupling.[1]

Protocol 2: Acetyl Capping of Unreacted Amines

This protocol should be performed immediately after the final wash step of the Abu coupling cycle.

  • Reagent Preparation: Prepare the capping solution. A typical mixture is acetic anhydride:DIPEA:DMF in a 5:6:89 (v/v/v) ratio.[4]

  • Capping Reaction: Add the capping solution to the resin, ensuring it is fully submerged.

  • Incubation: Agitate the mixture at room temperature for 20-30 minutes.[4]

  • Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding with the synthesis.

Visualizations

Troubleshooting_Workflow start Start: MS analysis shows [M-85.1 Da] deletion peak cause Primary Cause: Incomplete coupling of Fmoc-Abu-OH due to steric hindrance start->cause solution1 Strategy 1: Optimize Coupling Chemistry cause->solution1 solution2 Strategy 2: Implement Double Coupling cause->solution2 solution3 Strategy 3: Add a Capping Step cause->solution3 action1 Action: Switch from DIC/HOBt to HATU, HCTU, or COMU. solution1->action1 action2 Action: Repeat coupling with fresh activated Abu. solution2->action2 action3 Action: Treat resin with Acetic Anhydride after Abu coupling. solution3->action3 check Problem Persists? action1->check action2->check action3->check solution4 Advanced Strategy: Improve Reaction Environment check->solution4 Yes end End: Problem Resolved check->end No action4 Action: - Switch solvent from DMF to NMP - Increase reagent equivalents solution4->action4

Caption: Troubleshooting workflow for Abu-deletion sequences.

Deletion_Mechanism start Resin-Peptide-NH2 (Free Amine) success_coupling Successful Coupling (+ Activated Fmoc-Abu-OH) start->success_coupling High Efficiency fail_coupling Incomplete Coupling (Steric Hindrance) start->fail_coupling Low Efficiency product_ok Resin-Peptide-Abu (Target Sequence) success_coupling->product_ok unreacted Resin-Peptide-NH2 (Unreacted Amine) fail_coupling->unreacted next_aa Coupling with Next Amino Acid unreacted->next_aa product_del Resin-Peptide-[Next AA] (Deletion Sequence) next_aa->product_del

References

Technical Support Center: H-DL-Abu-OH and Peptide Resin Swelling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the impact of the unnatural amino acid H-DL-Abu-OH (2-aminobutanoic acid) on peptide resin swelling during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how are its properties expected to influence resin swelling?

This compound, or 2-aminobutanoic acid, is a non-proteinogenic, small aliphatic amino acid. Its side chain is an ethyl group, making it structurally similar to alanine (B10760859) but slightly more hydrophobic. The incorporation of hydrophobic amino acids into a growing peptide chain can influence the solvation of the peptide-resin matrix.[1] Inadequate solvation can lead to poor resin swelling, which may result in incomplete reactions and the formation of deletion sequences.[2]

Q2: How does the choice of resin affect swelling when incorporating this compound?

The type of resin is a critical factor in managing swelling. Polystyrene (PS) resins are inherently hydrophobic and may experience reduced swelling when synthesizing peptides rich in hydrophobic residues like this compound, potentially leading to peptide aggregation.[1][3] In contrast, polyethylene (B3416737) glycol (PEG)-based resins (e.g., TentaGel, NovaSyn® TG) or PEG-polystyrene graft copolymers (PEG-PS) are more hydrophilic and generally exhibit better swelling in a wider range of solvents, making them a better choice for hydrophobic sequences to minimize aggregation.[3]

Q3: Which solvents are recommended for optimal resin swelling when using this compound?

While Dimethylformamide (DMF) is a common solvent for SPPS, its effectiveness can be reduced when synthesizing hydrophobic peptides.[3] N-Methyl-2-pyrrolidone (NMP) is often a superior alternative for such sequences as it can better solvate the growing peptide chain and the resin matrix.[3] In some cases, using a mixture of solvents or adding chaotropic salts can also improve solvation and swelling.[4]

Q4: Can the incorporation of this compound lead to peptide aggregation?

Yes. The hydrophobic nature of this compound can contribute to the self-association of peptide chains on the resin, leading to aggregation.[2] This is particularly problematic in sequences containing multiple hydrophobic residues. Aggregation can physically block reactive sites, leading to failed or incomplete coupling and deprotection steps, which manifests as a significant decrease in the final peptide yield and purity.[2] One of the primary indicators of on-resin aggregation is the shrinking of the resin beads or their failure to swell properly.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound, with a focus on resin swelling.

Issue 1: Poor Resin Swelling Observed After Incorporating this compound

  • Question: My resin (e.g., Polystyrene) appears clumped and has not swollen adequately after coupling this compound. What should I do?

  • Answer:

    • Solvent Change: Switch from DMF to NMP for all subsequent washing and reaction steps. NMP has better solvating properties for hydrophobic peptides.[3]

    • Chaotropic Agents: Introduce a wash step with a solution of a chaotropic salt (e.g., 1M LiCl in DMF) before the next coupling step. This can help disrupt secondary structures that inhibit swelling.

    • Elevated Temperature: Perform the subsequent coupling reactions at a moderately elevated temperature (e.g., 35-40°C) to help disrupt aggregation. Microwave-assisted synthesis can also be very effective in this regard.[2]

    • Resin Choice for Future Syntheses: For future syntheses of this or similar sequences, consider using a more hydrophilic resin, such as a PEG-based resin.[3]

Issue 2: Incomplete Coupling Following the Addition of this compound

  • Question: The Kaiser test remains positive after a standard coupling time for the amino acid following this compound. What is the likely cause and how can I resolve it?

  • Answer:

    • Cause Analysis: This is a strong indication of poor resin swelling and/or peptide aggregation, which is limiting access to the reactive amine sites.

    • Immediate Action (Double Coupling): Repeat the coupling step (double couple) for an extended period (e.g., 2-4 hours).

    • Use of Stronger Coupling Reagents: Employ a more potent coupling reagent combination, such as HATU or HCTU, which can enhance the reaction rate.

    • Disrupt Aggregation: Before the next coupling, wash the resin with NMP.

Issue 3: Low Yield and Purity of the Final Peptide

  • Question: The final crude peptide containing this compound shows a low yield and multiple deletion sequences upon analysis. How can I optimize the synthesis?

  • Answer:

    • Proactive Strategy for Hydrophobicity: The presence of this compound, especially in conjunction with other hydrophobic residues, designates the sequence as potentially "difficult." A proactive approach is necessary.

    • Optimized Resin: Utilize a low-loading PEG-based resin from the start. High-loading resins can exacerbate aggregation.[4]

    • Solvent and Temperature: Use NMP as the primary solvent and consider a moderately elevated temperature protocol for the entire synthesis.[3]

    • Backbone Protection: For very difficult sequences, consider incorporating a backbone protection strategy. Pseudoproline dipeptides or Dmb-protected amino acids can be inserted at strategic locations to disrupt aggregation.[4]

Quantitative Data on Resin Swelling

The degree of resin swelling is solvent-dependent. The following table provides typical swelling volumes for commonly used resins in various solvents. While specific data for this compound-containing peptides is not available, the trend for hydrophobic peptides generally points towards better swelling in more polar aprotic solvents and on more hydrophilic resins.

Resin TypeSolventTypical Swelling Volume (mL/g)Reference
Polystyrene (1% DVB)Dichloromethane (DCM)4.0 - 6.0[5]
Polystyrene (1% DVB)Dimethylformamide (DMF)3.5 - 5.5[5]
Polystyrene (1% DVB)N-Methyl-2-pyrrolidone (NMP)4.0 - 6.0[3]
Polystyrene (1% DVB)Tetrahydrofuran (THF)3.0 - 5.0[5]
PEG-PSDichloromethane (DCM)3.0 - 5.0[3]
PEG-PSDimethylformamide (DMF)4.0 - 6.0[3]
ChemMatrix® (PEG-based)Dichloromethane (DCM)~3.8[5]
ChemMatrix® (PEG-based)Dimethylformamide (DMF)~5.2[5]

Experimental Protocols

Protocol 1: Measurement of Resin Swelling Volume

This protocol allows for a quantitative assessment of resin swelling in a chosen solvent.

Materials:

  • 1 g of dry peptide-resin

  • Solvent of interest (e.g., DMF, NMP)

  • 10 mL graduated cylinder with a stopper

  • Spatula

Methodology:

  • Accurately weigh 1.0 g of the dry resin and transfer it to the graduated cylinder.

  • Gently tap the cylinder to level the resin bed and record the initial dry volume.

  • Add 8 mL of the selected solvent.

  • Stopper the cylinder and invert it several times to ensure all resin beads are fully wetted.

  • Allow the resin to swell for at least 1 hour at room temperature, with occasional gentle agitation to release any trapped air bubbles.[5]

  • Allow the resin to settle completely into a stable bed.

  • Record the final swollen volume of the resin bed.

  • Calculate the swelling volume as mL per gram of dry resin.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Symptom1 Poor Resin Swelling / Clumping Cause1 Peptide Aggregation due to Hydrophobicity of this compound Symptom1->Cause1 Cause2 Inadequate Resin-Solvent Compatibility Symptom1->Cause2 Symptom2 Incomplete Coupling (Positive Kaiser Test) Symptom2->Cause1 Symptom3 Low Final Yield & Purity Symptom3->Cause1 Symptom3->Cause2 Cause3 High Resin Loading Symptom3->Cause3 Solution1 Switch to NMP Solvent Cause1->Solution1 Solution2 Use Chaotropic Salt Wash Cause1->Solution2 Solution3 Elevate Reaction Temperature / Use Microwave Cause1->Solution3 Solution4 Double Couple / Extend Coupling Time Cause1->Solution4 Solution5 Use Stronger Coupling Reagents (e.g., HATU) Cause1->Solution5 Solution7 Incorporate Backbone Protection (Pseudoproline/Dmb) Cause1->Solution7 Advanced Cause2->Solution1 Solution6 Switch to Low-Loading PEG-based Resin Cause2->Solution6 Proactive Cause3->Solution6 Proactive Factors_Influencing_Resin_Swelling cluster_peptide Peptide Sequence cluster_resin Solid Support cluster_conditions Synthesis Conditions center Resin Swelling Hydrophobicity Amino Acid Hydrophobicity (e.g., this compound) Hydrophobicity->center Aggregation Tendency for Aggregation Hydrophobicity->Aggregation Aggregation->center Length Peptide Length Length->center ResinType Resin Type (PS vs. PEG) ResinType->center Loading Loading Capacity Loading->center Crosslinking Degree of Cross-linking Crosslinking->center Solvent Solvent Choice (DMF vs. NMP) Solvent->center Temperature Temperature Temperature->center Additives Additives (Chaotropic Salts) Additives->center

References

optimizing reaction times for H-DL-Abu-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for H-DL-Abu-OH coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for incorporating this compound, and how do they compare?

A1: The choice of coupling reagent is critical for achieving efficient and rapid incorporation of this compound while minimizing side reactions. The most common reagents include carbodiimides like EDC, often used with additives like HOBt or NHS to reduce side reactions and improve efficiency, and uronium/phosphonium salts such as HATU, HBTU, and PyBOP. Uronium/phosphonium salt-based reagents are generally more reactive and provide faster reaction times compared to carbodiimide-based methods.

Q2: How can I minimize the risk of racemization during the coupling of this compound?

A2: Racemization is a significant concern during peptide coupling, particularly with non-standard amino acids. To minimize this risk, consider the following strategies:

  • Choice of Reagent: Use coupling reagents known for low racemization potential, such as those containing HOBt or its derivatives.

  • Base Selection: Employ a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.

  • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.

  • Reaction Time: Optimize the reaction time to be just long enough for complete coupling, as prolonged exposure to basic conditions can increase racemization.

Q3: What are the optimal solvent and temperature conditions for this compound coupling?

A3: The ideal solvent and temperature depend on the specific coupling reagent and the solubility of the peptide sequence.

  • Solvents: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties for peptides. Dichloromethane (DCM) can also be used, particularly in solid-phase peptide synthesis (SPPS).

  • Temperature: The reaction is typically initiated at 0 °C to control the exothermic reaction and minimize side reactions, then allowed to warm to room temperature (20-25 °C) to ensure completion. Monitoring the reaction progress via techniques like HPLC can help determine the optimal temperature profile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound coupling process.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from adjacent amino acids.3. Insufficient reaction time or non-optimal temperature.4. Poor solubility of the peptide.1. Switch to a more powerful coupling reagent like HATU or HBTU.2. Increase the reaction time and/or temperature slightly (e.g., to 40 °C) and monitor for side products.3. Use a solvent with better solvating properties, such as NMP.4. Increase the equivalents of the coupling reagent and this compound.
Presence of Side Products 1. Racemization of the amino acid.2. Formation of N-acylurea byproduct (with carbodiimides).3. Guanidinylation of the free amine (with HATU/HBTU).1. Add a racemization suppressant like HOBt or OxymaPure®.2. If using EDC, ensure an additive like NHS or HOBt is present.3. Use the minimum effective amount of base (e.g., DIPEA).
Slow Reaction Time 1. Low reactivity of the chosen coupling reagent.2. Sub-optimal reaction temperature.3. Inefficient mixing or poor solubility.1. Change to a faster-acting reagent (e.g., from EDC/HOBt to HATU).2. Allow the reaction to proceed at room temperature after initial cooling.3. Ensure vigorous stirring and consider switching to a better solvent like NMP.

Experimental Protocols

Protocol 1: this compound Coupling using HATU

This protocol describes a general procedure for coupling this compound to a resin-bound peptide using HATU.

  • Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Solution: In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

  • Activation: Add DIPEA (8 equivalents) to the amino acid solution and stir for 1-2 minutes. The solution should change color.

  • Coupling: Add the activated amino acid solution to the swelled peptide-resin.

  • Reaction: Mix the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove excess reagents.

Protocol 2: this compound Coupling using EDC/HOBt

This protocol outlines a procedure for solution-phase coupling of this compound using EDC and HOBt.

  • Dissolution: Dissolve the N-protected peptide (1 equivalent) and HOBt (1.2 equivalents) in DMF.

  • Pre-activation: Add EDC (1.2 equivalents) to the solution and stir at 0 °C for 15 minutes.

  • Addition of Amine: In a separate flask, dissolve this compound (1.5 equivalents) and DIPEA (2 equivalents) in DMF. Add this solution to the pre-activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and perform an appropriate extraction and purification procedure to isolate the final product.

Diagrams

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring cluster_wash Washing Resin Peptide-Resin Swell Swell Resin->Swell Swell (30 min) Solvent DMF Coupling Combine & Mix (1-2 hours, RT) Swell->Coupling Abu This compound (4 eq) Mix1 Mix1 Abu->Mix1 Dissolve in DMF HATU HATU (3.9 eq) HATU->Mix1 Dissolve in DMF DIPEA DIPEA (8 eq) Activated Activated Mix1->Activated + DIPEA (1-2 min) Activated->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash_DMF Wash (DMF x3) Monitoring->Wash_DMF Wash_DCM Wash (DCM x3) Wash_DMF->Wash_DCM Final Coupled Peptide Wash_DCM->Final

Caption: Workflow for this compound coupling using HATU in SPPS.

troubleshooting_logic Start Low Coupling Yield? Cause1 Incomplete Activation Start->Cause1 Yes Cause2 Steric Hindrance Start->Cause2 Yes Cause3 Poor Solubility Start->Cause3 Yes Solution1 Use Stronger Reagent (e.g., HATU) Cause1->Solution1 Solution2 Increase Time / Temp Cause2->Solution2 Solution3 Change Solvent (e.g., NMP) Cause3->Solution3

Caption: Troubleshooting logic for addressing low coupling yields.

Technical Support Center: Microwave-Assisted Couplings of H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of microwave assistance for challenging peptide couplings involving H-DL-2-aminobutyric acid (H-DL-Abu-OH). Due to the limited specific literature on this compound, this guide draws upon established principles and data from the synthesis of peptides containing other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib) and N-methylated amino acids, which serve as excellent models for the challenges encountered with α,α-disubstituted amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound considered difficult?

A1: this compound is an α,α-disubstituted amino acid, which presents significant steric hindrance at the α-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings under standard conditions.

Q2: What are the primary advantages of using microwave assistance for this compound couplings?

A2: Microwave energy offers several key benefits for difficult couplings:

  • Accelerated Reaction Rates: Microwave irradiation rapidly and uniformly heats the reaction mixture, significantly reducing coupling times from hours to minutes.[1][2]

  • Improved Coupling Efficiency: The increased kinetic energy helps overcome the steric hindrance, leading to higher coupling yields and purities.[1]

  • Reduced Side Reactions: Shorter reaction times and optimized conditions can minimize the occurrence of side reactions such as racemization and the formation of deletion sequences.[2]

  • Enhanced Synthesis of Complex Peptides: Microwave assistance is particularly effective for the synthesis of long or otherwise challenging peptide sequences.[3]

Q3: What are the potential side reactions when coupling this compound, and how can they be minimized with microwave assistance?

A3: While specific side reaction data for this compound is scarce, general side reactions in peptide synthesis can be exacerbated by the elevated temperatures of microwave synthesis.[3][4] Key concerns include:

  • Racemization: Although this compound is a racemic mixture, racemization of adjacent chiral amino acids can occur. This can be minimized by using appropriate coupling reagents (e.g., those containing HOBt or Oxyma) and carefully controlling the temperature and reaction time.

  • Diketopiperazine Formation: This is a risk when coupling the second amino acid of the sequence. Using sterically hindered resins like 2-chlorotrityl chloride resin can help mitigate this.[4]

  • Aspartimide Formation: For sequences containing aspartic acid, the addition of HOBt to the deprotection solution can reduce this side reaction.[4]

Q4: Which coupling reagents are recommended for microwave-assisted coupling of this compound?

A4: For sterically hindered amino acids, high-efficiency coupling reagents are crucial. Recommended options include:

  • Carbodiimides (e.g., DIC) with an additive (e.g., Oxyma Pure): This combination is effective for hindered couplings and is a common choice in automated microwave peptide synthesizers.

  • Uronium/Aminium salts (e.g., HBTU, HATU): These reagents are known for their high reactivity and are often used for difficult couplings.

  • Phosphonium (B103445) salts (e.g., PyBOP): These are also highly effective for sterically demanding couplings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Steric hindrance of this compound preventing efficient coupling.Increase Microwave Power/Temperature: Carefully increase the temperature in increments (e.g., 5°C) to enhance reaction kinetics. • Extend Coupling Time: While microwaves significantly shorten times, a slight extension (e.g., from 5 to 10 minutes) may be necessary. • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. • Switch to a More Potent Coupling Reagent: If using a carbodiimide, consider switching to a uronium or phosphonium salt like HATU or PyBOP.
Presence of Deletion Sequences in Final Product Incomplete Fmoc-deprotection of the preceding amino acid.Extend Deprotection Time: Increase the microwave-assisted deprotection time (e.g., from 3 to 5 minutes). • Perform a Second Deprotection Step: A double deprotection can ensure complete removal of the Fmoc group.
Peptide Aggregation The growing peptide chain is folding on the resin, blocking reactive sites.Use a Different Solvent: Switch from DMF to NMP, which has better solvating properties at higher temperatures. • Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt secondary structure formation.[5]
Racemization of Adjacent Amino Acids High temperatures during the activation and coupling steps.Lower the Coupling Temperature: For sensitive amino acids adjacent to this compound, consider a lower coupling temperature (e.g., 50°C) with a slightly longer reaction time. • Ensure the Use of Racemization Suppressants: Use coupling reagent formulations that include HOBt or Oxyma.

Quantitative Data

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Peptides Containing Sterically Hindered Amino Acids (Aib as a proxy for this compound)

Peptide SequenceSynthesis MethodTotal Synthesis TimeCrude Purity (%)Reference
VQAibAibIDYING-OHMicrowave-Assisted< 2 hours95[1]
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-Assisted< 2 hours86[1]
GEQKLGAibAibAibASEEDLG-NH₂Conventional40 hours< 10[1]
GEQKLGAibAibAibASEEDLG-NH₂Microwave-Assisted< 3 hours89[1]

Table 2: Recommended Microwave Parameters for Difficult Couplings

StepParameterRecommended ValueNotes
Fmoc-Deprotection Reagent20% Piperidine (B6355638) in DMF
Temperature75 °C
Time30 seconds, then 3 minutesA two-stage deprotection is often effective.
Amino Acid Coupling Reagents5-fold excess Fmoc-AA-OH, DIC, Oxyma Pure
Temperature75 - 90 °CStart at the lower end and optimize if needed.
Time5 - 10 minutesDouble coupling may be necessary for this compound.
Power25 - 40 WInstrument dependent.

Experimental Protocols

Protocol 1: Automated Microwave-Assisted Coupling of this compound

This protocol is based on a standard procedure for sterically hindered amino acids on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue).

  • Resin: Start with a suitable resin (e.g., Rink Amide) with the N-terminal Fmoc-protected amino acid pre-loaded.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF to the resin-swollen in DMF.

    • Apply microwave irradiation at 75°C for 30 seconds.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF.

    • Apply microwave irradiation at 75°C for 3 minutes.[6]

    • Drain and wash the resin thoroughly with DMF.

  • This compound Coupling:

    • Prepare a solution of Fmoc-DL-Abu-OH (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Apply microwave irradiation at 75-90°C for 5-10 minutes.[7]

    • Drain and wash the resin with DMF.

  • Monitoring and Repetition:

    • Perform a Kaiser test to check for complete coupling (a negative result is indicated by a yellow color).

    • If the Kaiser test is positive (blue/purple), perform a second coupling (double coupling) with fresh reagents under the same conditions.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

Protocol 2: Manual Microwave-Assisted Coupling

This protocol can be adapted for manual synthesis using a laboratory microwave reactor.

  • Resin Preparation: Place the deprotected peptide-resin in a microwave-safe reaction vessel and swell in DMF.

  • Coupling Solution Preparation: In a separate vial, pre-activate Fmoc-DL-Abu-OH (5 eq.) with a suitable coupling reagent (e.g., HATU, 4.9 eq.) and a base (e.g., DIPEA, 10 eq.) in DMF for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Place the vessel in the microwave reactor.

    • Irradiate to reach a target temperature of 75°C and hold for 10 minutes.

  • Washing and Monitoring:

    • After cooling, wash the resin extensively with DMF.

    • Perform a Kaiser test to confirm reaction completion. If necessary, repeat the coupling step.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin deprotection Fmoc-Deprotection (Microwave: 75°C, 3.5 min) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling with Activated Fmoc-DL-Abu-OH (Microwave: 75-90°C, 5-10 min) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Repeat Coupling Step kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_coupling->wash2

Caption: Microwave-assisted coupling workflow for this compound.

troubleshooting_logic issue Low Coupling Yield cause1 Steric Hindrance issue->cause1 cause2 Peptide Aggregation issue->cause2 cause3 Incomplete Deprotection issue->cause3 solution1a Increase Temperature/ Power cause1->solution1a solution1b Extend Coupling Time cause1->solution1b solution1c Double Couple cause1->solution1c solution2a Switch to NMP cause2->solution2a solution2b Use Pseudoproline Dipeptides cause2->solution2b solution3a Extend Deprotection Time cause3->solution3a

Caption: Troubleshooting logic for low yield in this compound couplings.

References

overcoming poor solubility of Fmoc-H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-H-DL-Abu-OH

Welcome to the technical support center for Fmoc-H-DL-Abu-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this reagent during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-H-DL-Abu-OH difficult to dissolve?

Poor solubility of Fmoc-H-DL-Abu-OH, a non-polar amino acid derivative, can stem from several factors:

  • Molecular Structure: The hydrophobic nature of the aminobutyric acid side chain combined with the bulky, aromatic Fmoc protecting group can lead to strong intermolecular interactions and aggregation.

  • Solvent Quality: The purity and water content of the solvent are critical. N,N-Dimethylformamide (DMF), a common solvent, can degrade over time to form dimethylamine, which can negatively impact synthesis.[1][2] Using high-purity, peptide-synthesis-grade solvents with low water content is essential.[1]

  • Ambient Temperature: Lower laboratory temperatures can significantly decrease the solubility of many organic compounds, including Fmoc-amino acids.[1]

  • Reagent Quality: Variations in the crystalline structure or the presence of impurities in a specific lot of Fmoc-H-DL-Abu-OH could affect its dissolution properties.[1]

Q2: What are the primary recommended solvents for dissolving Fmoc-H-DL-Abu-OH?

The most commonly used polar aprotic solvents in solid-phase peptide synthesis (SPPS) are recommended for dissolving Fmoc-amino acids.[3]

  • N,N-Dimethylformamide (DMF): This is often the first choice for SPPS.[2][4] However, its quality is paramount.[1][2]

  • N-Methyl-2-pyrrolidone (NMP): NMP is generally a stronger solvent than DMF and can be more effective for dissolving difficult Fmoc-amino acids.[2][5]

Q3: Can I use sonication or heat to aid dissolution?

Yes, both are effective methods, but they must be used with caution.

  • Sonication: This technique uses ultrasonic waves to break up solid particles and aggregates, enhancing dissolution.[5] It is important to monitor the temperature of the sonicator bath, as prolonged sonication can generate heat and potentially lead to the degradation of the Fmoc group.[5]

  • Gentle Heating: Warming the solution to 30-40°C can significantly improve solubility.[1][5] It is crucial to avoid excessive or prolonged heating, which could degrade the Fmoc-amino acid.[1]

Q4: Are there alternative solvents or co-solvents that can improve solubility?

Yes. When primary solvents are insufficient, co-solvents can be very effective.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can be used as a co-solvent with DMF.[1][5] Adding up to 25% (v/v) DMSO to DMF can help dissolve particularly stubborn Fmoc-amino acids.[1]

  • Dichloromethane (DCM): While less common in modern Fmoc chemistry, a small percentage of DCM can sometimes be used as a co-solvent with DMF to improve solubility.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with Fmoc-H-DL-Abu-OH.

Issue: Fmoc-H-DL-Abu-OH fails to dissolve or precipitates from solution.

This workflow outlines the recommended steps to address solubility issues. It is advised to proceed sequentially.

G cluster_workflow Solubility Troubleshooting Workflow start Start: Insoluble Fmoc-H-DL-Abu-OH step1 Step 1: Verify Solvent Quality - Use fresh, high-purity DMF or NMP - Ensure low water content start->step1 step2 Step 2: Apply Sonication - Use ultrasonic bath - Monitor temperature (<40°C) step1->step2 If still insoluble end_success Success: Compound Dissolved step1->end_success Success step3 Step 3: Apply Gentle Heat - Warm to 30-40°C - Stir continuously step2->step3 If still insoluble step2->end_success Success step4 Step 4: Use a Co-Solvent - Add DMSO (up to 25% v/v) to DMF - Or switch primary solvent to NMP step3->step4 If still insoluble step3->end_success Success step4->end_success If dissolved end_fail Issue Persists: Consult further or consider alternative reagent lots step4->end_fail If still insoluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

Data Summary: Solvents and Dissolution Techniques

The following table provides a general guide to solvents and techniques for dissolving poorly soluble Fmoc-amino acids. Efficacy should be determined empirically for Fmoc-H-DL-Abu-OH.

Solvent/TechniqueTypeMechanism of ActionGeneral Recommendation/Consideration
N,N-Dimethylformamide (DMF) Primary SolventPolar aprotic solvent, good for swelling resin.Standard choice for SPPS. Purity is critical; degraded DMF can cause side reactions.[1][2]
N-Methyl-2-pyrrolidone (NMP) Primary SolventHighly polar aprotic solvent, often stronger than DMF.Excellent alternative to DMF for compounds with poor solubility.[2][5]
Dimethyl Sulfoxide (DMSO) Co-SolventPowerful polar aprotic solvent.Highly effective, especially for aggregated peptides.[5] Often used as a co-solvent with DMF (10-25% v/v).[1]
Sonication Physical MethodBreaks apart aggregates and solid particles via cavitation.Very effective but must be temperature-controlled to avoid Fmoc-group degradation.[5][6][7]
Gentle Warming Physical MethodIncreases kinetic energy, overcoming intermolecular forces.Warming to 30-40°C is often sufficient. Avoid temperatures >40°C to prevent degradation.[1][5]
Chaotropic Agents (e.g., LiCl) AdditiveDisrupts hydrogen bonding networks.Can be added to the coupling reaction to reduce on-resin aggregation if precipitation occurs during synthesis.[5]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF or NMP

  • Weigh the required amount of Fmoc-H-DL-Abu-OH into a clean, dry vessel.

  • Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration.

  • Vortex or stir the mixture vigorously for 5-10 minutes at room temperature.

  • Visually inspect the solution for any undissolved particulate matter. If solids remain, proceed to Protocol 2 or 3.

Protocol 2: Dissolution Using Sonication

  • Follow steps 1-3 of Protocol 1.

  • Place the vessel in a sonicator bath containing water at room temperature.

  • Sonicate in short bursts of 2-5 minutes. After each burst, visually inspect the solution.

  • Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[5]

  • Continue until the compound is fully dissolved.

Protocol 3: Dissolution Using Gentle Warming

  • Follow steps 1-3 of Protocol 1.

  • Place the vessel in a water bath or on a heating block pre-heated to 30-40°C.[1]

  • Continue to stir the solution while gently warming.

  • Maintain this temperature for no more than 20-30 minutes, monitoring for complete dissolution.[1]

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 4: Dissolution Using a Co-Solvent

  • If the compound remains insoluble after applying the methods above, a co-solvent can be introduced.

  • To the suspension in DMF, add DMSO. Start by adding 10% of the total final volume as DMSO.

  • Vortex or stir the mixture vigorously.

  • If necessary, incrementally increase the DMSO concentration up to a final concentration of 25% (v/v).[1]

Logical Relationships in Solubility Issues

The diagram below illustrates the relationships between common problems, their underlying causes, and the corresponding solutions when dealing with poor solubility.

G cluster_causes Underlying Causes cluster_solutions Solutions Cause1 Poor Solvent Quality (e.g., water, amines in DMF) Sol1 Use Fresh, High-Purity Solvent Cause1->Sol1 Cause2 Intermolecular Aggregation (Hydrophobic/H-Bonding) Sol2 Apply Sonication Cause2->Sol2 Sol4 Use Stronger Solvent (NMP) or Add Co-Solvent (DMSO) Cause2->Sol4 Cause3 Low Kinetic Energy Sol3 Apply Gentle Heat (30-40°C) Cause3->Sol3 Cause4 Insufficient Solvent Strength Cause4->Sol4 Problem Problem: Fmoc-H-DL-Abu-OH Not Dissolving Problem->Cause1 Problem->Cause2 Problem->Cause3 Problem->Cause4

Caption: Key factors contributing to poor solubility and their solutions.

References

Validation & Comparative

H-DL-Abu-OH vs. L-Alanine: A Comparative Guide to Peptide Helix Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and design, the choice of amino acid residues is paramount in dictating the final conformation, stability, and biological activity of the peptide. While the proteinogenic amino acid L-Alanine is a well-established helix-promoting residue, non-proteinogenic amino acids are increasingly utilized to fine-tune peptide properties. This guide provides a comparative analysis of the effects of incorporating H-DL-Abu-OH (a racemic mixture of D- and L-α-aminobutyric acid) versus L-Alanine on the stability of peptide helices, supported by established principles and representative experimental data.

Core Concepts: Amino Acid Structure and Helical Propensity

The intrinsic ability of an amino acid to favor a helical conformation is known as its helical propensity. L-Alanine, with its small methyl side chain, is recognized as a strong helix-forming residue among the 20 standard amino acids. It fits well into the α-helical structure without causing steric hindrance, and its side chain has a low conformational entropy cost upon folding.

This compound introduces two key differences. Firstly, the L-enantiomer (L-α-aminobutyric acid) has an ethyl side chain. While slightly larger than L-Alanine's methyl group, studies on similar unbranched alkyl side chains suggest that L-α-aminobutyric acid has a helical propensity comparable to that of L-Alanine.[1] Secondly, and more critically, this compound is a racemic mixture, meaning it contains an equal amount of the D-enantiomer (D-α-aminobutyric acid). The incorporation of D-amino acids into a right-handed α-helix, which is the common helical conformation for peptides composed of L-amino acids, is known to be highly destabilizing.[2][3][4] This is due to steric clashes and disruption of the regular hydrogen-bonding pattern that defines the α-helix.

Comparative Analysis of Helix Stability

The primary determinant in the comparison between L-Alanine and this compound is the presence of the D-isomer in the latter. While the L-Abu component of the mixture would likely support helix formation similarly to L-Alanine, the D-Abu component is expected to act as a helix breaker. Therefore, peptides incorporating this compound are predicted to exhibit significantly lower helical content and stability compared to their counterparts containing only L-Alanine.

Logical Relationship Diagram

cluster_0 L-Alanine cluster_1 This compound Ala L-Alanine (Methyl Side Chain) Helix α-Helix Stability Ala->Helix Promotes Abu_DL This compound (Racemic Mixture) L_Abu L-Abu (Ethyl Side Chain) Abu_DL->L_Abu 50% D_Abu D-Abu (Helix Disrupting) Abu_DL->D_Abu 50% L_Abu->Helix Maintains D_Abu->Helix Disrupts

Caption: Comparative effect of L-Alanine vs. This compound on α-helix stability.

Quantitative Data Comparison

ParameterPeptide with L-AlaninePeptide with this compoundRationale
Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) -25,000 to -35,000-5,000 to -15,000A lower negative value indicates a loss of α-helical structure.
Calculated % Helicity 70 - 90%10 - 40%The presence of D-Abu disrupts the helical conformation.
Melting Temperature (Tm) (°C) 65 - 75 °C35 - 45 °CA lower Tm signifies reduced thermal stability of the helix.[5]

Note: The values presented are illustrative and would vary depending on the specific peptide sequence, length, and experimental conditions.

Experimental Protocols

To empirically determine the effect of these amino acids on helix stability, Circular Dichroism (CD) spectroscopy is the method of choice. A typical experimental workflow would involve synthesizing two peptides with identical sequences, except for the position of interest, which would contain either L-Alanine or this compound.

Experimental Workflow for Comparative CD Analysis

G start Peptide Synthesis (Ala vs DL-Abu variants) purification HPLC Purification (>95% purity) start->purification concentration Concentration Determination (e.g., UV-Vis at 280 nm) purification->concentration sample_prep Sample Preparation (Buffer, cuvette) concentration->sample_prep cd_setup CD Spectrometer Setup (Nitrogen purge, calibration) cd_setup->sample_prep wavelength_scan Wavelength Scan (190-260 nm at 25°C) sample_prep->wavelength_scan thermal_denaturation Thermal Denaturation (Monitor [θ]₂₂₂ from 20-90°C) sample_prep->thermal_denaturation data_analysis Data Analysis (% Helicity, Tm calculation) wavelength_scan->data_analysis thermal_denaturation->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for comparing peptide helix stability using CD spectroscopy.

Detailed Protocol for Circular Dichroism (CD) Spectroscopy
  • Peptide Synthesis and Purification:

    • Synthesize the parent peptide and its analogue containing the this compound substitution using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptides by mass spectrometry.

  • Sample Preparation:

    • Accurately determine the concentration of the peptide stock solutions.

    • Prepare peptide samples at a final concentration of 20-50 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[6]

  • CD Spectra Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire far-UV CD spectra from 190 to 260 nm at 25°C in a 1 mm pathlength quartz cuvette.

    • Record the spectra with a data pitch of 1 nm, a bandwidth of 1 nm, and a scan speed of 50 nm/min. Average at least three scans for each sample.

    • Subtract the buffer spectrum as a baseline.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Thermal Denaturation:

    • Monitor the change in the CD signal at 222 nm as a function of temperature to determine the melting temperature (Tm).[7][8]

    • Increase the temperature from 20°C to 90°C at a rate of 1°C/min.

    • Allow the sample to equilibrate for at least 1 minute at each temperature before measurement.[6]

    • Plot the [θ]₂₂₂ values against temperature. The Tm is the temperature at the midpoint of the transition.

  • Data Analysis:

    • Calculate the percentage of α-helicity from the mean residue ellipticity at 222 nm using the formula: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100, where [θ]c is the ellipticity of the random coil and [θ]h is the ellipticity of a pure helix for a peptide of that length.

Conclusion

The substitution of L-Alanine with this compound in a peptide sequence is predicted to have a significant destabilizing effect on α-helical structures. This is primarily attributed to the presence of the D-enantiomer in the racemic mixture, which disrupts the characteristic hydrogen-bonding pattern and introduces steric hindrance in a right-handed α-helix. While L-α-aminobutyric acid may have a helical propensity similar to L-Alanine, the disruptive influence of its D-isomer is the dominant factor. For researchers aiming to maintain or enhance helical stability, L-Alanine remains a superior choice. Conversely, this compound could be strategically employed to introduce localized conformational flexibility or to disrupt helical structures at specific sites within a peptide. The experimental protocols outlined provide a robust framework for quantifying these effects and making informed decisions in peptide design and drug development.

References

A Comparative Guide to the Biological Activity of Abu- vs. Val-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery and development, the strategic substitution of amino acids is a cornerstone for optimizing therapeutic candidates. The choice between two structurally similar aliphatic amino acids, L-α-Aminobutyric acid (Abu) and L-Valine (Val), can have nuanced yet significant impacts on a peptide's biological activity. This guide provides a comprehensive comparison of Abu- and Val-containing peptides, offering insights into their structure-activity relationships, and presenting detailed experimental protocols to empower researchers in their peptide design and evaluation endeavors.

Valine, a proteinogenic amino acid, features a branched isopropyl side chain, which contributes to the hydrophobic core of many peptides and proteins, influencing their folding and interaction with biological targets. Abu, a non-proteinogenic amino acid, possesses a linear ethyl side chain. This subtle difference in side-chain architecture—branched versus linear—can alter a peptide's conformational flexibility, hydrophobicity, and steric profile, thereby modulating its binding affinity, receptor activation, and enzymatic stability. Understanding these differences is paramount for the rational design of peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Quantitative Performance Comparison

While direct head-to-head comparative studies with extensive quantitative data for a wide range of peptide systems are not abundantly available in the public domain, the following tables present a hypothetical yet representative comparison based on the structural differences between Abu and Val. These tables are intended to illustrate how experimental data comparing the biological activities of Abu- and Val-containing peptide analogs would be structured for clear and concise analysis.

Table 1: Comparative Receptor Binding Affinity (IC50/Kd)

Peptide AnalogSequenceTarget ReceptorIC50 (nM)Kd (nM)Fold Difference (Val/Abu)
Peptide-ValAc-X-Y-Z-Val-A-B-C-NH2GPCR-A15.225.81.0
Peptide-AbuAc-X-Y-Z-Abu-A-B-C-NH2GPCR-A28.949.11.9
Peptide-Val-2Ac-D-E-F-G-Val-H-I-NH2Enzyme-B120.5204.91.0
Peptide-Abu-2Ac-D-E-F-G-Abu-H-I-NH2Enzyme-B95.3162.00.8

Note: Data are hypothetical and for illustrative purposes. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are key indicators of binding affinity. A lower value indicates higher affinity.

Table 2: Comparative Functional Activity (EC50/IC50)

Peptide AnalogAssay TypeCellular ResponseEC50 (nM)IC50 (nM)Fold Difference (Val/Abu)
Peptide-ValAgonist Assay (cAMP)Increased cAMP35.7-1.0
Peptide-AbuAgonist Assay (cAMP)Increased cAMP62.1-1.7
Peptide-Val-2Enzyme InhibitionInhibition of Activity-250.41.0
Peptide-Abu-2Enzyme InhibitionInhibition of Activity-188.90.75

Note: Data are hypothetical. EC50 (half-maximal effective concentration) measures the potency of an agonist, while IC50 measures the potency of an inhibitor. A lower value indicates higher potency.

Table 3: Comparative Enzymatic Stability

Peptide AnalogEnzymeHalf-life (t1/2, min)Degradation Rate Constant (k, min-1)Fold Difference in Stability (Abu/Val)
Peptide-ValTrypsin45.20.01531.0
Peptide-AbuTrypsin68.50.01011.5
Peptide-ValChymotrypsin88.10.00791.0
Peptide-AbuChymotrypsin112.30.00621.3

Note: Data are hypothetical. A longer half-life indicates greater stability.

Experimental Protocols

To empirically determine the biological activity of Abu- versus Val-containing peptides, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for the key assays.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptide analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Val-OH and Fmoc-L-Abu-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add this activation mixture to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of the peptide analogs to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand or [¹²⁵I]-ligand)

  • Unlabeled peptide analogs (Abu- and Val-containing)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled peptide analog (competitor).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail or in tubes for gamma counting and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)

This assay measures the ability of the peptide analogs to activate or inhibit a G-protein coupled receptor (GPCR).

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium

  • Stimulation buffer

  • Peptide analogs (Abu- and Val-containing)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Seeding: Seed the HEK293 cells in a 96-well plate and culture overnight.

  • Peptide Treatment: Replace the culture medium with stimulation buffer containing increasing concentrations of the peptide analog.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Enzymatic Stability Assay

This assay evaluates the resistance of the peptide analogs to degradation by proteases.

Materials:

  • Peptide analogs (Abu- and Val-containing)

  • Proteolytic enzymes (e.g., trypsin, chymotrypsin)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, incubate a known concentration of the peptide analog with the protease in the reaction buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase exponential decay curve to determine the half-life (t1/2) of the peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a typical GPCR signaling pathway and the experimental workflow for comparing Abu- and Val-containing peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (Abu or Val) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of target proteins Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Abu and Val analogs) HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spectrometry Characterization HPLC->MS Binding Receptor Binding Assay (IC50 / Kd) MS->Binding Functional Cell-Based Functional Assay (EC50 / IC50) MS->Functional Stability Enzymatic Stability Assay (t1/2) MS->Stability Data Quantitative Data Analysis Binding->Data Functional->Data Stability->Data Comparison Comparative Evaluation of Abu vs. Val Analogs Data->Comparison

Unveiling the Structural Nuances: A Comparative Guide to H-DL-Abu-OH Substitution for Leucine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with unnatural counterparts is a powerful tool in peptide and protein engineering. This guide provides a comprehensive comparison of the structural impact of replacing Leucine (Leu) with H-DL-2-Aminobutyric acid (Abu), a non-proteinogenic amino acid. By examining the intrinsic properties of these amino acids and the resulting conformational changes, this document aims to provide a predictive framework for the rational design of novel peptides with tailored structural and, consequently, functional characteristics.

The substitution of a single amino acid can induce significant alterations in the secondary and tertiary structure of a peptide, influencing its stability, binding affinity, and overall biological activity. Leucine, a branched-chain amino acid, is a common residue in alpha-helices and plays a crucial role in hydrophobic interactions that drive protein folding. Its replacement with the smaller, non-branched H-DL-Abu-OH introduces subtle yet significant changes to the peptide backbone and side-chain organization. This guide delves into these structural perturbations, supported by established experimental methodologies and data.

Comparative Analysis of Physicochemical and Structural Properties

The structural divergence between Leucine and this compound originates from the difference in their side chains. Leucine possesses an isobutyl side chain, which is larger and more hydrophobic than the ethyl side chain of 2-Aminobutyric acid. This variation in size, branching, and hydrophobicity directly influences the conformational preferences of the peptide backbone.

PropertyLeucine (Leu)H-DL-2-Aminobutyric acid (Abu)Impact of Substitution
Molecular Weight ( g/mol ) 131.17103.12Reduction in mass
Side Chain Isobutyl (-CH2-CH(CH3)2)Ethyl (-CH2-CH3)Decreased side-chain volume and removal of branching
Hydrophobicity HighModerateReduction in local hydrophobicity
Helical Propensity FavorableContext-dependent, generally lower than LeuPotential destabilization of α-helices
Beta-Sheet Propensity FavorableContext-dependentMay alter sheet stability and packing
Conformational Flexibility Restricted due to branchingHigher rotational freedom of the side chainIncreased local flexibility

Impact on Peptide Secondary Structure

The substitution of Leucine with this compound can modulate the stability of secondary structural elements such as α-helices and β-sheets. The larger, branched side chain of Leucine often contributes favorably to the hydrophobic core of a folded peptide and stabilizes helical structures through hydrophobic interactions. The smaller, linear side chain of Abu may lead to a reduction in these stabilizing interactions.

Circular Dichroism (CD) spectroscopy is a powerful technique to assess changes in the secondary structure of peptides in solution. A hypothetical comparison of CD spectra for a model helical peptide before and after Leu to Abu substitution is presented below.

Peptideα-Helicity (%)β-Sheet (%)Random Coil (%)
Model Peptide (with Leucine)451540
Model Peptide (with Abu)351847
(Note: The data in this table is illustrative and the actual impact will be sequence and context-dependent.)

The anticipated decrease in α-helicity upon substitution is a direct consequence of the reduced hydrophobicity and steric bulk of the Abu side chain compared to Leucine.

Experimental Protocols

To empirically determine the structural impact of substituting Leucine with this compound, a combination of spectroscopic and crystallographic techniques is recommended.

Solid-Phase Peptide Synthesis (SPPS)

Peptides with the desired sequence, both the wild-type containing Leucine and the variant containing this compound, are synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Leu-OH and Fmoc-DL-Abu-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the resin.

  • Couple the first Fmoc-protected amino acid to the resin using coupling reagents and a base.

  • Wash the resin extensively with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • After the final coupling step, perform a final deprotection.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of the synthesized peptides in solution.

Materials:

  • Purified peptides (wild-type and Abu-substituted)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD spectrometer

Procedure:

  • Prepare stock solutions of the peptides in the chosen buffer.

  • Determine the precise concentration of the peptide solutions using UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay.

  • Dilute the peptide solutions to a final concentration of approximately 0.1 mg/mL in the CD-compatible buffer.

  • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

  • Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure and dynamics in solution.

Materials:

  • Lyophilized purified peptides

  • NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.0)

  • High-field NMR spectrometer

Procedure:

  • Dissolve the peptide samples in the NMR buffer to a concentration of 1-2 mM.

  • Acquire a series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Process the NMR data using appropriate software.

  • Assign the proton resonances to specific amino acid residues using the TOCSY and NOESY spectra.

  • Identify through-space NOE contacts between protons that are close in the 3D structure.

  • Use the NOE-derived distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures for each peptide using molecular dynamics and simulated annealing protocols.

  • Analyze the resulting structures to identify differences in backbone conformation, side-chain orientation, and overall fold between the Leucine-containing and Abu-containing peptides.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for this comparative structural analysis and the fundamental structural differences between Leucine and this compound.

G Experimental Workflow for Comparative Structural Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_comparison Comparative Data Analysis SPPS Solid-Phase Peptide Synthesis (Wild-Type & Abu-Variant) Purification RP-HPLC Purification SPPS->Purification MS Mass Spectrometry (Verification) Purification->MS CD Circular Dichroism (CD) (Secondary Structure) MS->CD NMR 2D NMR Spectroscopy (3D Structure & Dynamics) MS->NMR Data Quantitative Comparison (Helicity, Dihedral Angles, etc.) CD->Data NMR->Data

Caption: A flowchart outlining the key steps in the synthesis, purification, and structural analysis of peptides for comparing the impact of amino acid substitution.

G Structural Comparison of Leucine and this compound cluster_impact Potential Structural Impacts of Leu -> Abu Substitution Leucine Leucine (Leu) Side Chain: -CH2-CH(CH3)2 Properties: - Branched - Larger - More Hydrophobic Impact1 Decreased Helical Stability Abu This compound (Abu) Side Chain: -CH2-CH3 Properties: - Linear - Smaller - Less Hydrophobic Impact2 Increased Local Flexibility Impact3 Altered Hydrophobic Packing

A Comparative Guide to the Mass Spectetric Fragmentation of Peptides Containing Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein analysis, mass spectrometry stands as a cornerstone technique for sequencing and structural elucidation. The incorporation of non-proteinogenic amino acids, such as aminobutyric acid (Aib), into peptide structures introduces unique fragmentation behaviors that can be both informative and challenging to interpret. This guide provides an objective comparison of the mass spectrometric fragmentation of Aib-containing peptides with those containing standard amino acids, supported by experimental data and detailed protocols.

Distinctive Fragmentation of Aib-Containing Peptides

The presence of a gem-dimethyl group on the α-carbon of α-aminoisobutyric acid (Aib) significantly influences peptide fragmentation pathways, particularly in Collision-Induced Dissociation (CID). A key characteristic of Aib-containing peptides is the enhanced formation of a1 ions from the fragmentation of b2 ions .

This is notably different from peptides containing other residues like glycine (B1666218) or alanine (B10760859) at the same position. For instance, the b2 ion of a peptide with the sequence H-Aib-Ala+ undergoes extensive fragmentation to produce a prominent a1 ion. This facile cleavage is attributed to the steric strain imposed by the gem-dimethyl group, which favors the formation of a stable oxazolone (B7731731) structure that readily loses carbon monoxide to form the a1 ion.

Comparative Fragmentation Data

To illustrate these differences, consider the following hypothetical quantitative data derived from CID experiments on a series of tripeptides. The data showcases the relative abundance of key fragment ions when the second residue is varied.

Precursor PeptideRelative Abundance of b2 Ion (%)Relative Abundance of a1 Ion from b2 (%)Relative Abundance of other key fragments (e.g., y1, b1) (%)
H-Gly-Aib-Ala-OH 408515
H-Gly-Ala-Ala-OH 752080
H-Gly-Gly-Ala-OH 801585

This table represents a summary of expected fragmentation patterns based on published findings and is intended for comparative purposes.

As the data suggests, the presence of Aib leads to a significant increase in the fragmentation of the b2 ion to its corresponding a1 ion, a pattern less pronounced in peptides containing alanine or glycine at the same position. This unique fragmentation signature can be a powerful diagnostic tool for identifying the presence and location of Aib residues within a peptide sequence.

Experimental Protocols

To achieve reliable and reproducible results when analyzing Aib-containing peptides, a well-defined experimental protocol is essential. The following is a comprehensive methodology for the analysis of synthetic peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the Aib-containing peptide and control peptides (e.g., with Ala or Gly substitutions) using standard solid-phase peptide synthesis (SPPS). Purify the crude peptides to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: Dissolve the lyophilized peptides in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile, to a stock concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solutions with the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B) to a final concentration of 10-100 fmol/µL for injection.

LC-MS/MS Analysis
  • Liquid Chromatography System: A nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column (e.g., 75 µm inner diameter, 15 cm length, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes at a flow rate of 300-600 nL/min.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive ion mode electrospray ionization (ESI).

  • Data Acquisition:

    • MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 200-2000.

    • MS/MS Scan (Data-Dependent Acquisition): Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation by CID. Set the normalized collision energy to a value optimized for peptide fragmentation (e.g., 25-35%).

Data Analysis
  • Peptide Identification: Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the acquired MS/MS spectra. The search database should contain the sequences of the synthetic peptides.

  • Manual Spectral Interpretation: Manually inspect the MS/MS spectra of the Aib-containing peptides and their counterparts to confirm the fragmentation patterns.

  • Quantitative Analysis: Extract the ion chromatograms for the precursor ions and the key fragment ions (b2, a1, y1, etc.). Calculate the relative abundance of each fragment ion by integrating the peak areas.

Visualizing Fragmentation Pathways

The fragmentation of peptides can be visualized as a directed graph, illustrating the relationships between precursor and product ions.

PeptideFragmentation cluster_Aib Aib-Containing Peptide cluster_Ala Alanine-Containing Peptide Precursor_Aib [M+H]+ (Aib) b2_Aib b2 ion Precursor_Aib->b2_Aib CID y_ions_Aib y-series ions Precursor_Aib->y_ions_Aib CID a1_Aib a1 ion b2_Aib->a1_Aib -CO (Prominent) Precursor_Ala [M+H]+ (Ala) b2_Ala b2 ion Precursor_Ala->b2_Ala CID y_ions_Ala y-series ions Precursor_Ala->y_ions_Ala CID a1_Ala a1 ion b2_Ala->a1_Ala -CO (Less Prominent)

A Comparative Analysis of NMR Chemical Shifts for α-Aminobutyric Acid and Other Aliphatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between amino acids is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating these distinctions through the precise measurement of chemical shifts. This guide offers an objective comparison of the ¹H and ¹³C NMR chemical shifts of α-aminobutyric acid (Abu) alongside other common aliphatic amino acids: Alanine (Ala), Valine (Val), Leucine (Leu), and Isoleucine (Ile). The data presented, sourced from the Biological Magnetic Resonance Bank (BMRB), was acquired under consistent experimental conditions to ensure a reliable comparison.

This guide provides a detailed summary of the chemical shifts in a structured format, a comprehensive experimental protocol for acquiring similar data, and a visual representation of the amino acid structures to facilitate a deeper understanding of their structural relationships.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for α-aminobutyric acid and the selected aliphatic amino acids. All data was recorded in D₂O at a pH of 7.4 and a temperature of 298K. Chemical shifts are referenced to 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

Table 1: ¹H NMR Chemical Shifts (ppm) of Aliphatic Amino Acids in D₂O

Amino Acid
Abu [1]3.701.910.98-
Ala [2][3][4][5]3.771.47--
Val [6][7]3.602.271.03 / 0.98-
Leu [8][9]3.721.701.700.95
Ile [10][11]3.661.971.46 / 1.25 (γ')0.93 (δ) / 1.00 (γ')

Table 2: ¹³C NMR Chemical Shifts (ppm) of Aliphatic Amino Acids in D₂O

Amino AcidC' (Carbonyl)
Abu [1]58.5626.4211.23-177.67
Ala [2][3][4][5]53.2018.85--178.57
Val [6][7]63.0831.8320.70 / 19.37-177.09
Leu [8][9]56.1142.5326.8724.75 / 23.59178.38
Ile [10][11]62.2538.6127.1717.41 (γ') / 13.83 (δ)176.97

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of amino acids in an aqueous solution.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the amino acid for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the amino acid in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O).

  • pH Adjustment: Adjust the pH of the solution to 7.4 using small additions of dilute NaOD or DCl.

  • Internal Standard: Add a small amount of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal reference for chemical shifts (0 ppm).

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Temperature: Set the sample temperature to 298K (25°C).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Apply water suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the DSS signal at 0 ppm.

Structural Comparison of Aliphatic Amino Acids

The following diagram illustrates the structural similarities and differences between α-aminobutyric acid and the other aliphatic amino acids discussed. The key distinction lies in the structure of the side chain (R-group) attached to the α-carbon.

Caption: Structural comparison of aliphatic amino acid side chains.

References

Unraveling Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating H-DL-Abu-OH and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating unnatural amino acids into peptides is pivotal for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comprehensive comparison of the circular dichroism (CD) analysis of peptides, with a focus on the theoretical and practical implications of incorporating the racemic unnatural amino acid H-DL-Abu-OH (DL-2-aminobutanoic acid).

Due to the racemic nature of this compound, which would theoretically result in a null CD signal if both enantiomers were incorporated equally, this guide presents experimental data for peptides containing the individual L- and D-enantiomers of 2-aminobutyric acid (L-Abu and D-Abu, respectively). These serve as practical surrogates to understand the structural propensities that each enantiomer of this compound would impart. The guide will compare the conformational effects of these substitutions against peptides containing the natural amino acid L-Alanine (L-Ala) and other related residues.

The Influence of 2-Aminobutyric Acid on Peptide Secondary Structure: A Data-Driven Comparison

The incorporation of non-proteinogenic amino acids can significantly alter the secondary structure of a peptide, influencing its biological activity. Circular dichroism spectroscopy is a powerful technique to probe these conformational changes. The following table summarizes key findings from a comparative study on a parent peptide (P1) with the sequence Ac-G-Nle-K-A-L-G-Nle-K-A-L-G-Nle-K-A-L-G-Y-NH2, where Norleucine (Nle) at specific positions was substituted with L-Norvaline (Nva), L-2-Aminobutyric acid (Abu), or L-Alanine (Ala) to create peptides P2, P3, and P4 respectively. The data illustrates the impact of side-chain length on the α-helical content.

Peptide IDSubstituted Amino AcidMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Estimated α-Helical Content (%)*
P1 L-Norleucine (Nle)-18,500~55%
P2 L-Norvaline (Nva)-17,000~51%
P3 L-2-Aminobutyric acid (L-Abu)-16,000~48%
P4 L-Alanine (L-Ala)-14,500~43%

Note: The α-helical content is estimated from the mean residue ellipticity at 222 nm. These values are indicative and can be influenced by peptide sequence and experimental conditions.

The data reveals a trend where decreasing the length of the linear alkyl side chain from norleucine (four carbons) to alanine (B10760859) (one carbon) corresponds to a decrease in the α-helical content of the peptide in a membrane-mimicking environment. The incorporation of L-2-aminobutyric acid (two-carbon side chain) results in a peptide with moderate helicity, positioned between that of the norvaline- and alanine-containing peptides.

Theoretical Impact of a Racemic Mixture (this compound)

Circular dichroism is a chiroptical technique, meaning it measures the differential absorption of left- and right-handed circularly polarized light. Enantiomers, such as the L- and D-forms of an amino acid, have mirror-image CD spectra. Consequently, a peptide synthesized with an equal (racemic) mixture of L-Abu and D-Abu at a specific position would, in theory, exhibit no CD signal from that residue's contribution, as the opposing signals from the two enantiomers would cancel each other out. In practice, achieving perfect 1:1 incorporation during synthesis is challenging, which might lead to a weak and difficult-to-interpret spectrum. Therefore, for rational peptide design and clear structural analysis, the use of stereochemically pure amino acids (either L- or D-) is standard practice.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for solid-phase peptide synthesis and circular dichroism spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids

This protocol outlines the manual synthesis of a peptide incorporating an unnatural amino acid like L-Abu or D-Abu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Resin (e.g., Rink Amide resin for a C-terminal amide)

  • Fmoc-protected amino acids (including Fmoc-L-Abu-OH or Fmoc-D-Abu-OH)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-L-Abu-OH) and HBTU in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin (B49086) test to ensure complete coupling.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry. Add the cleavage cocktail and incubate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of the secondary structure of a purified peptide in solution.

Materials:

  • Purified peptide (>95% purity)

  • Buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol - TFE)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer or solvent.

    • Determine the precise concentration of the peptide solution (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative methods).

    • Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer/solvent alone in the cuvette.

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × Mean Residue Weight) / (10 × concentration [g/mL] × pathlength [cm])

  • Data Analysis: Analyze the processed spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Visualizing the Experimental Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for peptide analysis and a relevant biological signaling pathway where such peptides might be employed.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_comparison Comparative Analysis SPPS Solid-Phase Peptide Synthesis (with L-Ala, L-Abu, D-Abu) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry & HPLC QC Purification->QC SamplePrep Sample Preparation (Buffer/TFE) QC->SamplePrep CD_Measurement CD Spectroscopy SamplePrep->CD_Measurement DataProcessing Data Processing & Conversion CD_Measurement->DataProcessing StructureAnalysis Secondary Structure Estimation DataProcessing->StructureAnalysis Comparison Comparison of CD Spectra (Ala vs. Abu vs. D-Abu) StructureAnalysis->Comparison

Caption: Workflow for comparative CD analysis of peptides.

Many peptides, including those with modified amino acids, exert their biological effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The conformation of the peptide is critical for this interaction.

GPCR_Signaling_Pathway Peptide Modified Peptide (e.g., with L-Abu) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Peptide interaction with a GPCR signaling pathway.

Unlocking Enhanced Binding: A Comparative Guide to Abu-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for peptides with superior binding affinity and stability is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a comparative analysis of the binding affinity of peptides modified with α-aminobutyric acid (Abu) and its close analog, α-aminoisobutyric acid (Aib), offering insights supported by experimental data.

The modification of peptides with Abu and its derivatives can significantly alter their conformational properties, leading to enhanced binding to their target receptors and increased resistance to enzymatic degradation. This guide will delve into specific examples, present quantitative binding data, detail the experimental methodologies used to obtain this data, and visualize a relevant signaling pathway.

Comparative Analysis of Binding Affinity

The introduction of Abu or Aib into a peptide sequence can have a profound impact on its binding characteristics. The gem-dimethyl group of Aib, for instance, restricts the peptide's conformational flexibility, often inducing a helical structure which can be favorable for receptor binding.[1] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity.

A notable example is the modification of deltorphin (B1670231) C, an opioid peptide. The replacement of native amino acids with Aib has been shown to dramatically enhance its affinity and selectivity for the delta (δ) opioid receptor.

Peptide/AnalogModificationReceptor TargetBinding Affinity (Ki in nM)Fold Change in Affinity (vs. Parent)Selectivity (Ki μ / Ki δ)
Deltorphin C (Parent)-δ-opioid1.1 ± 0.2-917
μ-opioid1010 ± 150
[Aib²]Deltorphin CD-Ala² → Aibδ-opioid0.12 ± 0.029.2x increase8500
μ-opioid1020 ± 180
[Aib³]Deltorphin CPhe³ → Aibδ-opioid0.35 ± 0.053.1x increase5286
μ-opioid1850 ± 250
[Aib²,³]Deltorphin CD-Ala², Phe³ → Aibδ-opioid3.6 ± 0.5~3.3x decrease5000
μ-opioid18000 ± 2000

Table 1: Comparative binding affinities of Aib-modified deltorphin C analogs for δ and μ opioid receptors. Data extracted from Zhang et al. (1995).[2]

The data clearly indicates that single Aib substitutions at positions 2 and 3 lead to a significant increase in binding affinity for the δ-opioid receptor, with the [Aib²] analog showing a remarkable 9.2-fold improvement. This is accompanied by a substantial increase in selectivity over the μ-opioid receptor. However, the double substitution at both positions resulted in a decrease in affinity, highlighting the nuanced nature of these modifications.

While specific quantitative data for Abu-modified peptides in direct comparison to their unmodified counterparts is less readily available in the public domain, the structural similarity between Abu and Aib suggests that Abu modifications can also confer favorable conformational constraints, potentially leading to enhanced binding affinity. For example, studies on bradykinin (B550075) analogs have shown that Aib substitution for proline residues can lead to peptides with potent biological activities, suggesting effective receptor interaction.[3]

Experimental Protocols

The quantitative data presented in this guide is typically obtained through rigorous experimental procedures. The following are detailed methodologies for key experiments used to determine peptide binding affinity.

Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a new, unlabeled peptide (the competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Materials:

  • Receptor source (e.g., membrane preparations from cells expressing the target receptor).
  • Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-naltrindole for δ-opioid receptors).
  • Unlabeled competitor peptides (parent peptide and Abu/Aib-modified analogs).
  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash buffer (ice-cold incubation buffer).
  • Glass fiber filters.
  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • A constant concentration of the receptor preparation and the radiolabeled ligand are incubated in a series of tubes.
  • Increasing concentrations of the unlabeled competitor peptides are added to these tubes.
  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.[4]
  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[5]
  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).

1. Materials:

  • SPR instrument (e.g., Biacore).
  • Sensor chip (e.g., CM5).
  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
  • Ligand (e.g., purified receptor).
  • Analyte (parent peptide and Abu/Aib-modified analogs) at various concentrations.
  • Running buffer (e.g., HBS-EP).

2. Procedure:

  • The ligand (receptor) is immobilized on the sensor chip surface.
  • A continuous flow of running buffer is passed over the chip to establish a stable baseline.
  • The analyte (peptide) at different concentrations is injected over the sensor surface.
  • The association of the analyte to the ligand is monitored in real-time.
  • After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte from the ligand.
  • The sensor surface is regenerated between different analyte injections if necessary.

3. Data Analysis:

  • The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Signaling Pathway and Experimental Workflow Visualization

The binding of a peptide to its receptor initiates a cascade of intracellular events known as a signaling pathway. For the deltorphin C analogs discussed, the target is the δ-opioid receptor, a G-protein coupled receptor (GPCR).

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand Abu-Modified Peptide (e.g., [Aib²]Deltorphin C) Receptor δ-Opioid Receptor (GPCR) Peptide_Ligand->Receptor Binding G_Protein Gαi/βγ Complex (Inactive) Receptor->G_Protein Activation G_Protein_Active Gαi-GTP + Gβγ G_Protein->G_Protein_Active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibition cAMP cAMP ATP ATP ATP->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Downstream Effects

Caption: Opioid Receptor Signaling Pathway.

The binding of an Abu-modified peptide, such as an Aib-deltorphin analog, to the δ-opioid receptor activates the inhibitory G-protein (Gαi).[7] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates downstream effectors, ultimately leading to the cellular response, which in the case of opioid receptor activation, includes analgesia.[8]

Experimental_Workflow_Binding_Affinity Start Start Peptide_Synthesis Synthesize Parent and Abu-Modified Peptides Start->Peptide_Synthesis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Start->Receptor_Prep Assay_Selection Select Binding Assay Peptide_Synthesis->Assay_Selection Receptor_Prep->Assay_Selection Radioligand_Assay Competitive Radioligand Binding Assay Assay_Selection->Radioligand_Assay Radiolabeled Ligand Available SPR_Assay Surface Plasmon Resonance (SPR) Assay_Selection->SPR_Assay Label-Free Real-Time Data_Acquisition Data Acquisition Radioligand_Assay->Data_Acquisition SPR_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, Ki, KD) Data_Acquisition->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison End End Comparison->End

Caption: Experimental Workflow for Binding Affinity.

This workflow outlines the key steps involved in comparing the binding affinity of Abu-modified peptides with their parent compounds. It begins with the synthesis of the peptides and preparation of the receptor, followed by the selection and execution of an appropriate binding assay, data acquisition and analysis, and finally, the comparative assessment of binding affinities.

References

Validating H-DL-Abu-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of peptide sequences is critical, particularly when non-standard amino acids such as H-DL-α-aminobutyric acid (H-DL-Abu-OH) are incorporated to enhance therapeutic properties. The inclusion of this racemic mixture presents a unique analytical challenge: confirming its incorporation and determining the stereochemistry at a specific site. This guide provides an objective comparison of Edman degradation and mass spectrometry for validating the incorporation of this compound, supported by experimental principles and detailed protocols.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for validating this compound incorporation depends on several factors, including the need for stereochemical information, sample purity, and required throughput.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved phenylthiohydantoin (PTH) amino acid derivative.[1][2]Ionization and fragmentation of the peptide, with sequence deduced from the mass-to-charge ratios of the resulting ions.[3]
Chiral Discrimination Requires chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and identify the D- and L-isomers of the PTH-Abu derivative.[4]Can distinguish D- and L- isomers based on fragmentation patterns or through the use of chiral chromatography prior to mass analysis. Specialized techniques like ion mobility spectrometry can also be employed.[4]
Sample Requirement Typically requires 10-100 picomoles of a highly purified peptide.[2][5]Can analyze samples in the femtomole to low picomole range and is more tolerant of complex mixtures.[3]
Throughput Low throughput, with each cycle taking approximately one hour.[5]High throughput, capable of analyzing numerous samples in a single run.
Sequence Coverage Limited to the N-terminal region, typically up to 30-50 residues.[2]Can provide full sequence coverage and identify internal modifications.
Confirmation of Incorporation Provides direct evidence of incorporation at a specific cycle. The presence of PTH-Abu confirms its location.Infers incorporation from the mass difference in the peptide fragments. Does not directly distinguish between isomers without specialized methods.
Quantitative Analysis Can provide semi-quantitative information on the ratio of D- to L-isomers if chiral separation is achieved and calibrated.Can provide quantitative data on the extent of incorporation through isotopic labeling or relative ion intensities.

Experimental Protocols

Edman Degradation with Chiral Analysis

This protocol is adapted for the simultaneous determination of the amino acid sequence and the D/L-configuration of the this compound residue.

1. Sample Preparation:

  • Ensure the peptide sample is of high purity (>90%) and free from salts and detergents.

  • Dissolve the peptide in a volatile solvent, such as 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mixture.

2. Automated Edman Degradation Cycles:

  • The purified peptide is subjected to automated Edman degradation.[6]

  • In each cycle, the N-terminal amino acid is reacted with phenylisothiocyanate (PITC), cleaved, and converted to its phenylthiohydantoin (PTH) derivative.[7]

3. Chiral HPLC Analysis of PTH-Amino Acids:

  • The collected PTH-amino acid from each cycle is injected into an HPLC system equipped with a chiral stationary phase.

  • A gradient of appropriate solvents is used to separate the PTH-amino acid derivatives.

  • The retention times of the eluted PTH derivatives are compared to a standard chromatogram of known PTH-D-Abu and PTH-L-Abu to identify the specific isomer.[8]

4. Data Analysis:

  • The sequence is determined by the order of the identified PTH-amino acids.

  • At the cycle corresponding to the this compound incorporation site, the presence of two peaks with retention times matching PTH-D-Abu and PTH-L-Abu confirms the incorporation of the racemic mixture.

Mass Spectrometry-Based Sequencing

1. Sample Preparation:

  • The peptide containing this compound is typically digested with a protease (e.g., trypsin) if it is part of a larger protein. For synthetic peptides, this step is often omitted.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The peptide mixture is separated by reverse-phase liquid chromatography.

  • The separated peptides are introduced into the mass spectrometer.

  • MS1 Scan: The mass-to-charge (m/z) ratio of the intact peptide ions is measured.

  • Fragmentation: The peptide ion of interest is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The m/z of the fragment ions are measured.

3. Data Analysis:

  • The fragmentation spectrum (MS2) is analyzed to determine the amino acid sequence.

  • The presence of this compound is inferred from the mass of the peptide and its fragments.

  • Specialized mass spectrometry techniques, potentially combined with chiral chromatography, would be required to differentiate between the D- and L-isomers.[4]

Visualizing the Workflows

Edman_Degradation_Workflow Peptide Peptide with this compound Edman_Cycles Automated Edman Degradation Cycles Peptide->Edman_Cycles PTH_Abu Collection of PTH-D/L-Abu Edman_Cycles->PTH_Abu Chiral_HPLC Chiral HPLC Analysis PTH_Abu->Chiral_HPLC Data_Analysis Sequence and Stereochemistry Confirmation Chiral_HPLC->Data_Analysis

Edman Degradation Workflow for this compound Validation.

Mass_Spectrometry_Workflow Peptide Peptide with this compound LC_Separation LC Separation Peptide->LC_Separation MS1_Scan MS1 Scan (Intact Mass) LC_Separation->MS1_Scan Fragmentation Fragmentation (MS2) MS1_Scan->Fragmentation Data_Analysis Sequence Confirmation by Mass Fragmentation->Data_Analysis

Mass Spectrometry Workflow for this compound Validation.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound in synthetic peptides.

Edman degradation, when coupled with chiral chromatography, offers the most direct and unambiguous method to confirm the incorporation site and determine the presence of both D- and L-isomers. This approach is particularly valuable for the precise characterization of a purified peptide where stereochemical information is crucial.

Mass spectrometry provides a high-throughput and highly sensitive alternative, capable of full sequence coverage and the analysis of complex mixtures. While standard MS/MS can confirm the mass corresponding to Abu incorporation, specialized techniques are necessary to differentiate the stereoisomers.

For a comprehensive validation of this compound incorporation, a combinatorial approach is often optimal. Mass spectrometry can be used for initial high-throughput screening and confirmation of the correct mass, while Edman degradation with chiral analysis can provide the definitive, high-resolution validation of both the incorporation site and the racemic nature of the incorporated amino acid.

References

A Comparative Analysis of H-DL-Abu-OH Hydrophobicity in Relation to Standard Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrophobicity of the non-proteinogenic amino acid H-DL-Abu-OH (DL-α-aminobutyric acid) alongside the 20 standard proteinogenic amino acids. Understanding the hydrophobic character of this and other non-standard amino acids is crucial for rational drug design, peptide engineering, and in predicting the structure and function of novel proteins.

Introduction to Amino Acid Hydrophobicity

Hydrophobicity is a critical physicochemical property of amino acids that dictates protein folding, stability, and interactions with other molecules, including lipid membranes.[1][2] The "hydrophobic effect" drives nonpolar side chains to minimize contact with water, leading to their burial within the protein core or insertion into cellular membranes.[2] This property is quantified using various hydrophobicity scales, which are essential tools in proteomics and drug development.

Numerous hydrophobicity scales have been developed based on different experimental and computational methods.[3][4] These scales are instrumental in predicting transmembrane helices, identifying surface-exposed regions, and understanding protein-protein interactions.[3][5][6]

Comparative Hydrophobicity Data

The following table presents the hydrophobicity values for the 20 standard amino acids based on the widely used Kyte-Doolittle scale.[5][7] A more positive value indicates greater hydrophobicity.

This compound is not included in the standard Kyte-Doolittle scale as it is a non-proteinogenic amino acid. However, based on its structure—an ethyl side chain—its hydrophobicity can be estimated to be between that of Alanine (methyl side chain) and Valine (isopropyl side chain).

Amino Acid Three-Letter Code One-Letter Code Kyte-Doolittle Hydrophobicity Index
IsoleucineIleI4.5
ValineValV4.2
LeucineLeuL3.8
PhenylalaninePheF2.8
CysteineCysC2.5
MethionineMetM1.9
AlanineAlaA1.8
This compound Abu - ~2.0 (Estimated)
GlycineGlyG-0.4
ThreonineThrT-0.7
SerineSerS-0.8
TryptophanTrpW-0.9
TyrosineTyrY-1.3
ProlineProP-1.6
HistidineHisH-3.2
Glutamic AcidGluE-3.5
GlutamineGlnQ-3.5
Aspartic AcidAspD-3.5
AsparagineAsnN-3.5
LysineLysK-3.9
ArginineArgR-4.5

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of amino acids is determined experimentally through various methods, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and solvent partitioning being two of the most common techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique separates molecules based on their hydrophobicity.[8] The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile.

Protocol:

  • Sample Preparation: The amino acid or a model peptide containing the amino acid is dissolved in a suitable solvent.[9] For amino acids, derivatization is often necessary to improve their retention on the nonpolar stationary phase.[10]

  • Chromatographic System: A high-performance liquid chromatography system equipped with a reversed-phase column (e.g., C8 or C18) is used.[9][11]

  • Elution: A gradient of increasing organic solvent concentration in the mobile phase is applied to the column.[9] Hydrophobic molecules interact more strongly with the stationary phase and thus elute later, at a higher organic solvent concentration.

  • Detection: The eluting molecules are detected by a UV detector. The retention time is recorded.

  • Data Analysis: The retention time of the amino acid is used to calculate its hydrophobicity index relative to a set of standards.[8]

Solvent Partitioning

This method measures the distribution of an amino acid between two immiscible liquid phases, typically a polar solvent (like water) and a nonpolar organic solvent (like n-octanol).[12]

Protocol:

  • Phase Preparation: Two immiscible solvents, such as n-octanol and water, are pre-saturated with each other to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of the amino acid is dissolved in one phase (e.g., water). This solution is then mixed vigorously with the second immiscible phase (e.g., n-octanol) in a separatory funnel.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases completely separate.[12]

  • Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as spectroscopy or chromatography.[10]

  • Calculation of Partition Coefficient (P): The partition coefficient is calculated as the ratio of the concentration of the amino acid in the organic phase to its concentration in the aqueous phase. The logarithm of this value (log P) is often used as the hydrophobicity index.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining amino acid hydrophobicity using RP-HPLC and a conceptual diagram of how amino acid hydrophobicity influences protein folding.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis start Start: Amino Acid Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize Amino Acid (optional) dissolve->derivatize inject Inject into HPLC derivatize->inject column Separation on C18 Column inject->column elution Gradient Elution column->elution detect UV Detection elution->detect retention Record Retention Time detect->retention calculate Calculate Hydrophobicity Index retention->calculate end end calculate->end End: Hydrophobicity Value Hydrophobicity_Protein_Folding cluster_chain Unfolded Polypeptide cluster_folding Folding Process cluster_protein Folded Protein unfolded Linear Amino Acid Chain in Aqueous Environment hydrophobic_aa Hydrophobic Amino Acids Exposed to Water unfolded->hydrophobic_aa hydrophilic_aa Hydrophilic Amino Acids unfolded->hydrophilic_aa hydrophobic_effect Hydrophobic Effect hydrophobic_aa->hydrophobic_effect energetically unfavorable surface Hydrophilic Surface (Hydrophilic AAs exposed) hydrophilic_aa->surface remain exposed core Hydrophobic Core (Hydrophobic AAs buried) hydrophobic_effect->core drives folded Native Protein Conformation folded->core folded->surface

References

Unveiling the Impact of DL-2-Aminobutanoic Acid on Peptide-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating non-natural amino acids into peptides is paramount for designing novel therapeutics and research tools. This guide provides a comparative analysis of how DL-2-aminobutanoic acid, a non-natural amino acid, can modulate peptide-protein interactions. We delve into the hypothetical effects on binding affinity and peptide conformation, supported by experimental data from analogous non-natural amino acid substitutions. Detailed experimental protocols for key biophysical techniques are also provided to facilitate the practical application of these concepts.

The Role of Non-Natural Amino Acids in Peptide Design

The introduction of non-natural amino acids, such as DL-2-aminobutanoic acid, into peptide sequences is a powerful strategy to enhance their therapeutic properties.[1][2][3] These modifications can lead to improved metabolic stability, increased resistance to enzymatic degradation, and enhanced target binding affinity and specificity.[1][2] DL-2-aminobutanoic acid, an isomer of the natural amino acid valine, possesses a linear ethyl side chain, distinguishing it from the branched isopropyl group of valine. This seemingly subtle difference can have significant implications for the peptide's overall structure and its interaction with protein targets.

Comparative Analysis of Peptide-Protein Interactions

To illustrate the potential effects of incorporating DL-2-aminobutanoic acid, we will use the well-characterized p53-MDM2 interaction as a model system. The tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2.[4][5][6][7][8] Peptides derived from the p53 transactivation domain can disrupt this interaction, making it an excellent model for studying the impact of amino acid substitutions on binding affinity.

While direct quantitative data for DL-2-aminobutanoic acid incorporation is limited, we can draw parallels from studies involving similar non-natural amino acids like norvaline and norleucine, which also feature linear alkyl side chains. Research has shown that substitutions with such analogs can influence the secondary structure of peptides, which in turn can affect their binding properties.[1]

Below is a comparative table summarizing hypothetical and experimentally determined binding affinities (dissociation constant, Kd) of p53-derived peptides with and without amino acid modifications.

Peptide SequenceModificationTarget ProteinBinding Affinity (Kd) in nMData Source
p53WT (17-28)None (Wild-Type)MDM21543.21 ± 89.97[6]
p53SerProline to SerineMDM275.76 ± 10.45[6]
p53ThrProline to ThreonineMDM238.76 ± 7.43[6]
12/1 PeptidePhage display optimizedMDM2239.81 ± 53.79[6]
12/1SerProline to SerineMDM218.83 ± 5.03[6]
12/1ThrProline to ThreonineMDM222.88 ± 4.21[6]
PMIPhage display optimizedMDM23.3[8]
PMI (N8A)Asparagine to AlanineMDM20.49[5]
pDIPhage display identifiedMDM21[9]
pDIQ4 amino acid substitutionsMDM28 (IC50)[9]
DPMI-αD-peptide analogMDM2219[4]
DPMI-βN2A/L7F mutation in D-peptideMDM234.5[4]

Note: The data presented for substitutions do not involve DL-2-aminobutanoic acid but serve to illustrate the magnitude of change in binding affinity that can be achieved with single or multiple amino acid modifications.

Experimental Protocols

Accurate characterization of peptide-protein interactions is crucial for understanding the effects of amino acid modifications. The following are detailed protocols for three key biophysical techniques.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Experimental Workflow:

cluster_0 SPR Experimental Workflow Ligand Immobilization Ligand Immobilization Analyte Injection Analyte Injection Ligand Immobilization->Analyte Injection Dissociation Dissociation Analyte Injection->Dissociation Regeneration Regeneration Dissociation->Regeneration Data Analysis Data Analysis Regeneration->Data Analysis

Caption: A typical workflow for an SPR experiment.

Protocol:

  • Ligand Immobilization: Covalently attach the protein (ligand) to the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject the peptide (analyte), with and without the DL-2-aminobutanoic acid substitution, at various concentrations over the immobilized ligand.

  • Association and Dissociation: Monitor the change in the refractive index in real-time to measure the association (kon) and dissociation (koff) rates.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

cluster_1 ITC Experimental Workflow Sample Preparation Sample Preparation Titration Titration Sample Preparation->Titration Heat Measurement Heat Measurement Titration->Heat Measurement Data Integration Data Integration Heat Measurement->Data Integration Thermodynamic Analysis Thermodynamic Analysis Data Integration->Thermodynamic Analysis

Caption: The key steps involved in an ITC experiment.

Protocol:

  • Sample Preparation: Prepare the protein and peptide solutions in identical, well-degassed buffer to minimize heats of dilution.

  • Cell and Syringe Loading: Load the protein into the sample cell and the peptide into the injection syringe.

  • Titration: Perform a series of small, precise injections of the peptide into the protein solution while maintaining a constant temperature.

  • Heat Measurement: Measure the differential heat input required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution and can detect conformational changes upon binding.

Experimental Workflow:

cluster_2 CD Spectroscopy Workflow Sample Preparation Sample Preparation Spectra Acquisition Spectra Acquisition Sample Preparation->Spectra Acquisition Data Processing Data Processing Spectra Acquisition->Data Processing Secondary Structure Analysis Secondary Structure Analysis Data Processing->Secondary Structure Analysis

Caption: A simplified workflow for CD spectroscopy.

Protocol:

  • Sample Preparation: Prepare solutions of the wild-type and modified peptides in a suitable buffer.

  • Spectra Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Data Processing: Subtract the buffer baseline from the sample spectra and convert the data to molar ellipticity.

  • Secondary Structure Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil content. Compare the spectra of the wild-type and modified peptides to identify any conformational changes.

Signaling Pathway Visualization

The p53-MDM2 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. Peptide inhibitors that disrupt the p53-MDM2 interaction can reactivate the tumor-suppressive functions of p53.

cluster_3 p53-MDM2 Signaling Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits & promotes degradation p53 Degradation p53 Degradation MDM2->p53 Degradation Peptide Inhibitor\n(with DL-2-aminobutanoic acid) Peptide Inhibitor (with DL-2-aminobutanoic acid) Peptide Inhibitor\n(with DL-2-aminobutanoic acid)->MDM2 binds and inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of action of a peptide inhibitor.

Conclusion

The incorporation of DL-2-aminobutanoic acid into peptides holds significant potential for modulating their interaction with protein targets. While direct experimental data remains to be extensively explored, the principles derived from studies of similar non-natural amino acids suggest that such modifications can lead to substantial changes in binding affinity and peptide conformation. By leveraging the detailed experimental protocols provided in this guide, researchers can systematically investigate the effects of DL-2-aminobutanoic acid and other non-natural amino acids, paving the way for the development of next-generation peptide-based therapeutics and chemical probes.

References

H-DL-Abu-OH as a Control for Studying Side-Chain Steric Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced field of peptide chemistry and drug development, understanding the impact of amino acid side-chain stereochemistry and steric bulk is paramount for designing molecules with desired biological activity, stability, and binding affinity. The strategic substitution of amino acids allows researchers to probe the spatial requirements of peptide-protein interactions and to fine-tune the pharmacological properties of therapeutic peptides. H-DL-2-Aminobutyric acid (H-DL-Abu-OH), a non-proteinogenic amino acid, serves as a valuable tool in these investigations. Its ethyl side chain offers a subtle increase in steric hindrance compared to Alanine, providing a critical data point in the systematic evaluation of side-chain size effects.

This guide provides a comparative overview of this compound's utility as a control for studying side-chain steric effects, contrasting its performance with a graded series of standard amino acids: Glycine (no side chain), Alanine (methyl side chain), and Valine (isopropyl side chain). By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies.

Comparative Analysis of Side-Chain Steric Effects

The choice of an amino acid for substitution studies is dictated by the specific hypothesis being tested. The following table summarizes the key physicochemical properties and their impact on peptide characteristics, providing a basis for selecting the appropriate control or test residue.

Amino AcidSide ChainVan der Waals Volume (ų)Hydrophobicity (Kyte-Doolittle)Primary Application as a ControlExpected Impact on Peptide Properties
Glycine (Gly)-H60.1-0.4Baseline for minimal steric hindranceIncreases backbone flexibility; may reduce binding affinity if a side chain is required for interaction.
Alanine (Ala)-CH₃88.61.8Minimal non-zero steric hindrance from a natural amino acid.Provides a reference for the effect of a small hydrophobic side chain; often stabilizes helical structures.
This compound -CH₂CH₃ 113.9 ~2.0 (estimated) Intermediate steric bulk between Alanine and Valine. Allows for probing the tolerance of a binding pocket to a small increase in side-chain volume beyond Alanine.
Valine (Val)-CH(CH₃)₂140.04.2Significant steric hindrance from a β-branched side chain.Can significantly impact peptide conformation and may either enhance or disrupt binding depending on the target.

Experimental Data: Impact on Biological Activity and Stability

To illustrate the practical application of this compound as a steric control, we present hypothetical, yet representative, experimental data from two common assays in peptide research: a receptor binding assay and a proteolytic stability assay.

Receptor Binding Affinity

Objective: To determine the effect of increasing side-chain steric bulk at a specific position on the binding affinity of a peptide ligand to its G-protein coupled receptor (GPCR).

Method: A competitive binding assay was performed using a radiolabeled standard ligand and varying concentrations of the test peptides. The concentration of the test peptide that inhibits 50% of the binding of the radiolabeled ligand (IC₅₀) is determined.

Peptide Variant (Substitution at Position X)IC₅₀ (nM)Interpretation
Peptide-Gly500Low affinity, suggesting a side chain is beneficial for binding.
Peptide-Ala50Higher affinity, indicating a small hydrophobic side chain is well-tolerated and contributes to binding.
Peptide-Abu 75 Slight decrease in affinity compared to Alanine, suggesting the binding pocket has limited space beyond a methyl group.
Peptide-Val250Significant decrease in affinity, indicating that the bulkier isopropyl group introduces a steric clash with the receptor.
Proteolytic Stability

Objective: To assess the impact of side-chain size on the stability of a peptide against enzymatic degradation by a common protease, such as chymotrypsin.

Method: The peptides were incubated with α-chymotrypsin, and the rate of degradation was monitored by measuring the decrease in the concentration of the intact peptide over time using reverse-phase high-performance liquid chromatography (RP-HPLC). The half-life (t₁₂) of each peptide was calculated.

Peptide Variant (Substitution at P1' site)Half-life (t₁₂) (minutes)Interpretation
Peptide-Gly15Rapid degradation, as the lack of a side chain offers easy access to the peptide backbone for the enzyme.
Peptide-Ala45Increased stability, as the methyl group provides some steric shielding of the scissile bond.
Peptide-Abu 60 Further increase in stability, indicating the ethyl group provides more effective steric hindrance against the protease.
Peptide-Val120Significant increase in stability due to the substantial steric bulk of the isopropyl group effectively blocking the enzyme's active site.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

A standard Fmoc/tBu solid-phase peptide synthesis protocol is used for incorporating this compound and other amino acids into a peptide sequence.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Receptor Binding Assay Protocol

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H-ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Test peptides (Peptide-Gly, -Ala, -Abu, -Val) at various concentrations

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test peptides.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental logic and processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_binding Receptor Binding Assay cluster_stability Proteolytic Stability Assay s1 Resin Preparation s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Gly, Ala, Abu, Val) s2->s3 s4 Cleavage & Purification s3->s4 b1 Incubate Receptor, Radioligand & Peptide s4->b1 Purified Peptides p1 Incubate Peptide with Protease s4->p1 Purified Peptides b2 Separate Bound/ Unbound Ligand b1->b2 b3 Quantify Binding b2->b3 b4 Determine IC50 b3->b4 p2 Sample at Timepoints p1->p2 p3 Quantify Intact Peptide (HPLC) p2->p3 p4 Calculate Half-life p3->p4

Caption: Experimental workflow for synthesis and evaluation of peptides.

steric_hindrance_concept cluster_ligands Peptide Ligands with Varying Steric Bulk Receptor Receptor Binding Pocket Gly Gly (H) Gly->Receptor Fits loosely, low affinity Ala Ala (CH3) Ala->Receptor Optimal fit, high affinity Abu Abu (CH2CH3) Abu->Receptor Slightly tight fit, reduced affinity Val Val (CH(CH3)2) Val->Receptor Steric clash, low affinity

Caption: Conceptual model of side-chain steric effects on receptor binding.

Validating the Stereochemistry of H-DL-Abu-OH Post-Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis of chiral molecules. This guide provides a comparative overview of established analytical techniques for validating the stereochemistry of H-DL-Abu-OH (DL-2-aminobutyric acid), a non-proteinogenic α-amino acid. Objective comparisons of methodology and data presentation will aid in the selection of the most appropriate validation strategy.

This compound is the chemical name for DL-2-aminobutyric acid, a racemic mixture containing equal amounts of the D- and L-enantiomers.[1] The individual stereoisomers can exhibit distinct biological activities, making their separation and stereochemical analysis crucial in research and drug development.[2] This guide focuses on two primary methods for resolving and quantifying the enantiomers of this compound post-synthesis: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral resolving agent.

Comparative Analysis of Key Techniques

The selection of an analytical method for stereochemical validation often depends on factors such as available instrumentation, sample throughput requirements, and the need for quantitative versus qualitative data. Below is a summary of two widely employed techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Resolving Agent
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinct NMR signals for each enantiomer.
Sample Preparation Minimal, typically involves dissolving the sample in a suitable mobile phase. Derivatization may be used to enhance detection.Requires dissolution in an appropriate NMR solvent and the addition of a stoichiometric amount of a chiral resolving agent.
Data Output Chromatogram showing separated peaks for each enantiomer, allowing for quantification of enantiomeric excess (% ee).NMR spectrum (commonly ¹H or ¹⁹F) showing separate signals for the diastereomeric complexes, enabling quantification.
Primary Advantage High sensitivity and accuracy for quantitative analysis of enantiomeric purity.Provides structural information in addition to stereochemical validation. Can be non-destructive.
Limitations Requires a specific chiral column which may not be universally available. Method development can be time-consuming.Lower sensitivity compared to HPLC. May require higher sample concentrations. The choice of chiral resolving agent is critical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of chiral compounds.[2] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Instrumentation and Conditions (General Protocol):

  • HPLC System: A standard HPLC system equipped with a UV or mass spectrometer (MS) detector.[2]

  • Chiral Column: A column with a chiral stationary phase suitable for amino acid separation (e.g., based on cyclodextrin, macrocyclic antibiotic, or Pirkle-type phases).

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. The exact composition must be optimized for the specific column and analyte.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.[2]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) for the carboxyl group, or MS detection for enhanced sensitivity and selectivity.[2][3]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.

  • Injection: Inject a small volume of the sample onto the chiral HPLC column.

  • Elution: Elute the sample through the column with the optimized mobile phase.

  • Detection: Monitor the column effluent using the detector.

  • Data Analysis: The resulting chromatogram will show two separate peaks corresponding to the D- and L-enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (% ee).

Another approach in chromatography involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral HPLC column.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Resolving Agent

NMR spectroscopy can be a valuable tool for determining the absolute stereochemistry and enantiomeric purity of a sample.[5][6] The use of a chiral resolving agent (also known as a chiral shift reagent) leads to the formation of diastereomeric complexes that are distinguishable in the NMR spectrum.

Instrumentation and Reagents:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Solvent: A deuterated solvent in which the sample and chiral resolving agent are soluble (e.g., CDCl₃, DMSO-d₆).

  • Chiral Resolving Agent: A chiral molecule that can form non-covalent diastereomeric complexes with the analyte, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[5]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the NMR solvent in an NMR tube.

  • Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Resolving Agent: Add a sub-stoichiometric amount of the chiral resolving agent to the NMR tube.

  • Acquire Spectrum of the Mixture: Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of this compound should now be split into two sets of signals, representing the two diastereomeric complexes.

  • Data Analysis: The integration of the separated signals allows for the quantification of the ratio of the two enantiomers and the determination of the enantiomeric excess.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for chiral HPLC and NMR with a chiral resolving agent.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject separate Separation on Chiral Column inject->separate detect UV or MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Peak Areas (% ee) chromatogram->quantify

Caption: Workflow for Stereochemical Validation using Chiral HPLC.

nmr_workflow cluster_prep_nmr Sample Preparation cluster_acquisition NMR Data Acquisition cluster_data_nmr Data Interpretation prep_nmr Dissolve this compound in NMR Solvent add_cra Add Chiral Resolving Agent prep_nmr->add_cra acquire Acquire NMR Spectrum add_cra->acquire spectrum Observe Diastereomeric Signal Splitting acquire->spectrum integrate Integrate Signals to Determine % ee spectrum->integrate

Caption: Workflow for Stereochemical Validation using NMR with a Chiral Resolving Agent.

References

A Comparative Analysis of α-Aminobutyric Acid (Abu)-Containing Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, peptide libraries have emerged as a powerful tool for identifying novel therapeutic leads. The incorporation of non-natural amino acids into these libraries represents a key strategy for enhancing the pharmacological properties of peptides, such as binding affinity, specificity, and metabolic stability. Among these, α-aminobutyric acid (Abu), a non-proteinogenic amino acid, has garnered significant interest. This guide provides a comparative analysis of Abu-containing peptide libraries against alternatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and application of these valuable resources.

The Strategic Advantage of Incorporating Non-Natural Amino Acids

Peptides composed solely of the 20 proteinogenic amino acids often suffer from limitations such as susceptibility to proteolysis and conformational flexibility, which can lead to reduced efficacy and poor pharmacokinetic profiles. The introduction of non-natural amino acids, like Abu, addresses these challenges by imparting unique structural and chemical properties.

Key Benefits of Non-Natural Amino Acids:
  • Enhanced Proteolytic Stability: The altered stereochemistry or side-chain structure of non-natural amino acids can hinder recognition by proteases, thereby extending the in-vivo half-life of the peptide.

  • Conformational Constraint: Certain non-natural amino acids can induce specific secondary structures, such as helices or turns. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.

  • Increased Chemical Diversity: The vast array of available non-natural amino acids expands the chemical space that can be explored in a peptide library, increasing the probability of identifying high-affinity binders.

Abu in Focus: A Comparative Perspective

α-Aminobutyric acid is an isomer of aminobutyric acid with the chemical formula C4H9NO2. Its incorporation into a peptide chain can influence the peptide's properties in several ways. While direct comparative studies on entire Abu-containing peptide libraries are limited in publicly available literature, we can infer its performance by examining studies on individual peptides and comparing it to other well-characterized non-natural amino acids like α-aminoisobutyric acid (Aib).

Conformational Effects: Abu vs. Aib

The conformational preferences of a peptide are crucial for its biological activity. The substitution of proteinogenic amino acids with non-natural counterparts can significantly alter the peptide's secondary structure.

  • α-Aminoisobutyric acid (Aib): Aib is known to be a strong helix-inducer due to the steric hindrance imposed by its gem-dimethyl group at the α-carbon. This property is often exploited to stabilize helical conformations in bioactive peptides.

  • α-Aminobutyric acid (Abu): The ethyl side chain of Abu provides more conformational flexibility compared to Aib. While not as potent a helix-inducer as Aib, the incorporation of Abu can still influence the local backbone conformation and contribute to overall structural stability without imposing the rigid constraints of Aib.

This difference in conformational constraint allows for a nuanced approach to peptide design, where Abu can be used to fine-tune the balance between structural rigidity and necessary flexibility for target binding.

Performance Metrics: A Data-Driven Comparison

To provide a quantitative comparison, we can examine studies on antimicrobial peptides (AMPs) where various hydrophobic amino acids, including non-natural ones, have been substituted.

Table 1: Comparative Antimicrobial Activity of Peptides with Different Hydrophobic Amino Acid Substitutions

Peptide VariantSubstituted Amino AcidMinimum Inhibitory Concentration (MIC) against E. coli (µg/mL)Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
C18G-LLeucine (Leu)44
C18G-FPhenylalanine (Phe)44
C18G-IIsoleucine (Ile)1616
C18G-VValine (Val)64>128
C18G-Aibα-Aminoisobutyric acid (Aib)64>128

Data adapted from a study on the role of hydrophobic amino acids in the model peptide C18G.

The data in Table 1 illustrates that the choice of the hydrophobic amino acid significantly impacts the antimicrobial activity. While this particular study did not include Abu, it highlights the variability in performance among different non-natural amino acids like Aib. Peptides containing Leu or Phe showed the highest potency, suggesting that the nature of the side chain is critical for membrane interaction and disruption. The poorer performance of the Aib-containing variant in this context indicates that strong helical propensity is not always optimal for this specific biological activity. It is plausible that Abu, with its ethyl side chain, would exhibit intermediate behavior.

Experimental Protocols

To facilitate the evaluation of peptide libraries, detailed experimental protocols for key assays are provided below.

Protocol 1: Peptide Library Synthesis using Split-and-Pool Method

The split-and-pool (or split-mix) synthesis method is a powerful technique for generating large combinatorial "one-bead-one-compound" (OBOC) peptide libraries.

Workflow for Split-and-Pool Synthesis

G start Start with solid support beads split1 Split beads into N equal portions (N = number of amino acids in the first position) start->split1 couple1 Couple a different amino acid to each portion split1->couple1 pool1 Pool all beads together couple1->pool1 split2 Split pooled beads into N portions again pool1->split2 couple2 Couple a different amino acid to each portion for the second position split2->couple2 pool2 Pool all beads couple2->pool2 iterate Repeat splitting, coupling, and pooling for the desired peptide length pool2->iterate final Final OBOC library: Each bead carries a unique peptide sequence iterate->final G start OBOC Peptide Library incubation Incubate library with fluorescently labeled target protein start->incubation washing Wash beads to remove non-specifically bound target incubation->washing identification Identify 'hit' beads (beads with high fluorescence) using fluorescence microscopy or sorting washing->identification isolation Isolate individual hit beads identification->isolation sequencing Sequence the peptide on the hit bead (e.g., by Edman degradation or MS/MS) isolation->sequencing characterization Synthesize identified peptide and characterize its binding affinity (e.g., by SPR or ELISA) sequencing->characterization result High-affinity peptide binder identified characterization->result G ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response gene_expression->cellular_response inhibitor Abu-containing Peptide Inhibitor inhibitor->kinase1 inhibits

Safety Operating Guide

Proper Disposal of H-DL-Abu-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of H-DL-Abu-OH (2-Aminobutanoic acid), a non-proteinogenic amino acid utilized in laboratory research. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₄H₉NO₂ChemScene[1]
Molecular Weight 103.12 g/mol ChemScene[1]
CAS Number 2835-81-6ChemScene[1]
Appearance White to off-white crystalline powderN/A
Solubility in Water 22.7 g/100 mL @ 22°CSpectrum Chemical[2]
Storage Temperature Room temperatureMedchemExpress[3]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance but may cause an allergic skin reaction and is considered slightly hazardous upon skin contact, ingestion, or inhalation.[2][4] Therefore, standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves before use.[4]

  • Eye Protection: Use approved safety glasses or goggles.[2]

  • Body Protection: A lab coat must be worn. Change any contaminated clothing immediately.[4]

  • Respiratory Protection: If dust is generated, use a suitable respirator.[2]

General Hygiene:

  • Avoid the formation and inhalation of dust.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling the substance.[4]

Spill Management Protocol

In the event of a spill, follow these steps to contain and clean the area:

  • Evacuate and Secure: Advise non-emergency personnel to leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid generating dust during this process.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound, whether it is surplus, non-recyclable, or waste material, is to engage a licensed disposal company. Do not dispose of this chemical in regular trash or down the drain.

  • Containerize Waste: Place the waste this compound in a suitable, clearly labeled, and tightly sealed container. For materials contaminated with this compound, ensure the container is appropriate for the nature of the contamination.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer. Provide them with the name of the chemical and any other relevant information.

  • Follow Professional Guidance: The EHS office will provide specific instructions for the collection and disposal of the waste in accordance with all local, state, and federal regulations.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis

While a specific experimental protocol for this compound was not found, a representative protocol for the use of a similar compound, Fmoc-D-Abu-OH, in solid-phase peptide synthesis is provided below for context. This illustrates a common application for such amino acid derivatives.

Materials and Equipment:

  • Resin (e.g., Wang resin for C-terminal carboxylic acid)

  • Fmoc-D-Abu-OH and other required Fmoc-protected amino acids

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM)

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Reagents (e.g., HBTU, HATU)

  • Activation Base: N,N-diisopropylethylamine (DIEA)

  • Cleavage Cocktail (e.g., Trifluoroacetic acid-based)

  • Precipitation/Washing Solvent: Cold diethyl ether

  • Peptide Synthesis Vessel

  • HPLC System

  • Mass Spectrometer

Methodology:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • First Amino Acid Loading: If starting with a bare resin, dissolve the first Fmoc-amino acid and DIEA in DCM and agitate with the resin for 1-2 hours. "Cap" any unreacted sites.

  • Peptide Elongation Cycle:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

    • Activation and Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-D-Abu-OH) with a coupling reagent and an activation base in DMF. Add this solution to the resin and agitate to form the peptide bond.

    • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Wash and dry the peptide-resin. Add a cleavage cocktail to the resin to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, then purify using preparative HPLC.

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 This compound Waste Management Start Waste Generated Assess Assess Waste Type (Unused, Contaminated, Expired) Start->Assess Containerize Containerize in a Labeled, Sealed Container Assess->Containerize Consult Consult Institutional EHS Office Containerize->Consult Follow Follow EHS Instructions for Licensed Disposal Consult->Follow End Disposal Complete Follow->End

References

Personal protective equipment for handling H-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-DL-Abu-OH (2-Aminobutanoic acid). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. Although not classified as a hazardous substance, it can cause skin and eye irritation.[1] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Protective gloves (e.g., Nitrile rubber).Tested according to EN 374.[3]
Skin and Body Protection Lab coat or other suitable protective clothing to prevent skin exposure.[2][4]Standard laboratory practice.
Respiratory Protection In case of inadequate ventilation or dust formation, use a dust mask or a particulate filter respirator.Conforms to OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2][3]

Handling and Operational Plan

Adherence to proper handling procedures is essential for maintaining a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.[2] Local exhaust ventilation is recommended to control airborne dust.[3]

General Handling Precautions:

  • Avoid generating and accumulating dust.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in dust.[4]

  • Wash hands thoroughly after handling the substance.[2]

  • Do not eat, drink, or smoke in the work area.[4]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][4]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

Waste Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Avoid release to the environment.[4]

Contaminated Packaging:

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_weigh Weigh this compound (Minimize Dust) prep_vent->handle_weigh handle_use Use in Experiment handle_weigh->handle_use disp_container Decontaminate Empty Container handle_weigh->disp_container disp_solid Collect Solid Waste in Labeled Container handle_use->disp_solid Solid Residue disp_liquid Collect Liquid Waste in Labeled Container handle_use->disp_liquid Aqueous Solution disp_final Dispose via Approved Waste Management disp_solid->disp_final disp_liquid->disp_final disp_container->disp_final

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Abu-OH
Reactant of Route 2
H-DL-Abu-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。